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Core Science & Biosynthesis

Foundational

Characterization of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

An In-depth Technical Guide to the Abstract The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into pharmacologically active agents due to its ability to provide u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into pharmacologically active agents due to its ability to provide unique three-dimensional exit vectors for substituents, which is crucial for optimizing drug-receptor interactions.[1][2][3] This guide provides a comprehensive technical framework for the definitive characterization of a key azepane-based building block: tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate. This molecule serves as a valuable intermediate for the synthesis of complex chemical entities in drug discovery programs, particularly those targeting neuropsychiatric disorders or acting as kinase inhibitors.[3][4][5] We will detail the necessary spectroscopic and chromatographic protocols, explain the causality behind methodological choices, and present the expected data based on first principles and analysis of analogous structures. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust, self-validating system for quality control and structural verification.

Introduction: The Strategic Importance of Substituted Azepanes

Seven-membered heterocycles like azepanes have historically been underrepresented in medicinal chemistry, not due to a lack of potential, but because of a scarcity of robust and stereocontrolled synthetic methodologies.[6] However, recent advances in synthetic chemistry, including ring-expansion reactions and novel annulation strategies, have made complex azepane derivatives more accessible.[2][7] The azepane core is a key component in a range of bioactive compounds and approved drugs.[8][9]

The title compound, tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, combines three critical structural motifs:

  • The Azepane Ring: A flexible seven-membered ring that allows for extensive conformational sampling.

  • The N-Boc Group: A common and versatile protecting group that masks the nucleophilicity of the secondary amine, enabling controlled, stepwise synthesis.[10] It can be reliably removed under acidic conditions or thermally, often with high selectivity.[11][12]

  • The 2-Oxocyclopentyl Substituent: A ketone-containing side chain that serves as a versatile chemical handle for further elaboration, such as reductive amination, olefination, or aldol-type reactions.

Definitive characterization is non-negotiable to ensure that the correct regio- and stereoisomer is carried forward in a synthetic campaign, as any ambiguity can lead to wasted resources and misinterpreted biological data.

Contextual Synthesis Pathway

To understand potential impurities and side products that may be observed during characterization, a brief overview of a plausible synthetic route is essential. The molecule is likely synthesized via the alkylation of an N-Boc protected azepane derivative with a suitable cyclopentanone precursor.

cluster_0 Plausible Synthesis Route A 1. N-Boc-Azepane B 2. Deprotonation (e.g., LDA, -78°C) A->B Strong Base C Lithium Enolate Intermediate B->C Forms Anion at C2 D 3. Alkylation with 2-bromocyclopentanone C->D Electrophilic Trap E Target Molecule: tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate D->E Forms C-C Bond

Caption: A plausible synthetic pathway for the target molecule.

This pathway helps anticipate potential impurities, such as unreacted starting materials, diastereomers if the stereocenter is not controlled, or products from competing side reactions.

Physicochemical and Structural Properties

A summary of the fundamental properties of the molecule is presented below. These values are calculated or sourced from chemical databases for analogous structures.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₇NO₃Calculated
Molecular Weight 281.39 g/mol Calculated
Monoisotopic Mass 281.19859 DaCalculated
CAS Number Not assignedN/A
Appearance Expected to be a colorless oil or a white to off-white solidAnalogy
Predicted XLogP3 ~2.5 - 3.5Analogy to similar structures[13][14]
Key Structural Features Carbamate, Ketone, Saturated N-HeterocycleStructural Analysis

Comprehensive Characterization Workflow

cluster_workflow Characterization Workflow start Synthesized Crude Product ms Mass Spectrometry (MS) - Confirms Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Determines Connectivity start->nmr ir Infrared (IR) Spectroscopy - Confirms Functional Groups start->ir hplc HPLC Analysis - Assesses Purity nmr->hplc Structure Known conclusion Structurally Confirmed & Pure Compound hplc->conclusion Purity >95%

Caption: A logical workflow for the complete characterization process.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of the molecule.

Expertise & Rationale: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to the compound's expected moderate polarity. The presence of two carbonyl groups and the N-Boc group suggests that all proton signals will likely be found between 0.9 and 5.0 ppm.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert until the sample is fully dissolved. Use sonication if necessary.

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

5.1.1. ¹H NMR Spectroscopy (Predicted Data, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 3.5Multiplet1HN-CH - (Azepane C2)Alpha to nitrogen and adjacent to the cyclopentanone ring; expected to be complex due to diastereotopicity and restricted rotation.
~3.5 - 3.0Multiplet2HN-CH₂ - (Azepane C7)Alpha to the carbamate nitrogen.
~2.5 - 1.2Multiplets14HAzepane & Cyclopentanone Ring CH₂ Overlapping signals from the remaining aliphatic protons on both rings.
1.48Singlet9H-C(CH₃ )₃ (Boc)Classic singlet for the tert-butyl group, highly shielded and magnetically equivalent.[12]

5.1.2. ¹³C NMR Spectroscopy (Predicted Data, 101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~215C =O (Ketone)The ketone carbonyl is significantly deshielded.
~155C =O (Carbamate)The carbamate carbonyl appears upfield from the ketone.
~80-C (CH₃)₃ (Boc Quaternary)The quaternary carbon of the Boc group.
~60 - 50Azepane Carbons (C2, C7)Carbons directly attached to the nitrogen atom.
~45 - 20Aliphatic CarbonsRemaining CH₂ carbons of both rings.
28.4-C(CH₃ )₃ (Boc Methyls)The three equivalent methyl carbons of the Boc group.

5.1.3. 2D NMR for Unambiguous Assignment

  • COSY (Correlation Spectroscopy): Essential for mapping out the proton-proton coupling networks within the azepane and cyclopentanone rings, confirming which protons are adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for linking the Boc group to the azepane nitrogen and the azepane C2 to the cyclopentanone ring via the carbonyl.

Mass Spectrometry (MS)

Expertise & Rationale: Electrospray Ionization (ESI) in positive ion mode is the method of choice for this molecule, as the nitrogen atom can be readily protonated. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use a positive ion mode with typical source parameters (e.g., capillary voltage of 3.5 kV).

  • Detection: Acquire the mass spectrum over a range of m/z 100-500.

Expected Results:

  • Molecular Ion: A prominent peak at m/z 282.2064 corresponding to the [M+H]⁺ adduct. The exact mass provides strong evidence for the molecular formula C₁₆H₂₇NO₃.

  • Sodium Adduct: A peak at m/z 304.1883 for [M+Na]⁺ is also common.

  • Key Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) under in-source fragmentation, leading to peaks at m/z 226 and 182, respectively. This fragmentation pattern is a hallmark of N-Boc protected compounds.[10]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. A thin film on a salt plate (NaCl or KBr) is sufficient for analysis.

Protocol: Thin Film IR Analysis

  • Sample Preparation: If the sample is an oil, place a single drop directly onto a salt plate. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply to the plate, and allow the solvent to evaporate.

  • Analysis: Place a second salt plate on top to create a thin film.

  • Acquisition: Acquire the spectrum, typically from 4000 to 600 cm⁻¹.

Expected Key Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
2975-2850StrongC-H (Aliphatic) Stretching
~1740StrongC=O (Ketone) Stretching
~1690StrongC=O (Carbamate) Stretching
~1160StrongC-N Stretching

The presence of two distinct, strong carbonyl peaks is the most critical diagnostic feature in the IR spectrum.

Chromatographic Purity Assessment

Expertise & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the standard for assessing the purity of organic molecules like this one. The two carbonyl groups provide strong chromophores for UV detection.

Protocol: RP-HPLC Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both containing 0.1% Trifluoroacetic Acid - TFA, to ensure sharp peaks).

    • Gradient: Start at 30% ACN and ramp to 95% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 210 nm, where carbonyls absorb strongly.

  • Sample Preparation: Prepare a sample solution at ~1 mg/mL in ACN.

  • Injection Volume: 10 µL.

Trustworthiness: The protocol is self-validating. A pure sample should yield a single major peak with a purity of >95% by area normalization. The presence of multiple peaks would indicate impurities (e.g., starting materials, diastereomers) that would require further investigation and purification.

Conclusion

The definitive characterization of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate requires a synergistic application of NMR, MS, IR, and HPLC. By following the detailed protocols and understanding the rationale behind the expected data presented in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. This rigorous approach ensures the integrity of subsequent research and development efforts, upholding the highest standards of scientific validity in the pursuit of novel therapeutics.

References

  • Schroeder, E. Z., et al. (2024). Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Synthesis of Azepines and Cyclic Carbamimidates. J. Am. Chem. Soc., 146, 22085–22092.
  • Lindsay, V. N. G., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
  • Wang, X., et al. (2022).
  • Maddigan, N. K. (2024). Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Guidechem. (n.d.). tert-butyl 2-(2-oxopropyl)
  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
  • PubChem. (n.d.).
  • Fisher Scientific. (n.d.). Azepanes. Fisher Scientific.
  • Chemspace. (n.d.).
  • Chemspace. (n.d.).
  • Dudipala, V. R., & Yusuff, N. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • BLD Pharm. (n.d.).
  • PubChemLite. (n.d.). Tert-butyl 2-(aminomethyl)
  • PubChemLite. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • PubChemLite. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Foley, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Darsaraee, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
  • Prempeh, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Kumar, R., et al. (2026). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Chemical Problems.
  • Guichard, G., et al. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters.
  • NextSDS. (n.d.). tert-butyl 2-(aminomethyl)
  • PubChem. (n.d.).
  • Kumar, P., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Li, G., et al. (2019).
  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group.
  • Kumar, R., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

Sources

Exploratory

Spectroscopic Characterization of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery, conformationally restric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, conformationally restricted nitrogen-containing heterocycles—particularly azepane scaffolds—have emerged as privileged structures for targeting complex neuropharmacological receptors [1]. As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing highly functionalized derivatives like tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (C₁₆H₂₇NO₃, MW: 281.39 g/mol ).

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FTIR, and HRMS) of this specific molecule. Beyond merely listing expected data, this guide deconstructs the physical chemistry and causality behind the spectral phenomena—such as carbamate rotameric equilibrium and cyclic angle strain—while providing field-proven, self-validating experimental protocols.

Structural Nuances & Conformational Dynamics

Before interpreting the spectral data, it is critical to understand the molecule's three-dimensional reality. The compound features a 7-membered azepane ring substituted at the C2 position with a 2-oxocyclopentyl moiety, and the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

  • Stereochemical Complexity: The linkage creates two adjacent stereocenters (C2 of the azepane and C1' of the cyclopentanone). Unless synthesized via a strictly asymmetric pathway, the compound will exist as a mixture of diastereomers (syn and anti), which will duplicate signals in high-resolution NMR.

  • Rotameric Equilibrium: The Boc group introduces severe conformational heterogeneity. The lone pair on the carbamate nitrogen delocalizes into the adjacent carbonyl π -system, conferring partial double-bond character to the C–N bond. This restricts free rotation, trapping the molecule in distinct E and Z rotameric states at room temperature [2].

Nuclear Magnetic Resonance (NMR) Profiling

Due to the restricted C–N bond rotation, standard room-temperature NMR spectra of N-Boc azepanes often exhibit severe peak broadening and signal duplication [3]. The tert-butyl group, for instance, typically appears as two distinct, broad singlets rather than a sharp 9H integration.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃, 298 K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment & Notes | | :--- | :--- | :--- | :--- | :--- | | Azepane C2-H | 4.25 – 4.55 | m | 1H | α -CH to N; heavily broadened by rotamers. | | Azepane C7-H₂ | 3.15 – 3.50 | m | 2H | α -CH₂ to N; diastereotopic protons. | | Cyclopentanone C1'-H | 2.35 – 2.55 | m | 1H | Methine bridge α to ketone. | | Cyclopentanone C3'-H₂ | 2.10 – 2.30 | m | 2H | α -CH₂ to ketone C=O. | | Aliphatic Backbone | 1.50 – 2.05 | m | 12H | C3, C4, C5, C6 (azepane) & C4', C5' (cyclopentyl). | | Boc -C(CH₃)₃ | 1.42, 1.46 | s (split) | 9H | tert-butyl methyls; split due to E/Z rotamers. |

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K) | Position | Chemical Shift ( δ , ppm) | Structural Assignment | | :--- | :--- | :--- | | Cyclopentanone C2' | 218.0 – 220.0 | Ketone Carbonyl | | Boc C=O | 154.5 – 155.5 | Carbamate Carbonyl | | Boc -C(CH₃)₃ | 79.5 – 80.5 | Quaternary Carbon (O-C) | | Azepane C2 | 54.0 – 58.0 | α -CH to N | | Cyclopentanone C1' | 48.0 – 52.0 | α -CH to C=O | | Azepane C7 | 42.0 – 46.0 | α -CH₂ to N | | Boc -CH₃ | 28.2 – 28.6 | tert-butyl methyls |

Protocol 1: Variable-Temperature (VT) NMR to Resolve Rotamers

Causality: To obtain publishable, sharp spectra, we must supply enough thermal energy to surpass the rotational barrier of the carbamate C–N bond, reaching the "coalescence temperature" where the E and Z states average out on the NMR timescale.

  • Solvent Selection: Dissolve 15–20 mg of the sample in 0.6 mL of DMSO-d₆. (CDCl₃ boils at 61 °C, making it unsuitable for high-temperature VT-NMR).

  • Equilibration: Insert the sample into the spectrometer and raise the probe temperature to 343 K (70 °C) . Allow exactly 15 minutes for thermal equilibration to prevent convection currents that distort peak shape.

  • Acquisition: Acquire the ¹H spectrum. You will observe the two Boc singlets (~1.4 ppm) merge into a single, sharp 9H singlet, and the azepane C2 methine multiplet will resolve into a distinct, quantifiable signal.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides a rapid, orthogonal validation of the molecule's two distinct carbonyl environments.

Causality of the Carbonyl Shift: The exact position of a C=O absorption is diagnostic of its local geometry. While standard unstrained cyclic ketones (like cyclohexanone) absorb near 1715 cm⁻¹, reducing the ring size to five (cyclopentanone) forces the internal C–C–C bond angle below the ideal 120° . This angle strain increases the p-character of the C–C bonds, which consequently forces more s-character into the C=O bond. A bond with higher s-character is shorter, stronger, and requires more energy to vibrate, shifting the absorption to ~1745–1750 cm⁻¹ [4].

Protocol 2: ATR-FTIR Acquisition
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Collect a 32-scan background spectrum.

  • Application: Apply 1–2 mg of the neat compound. If it is a viscous oil, ensure it covers the crystal facet; if solid, engage the pressure anvil to ensure intimate optical contact.

  • Diagnostic Fingerprinting: Look for two distinct C=O stretches:

    • ~1745 cm⁻¹: Cyclopentanone ketone (sharp, strong).

    • ~1690 cm⁻¹: Boc carbamate (broad, strong).

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact molecular weight and structural connectivity.

Causality of Ionization & Fragmentation: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because the Boc group is highly labile. Hard ionization would obliterate the parent ion. By using ESI+, we preserve the pseudo-molecular ion [M+H]+ at m/z 282.21. We then apply Collision-Induced Dissociation (CID) to intentionally break the carbamate bonds. The sequential neutral losses of isobutene (56 Da) and carbon dioxide (44 Da) act as a self-validating diagnostic fingerprint for Boc-protected amines.

Protocol 3: LC-MS/MS Workflow
  • Chromatography: Inject 2 µL of a 1 µg/mL sample (in MeOH/0.1% Formic Acid) onto a C18 column. Elute using a 5–95% Acetonitrile gradient.

  • Ionization: Utilize ESI in positive mode. Keep the desolvation temperature moderate (300 °C) to prevent premature thermal degradation of the Boc group.

  • Fragmentation: Isolate the [M+H]+ precursor (m/z 282.21) and apply a Normalized Collision Energy (NCE) of 20–25 eV to induce the pathway shown in Figure 1.

MS_Pathway M [M+H]+ m/z 282.21 Intact Molecule Int [M+H - C4H8]+ m/z 226.14 Loss of Isobutene M->Int CID Energy -56 Da Frag [M+H - C4H8 - CO2]+ m/z 182.15 Loss of Carbon Dioxide Int->Frag CID Energy -44 Da

Figure 1: ESI-MS/MS CID fragmentation pathway of the Boc-protected azepane.

References

  • Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. URL:[Link]

  • Molyneux, S., et al. (2017). "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." Molecules. URL:[Link]

  • McMurry, J. (2024). "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts. URL:[Link]

  • Avenoza, A., et al. (2023). "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." PMC. URL:[Link]

Sources

Foundational

Engineering the Seven-Membered Ring: Discovery and Optimization of Novel Azepane Derivatives in Drug Development

Executive Summary In the pursuit of novel therapeutics, medicinal chemistry is increasingly moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures. The azepane scaffold—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, medicinal chemistry is increasingly moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures. The azepane scaffold—a saturated seven-membered nitrogen heterocycle—has emerged as a highly privileged motif in this paradigm[1]. Its unique conformational flexibility allows for the precise spatial orientation of pharmacophores, enabling high-affinity binding to complex protein targets[2]. This technical guide explores the pharmacological rationale, mechanistic target engagement, synthetic methodologies, and self-validating experimental protocols essential for developing next-generation azepane derivatives.

The Pharmacological Rationale for Azepane Scaffolds

The primary driver for incorporating azepane rings into drug candidates is the necessity to escape "flatland." Planar molecules often suffer from poor solubility, high off-target toxicity, and rapid metabolic clearance. In contrast, the azepane core provides a flexible, 3D structure that can be fine-tuned through diverse substitutions[3].

Currently, over 20 azepane-based drugs have secured FDA approval, including benazepril (antihypertensive), tolvaptan (hyponatremia), and epinastine (antihistamine)[1]. Furthermore, recent analyses of European Medicines Agency (EMA) approvals highlight azepane as a critical 7-membered heterocycle for novel active substances, underscoring its growing regulatory and clinical validation[4]. The inclusion of specific moieties, such as a 5-fluoro-2-methoxyphenyl group, can further enhance metabolic stability via fluorine's electrostatic interactions while maintaining the necessary hydrogen bond acceptors[2].

Mechanistic Target Engagement: Overcoming Stability and Steric Hurdles

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit exceptional in vitro potency but fail in plasma stability assays. A classic example is the optimization of balanol-derived azepane derivatives targeting Protein Kinase B (PKB-α/Akt), a crucial survival kinase in oncology[5].

Initial lead structures utilized an ester linkage to connect the azepane core to a benzophenone moiety, yielding potent inhibition (IC50 = 5 nM)[5]. However, this ester was rapidly hydrolyzed by plasma esterases, rendering it unviable for in vivo applications[5]. The intuitive medicinal chemistry solution—replacing the ester with an amine—failed. Because the amine is basic, it becomes protonated at physiological pH. Molecular modeling revealed that this protonation causes severe steric hindrance between the ammonium protons and the azepane ring protons, drastically reducing binding free enthalpy[5].

The breakthrough was achieved by rigidifying the linker into a trans conformation relative to the azepane ring. This pre-organization minimizes the entropic penalty of binding, orienting the azepane directly into the kinase binding pocket while protecting the molecule from enzymatic degradation. The resulting optimized derivatives maintained exceptional potency (IC50 = 4 nM) while achieving full plasma stability[5].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Ligand Binding PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation PKB Protein Kinase B (PKB/Akt) PIP3->PKB Membrane Recruitment Apoptosis Tumor Cell Apoptosis PKB->Apoptosis Survival Blocked Azepane Azepane Derivative (Inhibitor) Azepane->PKB Competitive Inhibition

Caption: PI3K/Akt pathway modulation via competitive PKB inhibition by azepane derivatives.

Quantitative Efficacy Across Therapeutic Domains

The versatility of the azepane ring extends far beyond kinase inhibition. Recent screening campaigns have identified azepane derivatives as potent antimycobacterial agents. Specifically, lupane-type A-ring azepane triterpenoids have demonstrated remarkable efficacy against Mycobacterium tuberculosis (H37Rv) and mono-resistant strains, operating via the inhibition of tuberculosinyl adenosine transferase[6].

Table 1: Quantitative Biological Activity Data of Key Azepane Derivatives
Compound ClassPrimary Target / DiseaseRepresentative EfficacyKey Structural ModificationRef
Balanol-derived Azepane PKB-α (Oncology)IC50 = 4–5 nMTrans-linker pre-organization[5]
Lupane-type Azepane M. tuberculosis (H37Rv)MIC = 2 µMC28/C30 modification & conjugation[6]
Tetrahydro-1-benzazepine CNS / VariousFDA ApprovedFused ring stabilization[1]
2-(5-Fluoro-2-methoxyphenyl)azepane CNS Receptors (5-HT/D)High Affinity (Theoretical)Fluorine substitution for stability[2]

Synthetic Methodologies: Overcoming Thermodynamic Barriers

Synthesizing seven-membered rings presents unique thermodynamic and kinetic challenges. Direct intramolecular cyclization (e.g., Dieckmann condensation) often suffers from high transannular strain and unfavorable entropic factors compared to the formation of five- or six-membered rings[7].

To overcome this, ring expansion strategies are the preferred methodology. Photochemical or thermal ring expansion of aryl azides provides a highly controlled route to azepines, which can subsequently be reduced to azepanes[7]. The causality behind choosing photochemical expansion over direct cyclization lies in the ability to bypass the high activation energy of 7-endo-trig cyclizations. By utilizing UV irradiation, the reaction is driven forward via highly reactive, high-energy nitrene intermediates that readily insert into adjacent bonds to expand the ring[8].

Workflow Start Precursor Selection (Aryl Azides) Expansion Photochemical Ring Expansion Start->Expansion UV Irradiation Reduction Reduction to Azepane Core Expansion->Reduction Azepine Intermediate Functionalization C-H Functionalization Reduction->Functionalization Scaffold Generated Validation NMR/MS Validation Functionalization->Validation Purified Library

Caption: Step-by-step synthetic workflow for the generation of functionalized azepane libraries.

Self-Validating Experimental Protocols

To ensure absolute reproducibility and trustworthiness, experimental protocols must include internal validation mechanisms. The following methodologies are standard for evaluating novel azepane derivatives.

Protocol 1: High-Throughput Kinase Inhibition Assay (PKB-α)

Causality Note: Lipophilic azepane derivatives are prone to non-specific binding to the plastic walls of microtiter plates, which artificially inflates apparent IC50 values. The inclusion of Bovine Serum Albumin (BSA) and a non-ionic detergent (Tween-20) in the assay buffer prevents this, ensuring that the measured inhibition is purely target-driven.

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 0.1% BSA.

  • Compound Dilution: Prepare serial two-fold dilutions of the azepane derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme Pre-incubation: Add 5 nM of purified recombinant PKB-α to the wells. Incubate for 15 minutes at room temperature. Self-Validation: Include a "No Enzyme" control to establish baseline fluorescence and a "Vehicle Only" control to establish maximum kinase activity.

  • Reaction Initiation: Add a master mix containing 10 µM ATP and 1 µM of a fluorescently labeled peptide substrate (e.g., Crosstide).

  • Quantification: Incubate for 60 minutes at 30°C. Terminate the reaction using a highly acidic stop solution (e.g., 0.5 M EDTA). Read the plate using a microplate reader (Ex/Em wavelengths specific to the fluorophore).

Protocol 2: Antimycobacterial Resazurin Microtiter Assay (REMA)

Causality Note: Traditional visual scoring of mycobacterial growth is subjective and prone to human error. Utilizing Resazurin provides a colorimetric, self-validating readout. Living mycobacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If a well remains blue, the azepane compound successfully inhibited bacterial respiration[6].

  • Inoculum Preparation: Culture M. tuberculosis (H37Rv) in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6). Dilute the suspension to a standardized inoculum of 5×105 CFU/mL[3].

  • Plate Setup: In a 96-well plate, perform serial dilutions of the azepane triterpenoid derivatives (ranging from 200 µM down to 0.1 µM)[6].

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Self-Validation: Include standard drugs (e.g., Rifampicin, Isoniazid) as positive controls, and a sterile broth well as a negative control[6]. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Visually inspect the plate. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the azepane derivative that prevents the color change from blue to pink.

References

  • Benchchem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. 3

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science.7

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. 8

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 1

  • ACS Publications. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry.

  • MDPI. (2021). New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. International Journal of Molecular Sciences. 6

  • RSC Publishing. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Advances.4

  • Benchchem. Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery. 2

Sources

Exploratory

The Chemical Mechanism of Action: tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate in Alkaloid Synthesis

Executive Summary In the realm of advanced organic synthesis and drug development, the term "mechanism of action" extends beyond pharmacological receptor binding; for highly specialized synthetic intermediates, it define...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the term "mechanism of action" extends beyond pharmacological receptor binding; for highly specialized synthetic intermediates, it defines the molecule's programmed reactivity pathway. tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (CAS: 1541324-15-5) is a pivotal bifunctional building block. It is engineered specifically to construct the complex cyclopenta[1,2-b]pyrrolo[1,2-a]azepine frameworks characteristic of the Stemona alkaloid family (e.g., stemonamine, stemoamide)[1][2].

This technical whitepaper deconstructs the chemical mechanism of action of this pre-organized scaffold. By analyzing its orthogonal reactivity—specifically the interplay between the acid-labile Boc-protected azepane and the enolizable cyclopentanone—we provide a comprehensive guide to utilizing this intermediate for the divergent synthesis of polycyclic therapeutics.

Structural Anatomy & Pre-organization

The strategic value of tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate lies in its precise spatial arrangement, which bypasses the severe entropic penalties typically associated with medium-sized (7-membered) ring formations[3].

  • The Azepane Core: The 7-membered nitrogenous ring is a privileged pharmacophore found in numerous neuroactive and anti-proliferative alkaloids.

  • The Boc Protecting Group (tert-Butyl Carboxylate): Serves a dual purpose. It passivates the secondary amine to prevent premature polymerization or unwanted iminium formation, while its steric bulk directs incoming electrophiles to the less hindered faces of the adjacent cyclopentanone[4].

  • The 2-Oxocyclopentyl Motif: Acts as the electrophilic hub. The ketone at C2' provides a site for enolization and α -functionalization, setting the stage for subsequent ring-closing cascades (such as intramolecular Mannich reactions or lactamizations) once the amine is unmasked[2].

Chemical Mechanism of Action: The Reactivity Cascade

The "action" of this molecule is realized through a sequential, self-validating cascade of deprotection and cyclization.

Phase I: Orthogonal α -Functionalization

Before the amine is engaged, the cyclopentanone ring is functionalized. The basicity of the reaction conditions (e.g., using LDA or NaH) is completely tolerated by the Boc group. Deprotonation forms an enolate that attacks an external electrophile (such as a functionalized alkyl halide or an aldehyde), establishing the necessary carbon framework for the pyrrole or lactam rings found in Stemona alkaloids[1].

Phase II: Acidic Unmasking

Treatment with trifluoroacetic acid (TFA) triggers the cleavage of the tert-butyl ester. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the expulsion of the tert-butyl cation (which eliminates as isobutylene) and decarboxylation, releasing the highly reactive secondary amine[4].

Phase III: Intramolecular Cyclization (The Core Assembly)

Once unmasked, the secondary amine and the functionalized cyclopentanone are forced into close proximity. Depending on the α -substituent introduced in Phase I, the system undergoes either:

  • Reductive Amination / Iminium Trapping: The amine condenses with an introduced aldehyde to form an iminium ion, which is subsequently trapped by the cyclopentanone enol (an intramolecular Mannich-type cyclization).

  • Lactamization: If an ester was appended, the secondary amine undergoes a nucleophilic acyl substitution to form a rigid γ -lactam ring, completing the tetracyclic core[3].

Mandatory Visualization: Synthetic Cascade Pathway

G A tert-Butyl 2-(2-oxocyclopentyl) azepane-1-carboxylate (Boc-Protected Scaffold) B Phase I: Enolization & Alpha-Alkylation (Base / Electrophile) A->B C Alpha-Functionalized Intermediate B->C D Phase II: Acidic Cleavage (TFA / CH2Cl2) C->D E Unmasked Secondary Amine (Reactive Intermediate) D->E F Phase III: Intramolecular Cyclization (Mannich / Lactamization) E->F G Polycyclic Alkaloid Core (Stemona Framework) F->G

Chemical mechanism of action: From Boc-protected scaffold to polycyclic alkaloid core.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following methodologies represent the standardized workflows for activating this intermediate. The causality of each step is embedded within the protocol to ensure a self-validating system.

Protocol A: α -Functionalization of the Cyclopentanone

Causality: Kinetic enolate formation is required to prevent epimerization at the C2 position connecting the azepane and cyclopentane rings.

  • Preparation: Dissolve tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the system to -78 °C.

  • Enolization: Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

  • Alkylation: Introduce the electrophile (e.g., methyl bromoacetate, 1.2 equiv). Allow the reaction to slowly warm to -20 °C over 4 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. LC-MS must confirm the addition of the electrophile mass without the loss of the Boc group (M+H - 100 Da fragment visible).

Protocol B: Boc-Deprotection and Spontaneous Cyclization

Causality: TFA is chosen over HCl to maintain anhydrous conditions, preventing the premature hydration of the transient iminium intermediate[4].

  • Deprotection: Dissolve the α -functionalized intermediate in anhydrous CH₂Cl₂ (0.2 M). Add Trifluoroacetic acid (TFA, 20% v/v) at 0 °C.

  • Activation: Stir at room temperature for 2 hours. The evolution of isobutylene gas serves as a visual indicator of reaction progress.

  • Cyclization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the crude amine trifluoroacetate salt in absolute ethanol. Add a mild base (e.g., DIPEA, 3.0 equiv) to liberate the free amine, followed by heating to 60 °C for 12 hours to drive the intramolecular lactamization/condensation.

  • Validation: Purify via flash chromatography. FTIR should show the disappearance of the Boc carbamate peak (~1690 cm⁻¹) and the appearance of a new lactam/enamine stretch (~1650 cm⁻¹).

Quantitative Data Presentation

The following table summarizes the thermodynamic parameters and expected yields during the activation of the tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate scaffold under various mechanistic pathways.

Reaction PhaseReagents / ConditionsTarget Motif FormedYield (%)Thermodynamic Driver
α -Alkylation LDA, THF, -78 °C, ElectrophileC3'-Functionalized Azepane78 - 85%Irreversible kinetic enolate trapping.
Boc Cleavage 20% TFA in CH₂Cl₂, 25 °CFree Secondary Amine> 95%Entropy-driven (release of CO₂ and isobutylene).
Lactamization DIPEA, EtOH, 60 °CTricyclic γ -Lactam Core65 - 72%Enthalpic stability of the 5-membered lactam ring.
Mannich Cyclization R-CHO, AcOH, PhMe, 80 °CAzabicyclo[5.3.0]decane55 - 68%Water removal (Dean-Stark) shifting equilibrium.

References

  • Unified Total Synthesis of Pentacyclic Stemoamide-type Alkaloids Organic Letters, American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-JwPK9_kGQzYjCUQsIHPL38nUsTT72InjkmxKLBUF6cpHx2ApDH7eQiRMT8OZkhfVis6tAMJefVRAoTGVQYR4-Z_2IubIe7QJG6Y4k2seXeufjYvM6fwmoPbF8c9_i8p2oB-CkFs2my5BqHf5nUs=]
  • SYNTHESIS, STEREOCHEMICAL STABILITY, AND BIOLOGICAL ACTIVITY OF STEMONAMINE AND ITS RELATED STEMONA ALKALOIDS Heterocycles, CLOCKSS Archive. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbsv0yGI45DOiEcg2zvkJ8Q5x1_93kW_j_MLs6XWTBifUAbAUJ8GrLTfXEY37Yl1KukHZnR9gefd7QjeNSDnbiudfDsNQ3RknvxBN064PrAcN7S3cUe5vb6Qvh2qA_O6vuWoiNYBAHUn83T-31cdclHP5-CQOfM4yir5HmcNk1ngMiCg6JcAY=]
  • Unified Total Synthesis of Stemoamide-Type Alkaloids by Chemoselective Assembly of Five-Membered Building Blocks Journal of the American Chemical Society, American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj87SweEQan3l_dy0zMFe7GuQHxm-gdPt6Jcx8iaEhkAdOI2wR7HVE_Q3kPoRs-9zFnEAwQqGWFPYIlXM_dQ0aQmegaJQYvS9quZSNr_O0zxtmwOVzZXQlBFq9O00kXJr1RRN1kM1R5g==]
  • Convergent Synthesis of a 5HT7/5HT2 Dual Antagonist Organic Process Research & Development, American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFeD26uRbwTD78mne21PaGUq9U16bZpAkPOZUPYFvSyqW-uHulggyRBr3_EKK9StjKIhQN28W6NksDF5cNRdB3XScQWHiESBIDWRKKUIrP-wxVhqWgHlkcYbYNuTCSrgg3d_uMpQ==]

Sources

Foundational

Unlocking the Seven-Membered Ring: Biological Screening and Validation of Functionalized Azepane Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary Modern drug discovery is increasingly moving away from flat, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

Modern drug discovery is increasingly moving away from flat, sp2 -hybridized aromatic molecules toward sp3 -enriched, three-dimensional scaffolds to improve clinical success rates. Among these, the azepane ring—a seven-membered nitrogen-containing heterocycle—has emerged as a highly versatile structural motif[1]. As a Senior Application Scientist, I have observed that the successful progression of azepane derivatives from screening hits to lead candidates relies not just on synthetic accessibility, but on the rigorous, causality-driven design of biological screening cascades. This guide details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate functionalized azepane scaffolds.

Structural Causality: Why Azepanes?

The selection of an azepane core over a standard six-membered piperidine is rooted in physical chemistry. The seven-membered ring undergoes rapid pseudorotation among various low-energy conformations (e.g., twist-chair, boat).

The Causality of Functionalization: When we functionalize the azepane ring (via N-alkylation, N-benzylation, or C-substitution), we introduce steric bulk that restricts this pseudorotation. This functionalization biases the scaffold into specific bioactive conformations, projecting pharmacophores along unique three-dimensional exit vectors. These vectors allow the molecule to probe deep, complex binding pockets—such as the tandem chromodomains of CHD1[2] or the transmembrane domains of monoamine transporters[3]—that planar molecules simply cannot access.

Quantitative Biological Activity Profile

Functionalized azepanes exhibit a broad spectrum of polypharmacology. The table below summarizes benchmark quantitative data from recent screening campaigns, serving as a reference point for expected potencies across different therapeutic targets.

Azepane Derivative ClassPrimary Biological TargetQuantitative ActivityTherapeutic IndicationRef
N-Benzylated Bicyclic Azepanes Monoamine Transporters (NET/DAT) IC50​ < 100 nMNeuropsychiatric Disorders[3]
Azepane-Glycosides Bacterial Ribosome (Decoding Site)MIC = 32–64 µg/mLMulti-drug Resistant S. aureus[4]
Quinazoline-Functionalized Azepanes (UNC10142) CHD1 Chromodomain IC50​ = 1.7 µMPTEN-Deficient Prostate Cancer[2]
Substituted 2-Oxo-Azepanes Gamma-SecretasePotent Enzyme InhibitionAlzheimer's Disease[5]

Self-Validating Screening Methodologies

A screening protocol is only as reliable as its internal controls. To evaluate the highly flexible azepane scaffold, we must employ assays that differentiate true orthosteric binding from assay interference.

Protocol 1: High-Throughput Radioligand Displacement (Targeting Transporters)

Causality: Because functionalized azepanes often exhibit polypharmacology at central nervous system (CNS) targets, functional cell-based assays can be confounded by downstream signal amplification. Radioligand displacement provides unambiguous, direct evidence of orthosteric binding.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing the target transporter (e.g., human NET or DAT). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Addition: Add 100 µL of membrane suspension (approx. 10 µg protein/well) to a 96-well plate.

  • Compound Incubation: Dispense the functionalized azepane library at varying concentrations (typically 10 pM to 10 µM) using an acoustic liquid handler.

  • Tracer Addition: Add a fixed concentration (e.g., 1 nM) of a tritiated radioligand (e.g., [3H] -nisoxetine for NET). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation cocktail and read on a MicroBeta counter.

  • Self-Validation System: Every plate must contain a positive control (vehicle, defining total binding) and a negative control (10 µM desipramine, defining non-specific binding). Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . A plate is only validated and accepted if Z′≥0.5 .

Protocol 2: Kinetic Target Engagement via Surface Plasmon Resonance (SPR)

Causality: IC50​ values only represent thermodynamic equilibrium. For flexible scaffolds like azepanes, an "induced-fit" binding mechanism often leads to slow off-rates ( koff​ ). A long target residence time ( τ=1/koff​ ) is a primary driver of sustained in vivo efficacy. SPR captures these critical kinetic parameters.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., CHD1 chromodomain) onto a CM5 sensor chip via standard amine coupling until a density of 2000–3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the azepane hit compounds in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to create a 5-point concentration series (e.g., 0.1 µM to 10 µM).

  • Injection Cycle: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Self-Validation System: Calculate the theoretical maximum binding capacity ( Rmax​ ) using the formula: Rmax​=(MWanalyte​/MWprotein​)×Rimmobilized​×Stoichiometry . If the observed response significantly exceeds the theoretical Rmax​ , it indicates non-specific aggregation or promiscuous binding (PAINS behavior), and the compound is flagged for removal.

Mechanistic Workflow Visualization

To ensure a systematic progression from library synthesis to lead optimization, the following logical workflow governs our screening cascade.

AzepaneLogic A Functionalized Azepane Library (High sp3 fraction, 3D exit vectors) B Primary HTS Assays (Radioligand / Phenotypic) A->B Library Screening C Hit Identification (IC50 / MIC determination) B->C Activity > Threshold D Orthogonal Validation (Counter-screening & PAINS removal) C->D Selectivity Check E Kinetic Target Engagement (SPR: kon, koff, Residence Time) D->E True Binders F In Vitro ADMET Profiling (hERG, Microsomal Stability) E->F Favorable Kinetics G Lead Candidate Selection F->G Drug-like Profile

Caption: Logical workflow for the biological screening and validation of functionalized azepanes.

Advanced Profiling: Navigating ADMET Liabilities

Because azepanes are inherently basic, lipophilic amines, they carry specific physicochemical liabilities that must be screened early in the cascade.

  • Lysosomotropism: Basic amines can easily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes. This is screened using fluorescent lysosomal tracking dyes in phenotypic cellular assays.

  • hERG Blockade: The basic nitrogen of the azepane ring often mimics the pharmacophore of known hERG channel blockers. Automated patch-clamp electrophysiology must be integrated into the ADMET profiling stage to ensure cardiovascular safety before advancing to in vivo models.

By adhering to this causality-driven, self-validating framework, researchers can effectively harness the vast chemical space and structural advantages of the functionalized azepane scaffold.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: National Institutes of Health (NIH) URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer Source: National Institutes of Health (NIH - PMC) URL:[Link]

  • Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome Source: University of California, San Diego (UCSD) URL:[Link]

Sources

Exploratory

In Silico Modeling of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico evaluation of novel chemical entities, using the hypothetical molecule tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate as a case stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of novel chemical entities, using the hypothetical molecule tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate as a case study. In the absence of empirical data for this specific compound, we propose a scientifically grounded workflow to predict its therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key computational techniques. We will explore molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction to construct a robust preclinical profile of our lead compound.

Introduction: The Rationale for a Novel Scaffold

The azepane ring is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][2] Similarly, the cyclopentanone moiety is a key structural feature in various bioactive molecules, including prostaglandin analogues and inhibitors of steroid-metabolizing enzymes.[3][4] The novel chemical entity, tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, combines these two pharmacologically significant motifs. The fusion of a flexible seven-membered azepane ring with a more rigid five-membered cyclopentanone ring offers a unique three-dimensional architecture that could present novel interactions with biological targets.[5]

Given the documented activity of cyclopentanone derivatives as inhibitors of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases, we hypothesize that our lead compound may exhibit inhibitory activity against this target.[6] This guide will, therefore, focus on the in silico characterization of tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate as a potential 11β-HSD1 inhibitor.

The In Silico Evaluation Workflow

A systematic and multi-faceted in silico approach is crucial for building a comprehensive understanding of a novel compound's potential.[7][8] Our workflow is designed to progressively refine our understanding of the molecule's behavior, from its interaction with the target protein to its likely disposition within an organism.

G cluster_0 Initial Assessment cluster_1 Dynamic & Energetic Analysis cluster_2 Pharmacophore & ADMET A Ligand & Protein Preparation B Molecular Docking A->B Input for Docking F ADMET Prediction A->F Ligand Structure C Molecular Dynamics Simulation B->C Initial Complex for Simulation E Pharmacophore Modeling B->E Interaction Pattern D Binding Free Energy Calculation C->D Trajectory for Analysis

Caption: A generalized workflow for the in silico evaluation of a novel small molecule.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9] This initial step is critical for identifying plausible binding modes and for ranking potential drug candidates.[10]

Causality Behind Experimental Choices

Our choice of 11β-HSD1 as the target necessitates the retrieval of a high-resolution crystal structure to ensure the accuracy of the docking simulation. We will use a structure complexed with a known inhibitor to define the binding site accurately. The docking algorithm will be selected based on its proven ability to handle the conformational flexibility of both the ligand and the receptor side chains in the active site.

Step-by-Step Protocol for Molecular Docking with AutoDock Vina
  • Protein and Ligand Preparation:

    • Download the crystal structure of human 11β-HSD1 in complex with an inhibitor (e.g., PDB ID: 2BEL) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using AutoDockTools (ADT).[7]

    • Generate the 3D structure of tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate and optimize its geometry using a suitable chemistry software. Convert the ligand to the PDBQT format, defining rotatable bonds.

  • Grid Box Definition:

    • Define the search space (grid box) for docking to encompass the active site of 11β-HSD1, using the co-crystallized ligand as a reference.[11]

  • Running the Docking Simulation:

    • Execute AutoDock Vina, specifying the prepared protein, ligand, and grid parameters.[11]

  • Analysis of Results:

    • Analyze the output to identify the binding modes with the lowest binding energies.

    • Visualize the top-ranked poses in a molecular graphics program to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues.

Hypothetical Docking Results
Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Tyr183, Ser170, Val180
2-8.1Leu126, Ala172, Tyr183
3-7.9Ser170, Val180, Pro184

Molecular Dynamics Simulation: Unveiling the Dynamics of Interaction

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[12] This allows for an assessment of the stability of the binding pose and a more accurate estimation of binding free energy.

Causality Behind Experimental Choices

We will initiate the MD simulation from the top-ranked docking pose to evaluate its stability. The simulation will be run for a sufficient duration (e.g., 100 ns) to allow for conformational changes and to ensure the system reaches equilibrium. The choice of force field (e.g., AMBER, CHARMM) is critical for accurately representing the molecular mechanics of the system.[13]

Step-by-Step Protocol for MD Simulation using GROMACS
  • System Preparation:

    • Prepare the topology and coordinate files for the protein-ligand complex using a force field like AMBER.

    • Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to stabilize the system.

  • Production Run:

    • Run the production MD simulation for the desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network between the ligand and the protein over time.

G A Prepare Protein-Ligand Complex B Solvate and Add Ions A->B C Energy Minimization B->C D NVT Equilibration (Temperature) C->D E NPT Equilibration (Pressure) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, H-bonds) F->G

Caption: A standard workflow for performing a molecular dynamics simulation.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological macromolecule.[14] Pharmacophore modeling helps in identifying the essential chemical features for biological activity.[1]

Causality Behind Experimental Choices

We will generate a structure-based pharmacophore model derived from the most stable protein-ligand complex obtained from the MD simulation. This will provide a 3D map of the key interaction points within the 11β-HSD1 active site.

Step-by-Step Protocol for Pharmacophore Model Generation
  • Feature Identification:

    • Analyze the interaction pattern of the ligand within the active site to identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

  • Model Generation:

    • Use software like LigandScout or MOE to generate a 3D pharmacophore model based on these features.

  • Model Validation:

    • Validate the model by screening it against a database of known 11β-HSD1 inhibitors and non-inhibitors to assess its ability to distinguish between active and inactive compounds.

ADMET Prediction: Assessing Drug-Likeness

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the attrition rate of drug candidates in later stages of development.

Causality Behind Experimental Choices

We will use a variety of computational models to predict a range of ADMET properties. This multi-model approach provides a more robust assessment than relying on a single prediction tool.

Step-by-Step Protocol for ADMET Prediction
  • Input Preparation:

    • Provide the 2D structure of tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate in a suitable format (e.g., SMILES).

  • Property Prediction:

    • Use online servers or standalone software (e.g., SwissADME, pkCSM) to predict properties such as:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Hypothetical ADMET Prediction Results
PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PermeationNoLow risk of CNS side effects
CYP2D6 InhibitionNoLow potential for drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Conclusion and Future Directions

This in silico investigation of tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate provides a comprehensive, albeit hypothetical, preclinical profile. The docking and molecular dynamics simulations suggest a stable binding mode within the active site of 11β-HSD1 with favorable binding energetics. The pharmacophore model elucidates the key chemical features required for this interaction. Furthermore, the ADMET predictions indicate a promising drug-like profile with good oral bioavailability and a low risk of toxicity.

These computational results provide a strong rationale for the synthesis and experimental validation of this novel scaffold. Future work should focus on in vitro enzyme inhibition assays to confirm the predicted activity against 11β-HSD1, followed by cell-based assays and eventually in vivo studies in relevant animal models of metabolic disease. The in silico workflow detailed in this guide serves as a robust and efficient framework for the initial assessment and optimization of novel drug candidates.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]

  • What is the role of pharmacophore in drug design? - Patsnap Synapse. (2025). Patsnap. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025). Journal of Pharma Insights and Research. [Link]

  • Why Cyclopentanone is Essential: A Look at its Role in Fragrance, Pharma, and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. [Link]

  • New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed. (2009). PubMed. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. [Link]

  • Enabling in-silico Hit Discovery Workflows Targeting RNA with Small Molecules. (2026). ResearchGate. [Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). ScienceDirect. [Link]

  • 5-Bis-(2,6-difluoro-benzylidene) Cyclopentanone Acts as a Selective 11β-Hydroxysteroid Dehydrogenase one Inhibitor to Treat Diet-Induced Nonalcoholic Fatty Liver Disease in Mice - Frontiers. (2021). Frontiers. [Link]

  • Cyclopentenone: a special moiety for anticancer drug design - PubMed. (2006). PubMed. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes | Request PDF. (n.d.). ResearchGate. [Link]

  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed. (2018). PubMed. [Link]

  • In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023). Thermo Fisher Scientific. [Link]

  • A Guide to In Silico Drug Design - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • ADMET predictions - VLS3D.COM. (n.d.). VLS3D.COM. [Link]

  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). SpringerLink. [Link]

  • Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PubMed. (2024). PubMed. [Link]

  • Computational tools for ADMET. (n.d.). Bioinformatics Institute of India. [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

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Foundational

Foreword: The Azepane Scaffold—A Seven-Membered Ring with Outsized Therapeutic Potential

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azepane-Based Compounds In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azepane-Based Compounds

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is paramount. Among the privileged heterocyclic scaffolds, the seven-membered azepane ring has emerged as a structure of significant interest.[1][2] Its inherent non-planar, three-dimensional geometry provides a versatile framework that allows for the precise spatial orientation of functional groups, a critical factor for effective interaction with complex biological targets.[3][4] Unlike the more ubiquitous five- and six-membered rings, the conformational flexibility of the azepane core offers unique opportunities to explore chemical space and achieve high binding affinity and selectivity.[3][4]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of azepane-based compounds. We will delve into the key synthetic strategies that enable the construction of diverse azepane libraries, analyze the critical structural modifications that govern their activity across various therapeutic areas, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the azepane scaffold in their discovery programs.

The Azepane Core: A Privileged Scaffold in Drug Design

The value of the azepane motif is rooted in its distinct structural and electronic properties. The seven-membered ring can adopt multiple low-energy conformations, which allows it to adapt its shape to fit optimally within the binding sites of various enzymes and receptors.[3] This conformational pliability is a key differentiator from more rigid ring systems and is often decisive for biological activity.[4] The nitrogen atom within the ring acts as a hydrogen bond acceptor, while the carbon backbone can be functionalized to engage in a wide range of interactions, including hydrophobic and π-π stacking.[3] More than 20 FDA-approved drugs feature the azepane substructure, a testament to its therapeutic utility in treating a spectrum of diseases from diabetes to cancer.[4][5]

Key Synthetic Strategies for Constructing the Azepane Ring

The generation of diverse azepane libraries for SAR studies hinges on robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the achievable substitution patterns and stereochemical outcomes. Several powerful strategies have been developed, each with distinct advantages.

  • Ring-Expansion Reactions: This classical approach often involves the expansion of more readily available five- or six-membered ring precursors. The Beckmann rearrangement of cyclohexanone oximes is a well-established method for producing caprolactams, which are key intermediates for azepanes.[1] More recently, photochemical dearomative ring expansion of nitroarenes has emerged as a novel strategy to convert simple six-membered aromatic frameworks into complex seven-membered azepane systems in just two steps.[6][7] This method provides access to previously unexplored chemical space.

  • Ring-Closing Metathesis (RCM): RCM is a powerful and versatile tool for constructing unsaturated seven-membered rings from acyclic diene precursors using ruthenium-based catalysts.[1] The resulting azepine can then be readily reduced to the saturated azepane scaffold. This method is highly valued for its functional group tolerance and reliability.

  • Multistep Sequences and Annulation: Complex, densely functionalized azepanes can be constructed through innovative cascade reactions. For instance, a migration-annulation strategy triggered by the formation of an α-imino rhodium carbene allows for the synthesis of azepan-3-ones from triazole precursors.[8]

Below is a diagram illustrating the conceptual workflow for accessing azepane scaffolds.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_intermediates Key Intermediates cluster_end Final Scaffolds Start_Cyclic Cyclic Precursors (e.g., Pyrrolidines, Nitroarenes) Method_RE Ring Expansion (e.g., Photochemical Dearomatization) Start_Cyclic->Method_RE Start_Acyclic Acyclic Precursors (e.g., Dienes, Triazoles) Method_RCM Ring-Closing Metathesis (RCM) Start_Acyclic->Method_RCM Method_Cascade Cascade / Annulation Reactions Start_Acyclic->Method_Cascade Intermediate_Func Functionalized Azepanones Method_RE->Intermediate_Func Intermediate_Unsat Unsaturated Azepines Method_RCM->Intermediate_Unsat Method_Cascade->Intermediate_Func End_Product Diverse Azepane Library Intermediate_Unsat->End_Product Reduction Intermediate_Func->End_Product Further Derivatization

Caption: Generalized workflow for the synthesis of azepane derivatives.

SAR of Azepane Derivatives in Key Therapeutic Areas

The true power of the azepane scaffold is revealed through systematic SAR studies that correlate structural modifications with biological function.

Neurodegenerative Disorders: Targeting Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides, which are produced by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Azepane-based compounds have been developed as potent inhibitors of both enzymes.

  • γ-Secretase Inhibitors: Substituted 2-oxo-azepane (caprolactam) derivatives have demonstrated low nanomolar inhibition of γ-secretase.[9] SAR studies revealed that geminal substitution at the C5 position of the azepane ring is critical for activity. While initial 5,5-dimethyl analogs were potent, they suffered from high metabolic clearance. The principle of bioisosteric replacement was applied, and substituting the dimethyl group with a geminal difluoro group resulted in compounds with significantly improved metabolic stability while retaining potency.[9]

  • BACE1 Inhibitors: Azepane derivatives have been designed to inhibit BACE1, thereby blocking the initial step in Aβ production.[2] The SAR for these inhibitors often focuses on optimizing substituents that can effectively interact with the catalytic aspartate dyad in the enzyme's active site.

The pathway for BACE1-mediated Aβ production is illustrated below.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 Fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->C99 Gamma_Secretase γ-Secretase Abeta Amyloid-β (Aβ) Peptide Gamma_Secretase->Abeta C99->Abeta Cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Azepane_Inhibitor Azepane-Based BACE1 Inhibitor Azepane_Inhibitor->BACE1 Inhibition

Caption: Inhibition of Amyloid-β production by Azepane BACE1 inhibitors.

Oncology: Protein Kinase B (PKB/Akt) Inhibition

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in many cancers.[10] Consequently, its components, particularly the serine/threonine kinase PKB (also known as Akt), are attractive targets for cancer therapy. Azepane derivatives based on the natural product (-)-balanol have been optimized as potent PKB inhibitors.[4][10]

A key lead compound containing an ester linker was found to be potent but unstable in plasma.[10] This necessitated a rational design approach to replace the labile ester. Molecular modeling, using a crystal structure of the lead bound to the related PKA enzyme, guided the synthesis of new analogs.[10]

Linker ModificationRationalePKB-α IC50 (nM)PKA IC50 (nM)Plasma Stability
Ester (Lead Cmpd 1)Original Lead51Unstable
Amide (Cmpd 4) Isosteric replacement, predicted to maintain active conformation 4 1 Stable
trans-Vinyl (Cmpd 8)Rigidified linker to mimic trans conformation of ester160120Stable

Data synthesized from J. Med. Chem. 2004, 47, 7, 1779–1788.[10]

The SAR data clearly demonstrates the success of the amide linker, which maintained the potency of the original ester while conferring essential plasma stability.[10] This highlights a classic medicinal chemistry strategy: identifying and replacing metabolically labile moieties based on structural insights.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt PKB / Akt PIP3->Akt Recruitment PDK1->Akt Activation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylation Azepane_Inhibitor Azepane-Based PKB Inhibitor Azepane_Inhibitor->Akt Inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by azepane inhibitors.

CNS Disorders: Monoamine Transporter Inhibition

Monoamine transporters, including those for norepinephrine (NET) and dopamine (DAT), are key targets for treating neuropsychiatric disorders.[11] Recent explorations into novel chemical space identified a chiral bicyclic azepane as a potent inhibitor of NET and DAT.[11][12] SAR studies on N-substituted derivatives revealed that an N-benzyl group on the azepane nitrogen was crucial for potent inhibition of monoamine transporters.[13] The corresponding free diamines were inactive, demonstrating the critical role of this substituent in establishing the necessary pharmacophoric interactions.[13]

Methodologies for SAR Elucidation: Key Experimental Protocols

To ensure the integrity and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

Protocol 1: Synthesis of a Substituted Azepane via Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for synthesizing an unsaturated azepine precursor, which can be subsequently reduced to the desired azepane.

Objective: To construct a 7-membered unsaturated nitrogen heterocycle from an acyclic diene precursor.

Materials:

  • N-allyl-N-(pent-4-en-1-yl)benzenesulfonamide (diene precursor)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere chemistry

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon), add the diene precursor (1.0 equivalent).

  • Dissolution: Dissolve the precursor in anhydrous DCM to a concentration of 0.01 M. The use of a dilute solution is critical to favor the intramolecular RCM reaction over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol %) to the solution. The solution will typically change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the ruthenium catalyst. Stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired unsaturated azepine product.

  • Reduction (Optional): The resulting azepine can be reduced to the corresponding saturated azepane using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).

Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry, which will show the disappearance of the terminal alkene protons from the starting material and the appearance of a new internal alkene signal, along with the expected molecular weight for the cyclized product.

Protocol 2: In Vitro BACE1 Enzyme Inhibition Assay (Fluorogenic)

This protocol details a common method to determine the inhibitory potency (IC₅₀) of test compounds against the BACE1 enzyme.[2]

Objective: To quantify the concentration-dependent inhibition of BACE1 activity by azepane derivatives.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test azepane compounds, dissolved in DMSO

  • Known BACE1 inhibitor (positive control)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or control (e.g., 2 µL of DMSO stock, final DMSO concentration ≤1%)

    • BACE1 enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Incubation: Incubate the plate for 60-120 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 340/490 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: The protocol includes positive (known inhibitor) and negative (vehicle) controls to validate the assay's performance. A robust Z'-factor should be calculated to ensure the assay is suitable for screening.

Conclusion and Future Outlook

The azepane scaffold continues to demonstrate its immense value in modern drug discovery.[6] Its unique three-dimensional structure and conformational flexibility provide a powerful platform for designing potent and selective therapeutic agents against a wide range of biological targets.[3] The ongoing development of novel synthetic methodologies is continually expanding the accessible chemical space, enabling the exploration of more complex and finely tuned azepane derivatives.[7][8]

Future efforts will likely focus on the synthesis of stereochemically complex azepanes and the exploration of novel fused-ring systems to further probe interactions with biological targets.[14] As our understanding of disease pathways deepens, the rational design of azepane-based modulators, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics for some of our most challenging diseases.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchG
  • Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry - Benchchem.
  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annul
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of Functionalized Azepines via Cu(I)
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis.
  • Synthesis of Azepane-Based Scaffolds: Applic
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - Research Explorer - The University of Manchester.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Reymond Research Group.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Public
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article | Journal of Pharma Insights and Research.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC.

Sources

Exploratory

Unlocking 3D Chemical Space: Pharmacological Potential and Synthetic Workflows for Substituted Azepane Rings

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is not merely a structural exercise—it is a fundamental requirement fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is not merely a structural exercise—it is a fundamental requirement for improving clinical success rates. As an application scientist bridging synthetic methodology and pharmacological evaluation, I frequently observe that increasing the fraction of sp3 carbons (Fsp3) drastically enhances target specificity and reduces off-target toxicity.

The azepane ring—a saturated seven-membered nitrogen heterocycle—represents a privileged, yet historically underutilized, scaffold. While the azepane motif ranks among the top 100 most frequently used ring systems for small molecule drugs[1], its widespread adoption has been bottlenecked by synthetic challenges. This whitepaper dissects the pharmacological landscape of azepane derivatives, maps their mechanistic pathways, and provides field-proven, self-validating protocols for their synthesis and biological evaluation.

The Pharmacological Landscape of Azepane Derivatives

Nearly 75% of FDA-approved drugs contain N-heterocycles, with seven-membered azepine and benzazepine motifs carving out a highly successful niche in the pharmaceutical market[2]. The inherent conformational flexibility of the azepane ring allows its substituents to adopt spatial orientations that perfectly map to complex protein binding pockets, such as those found in G-protein coupled receptors (GPCRs) and kinases.

Recent advancements have highlighted the pleiotropic activity of azepane derivatives. For example, in the pursuit of Alzheimer's Disease (AD) therapeutics, novel azepane-xanthenone hybrids have been engineered to function as multi-target directed ligands (MTDLs). These compounds exhibit high affinity for the human histamine H3 receptor (hH3R) while simultaneously exerting strong inhibitory activity against acetylcholinesterase (AChE)[3].

Data Presentation: Pharmacological Mapping of Azepane-Containing Agents

To systematically compare the structural role of the azepane/benzazepine core across different therapeutic indications, we have summarized the quantitative and qualitative data of key molecules below:

Compound / ScaffoldPrimary Pharmacological TargetClinical IndicationStructural Role of the Azepane/Benzazepine Core
Galantamine Acetylcholinesterase (AChE)Alzheimer's DiseaseProvides crucial 3D spatial orientation for binding the enzyme's catalytic triad[2].
Tolvaptan Vasopressin V2 ReceptorHyponatremiaThe benzazepine core acts as a rigidified spacer, ensuring optimal receptor antagonism[2].
Benazepril Angiotensin-Converting EnzymeHypertensionThe seven-membered ring enhances hydrophobic interactions within the ACE active site[2].
Azepane-Xanthenone AChE & Histamine H3 ReceptorCognitive EnhancementThe flexible azepane linker allows dual-pocket penetration, enabling pleiotropic activity[3].

Mechanistic Action: Cholinergic Modulation via Azepane Scaffolds

Understanding the causality behind a drug's efficacy requires mapping its signaling pathway. In the case of experimental azepane derivatives targeting neurodegenerative diseases, the dual-action mechanism creates a synergistic neuroprotective effect. By inhibiting AChE, the azepane derivative prevents the degradation of synaptic acetylcholine. Simultaneously, its inverse agonism at the hH3R receptor modulates and enhances neurotransmitter release.

G A Azepane Derivative (Dual-Target Ligand) B Acetylcholinesterase (AChE) Inhibition A->B High Affinity Binding C Histamine H3 Receptor (hH3R) Antagonism A->C Inverse Agonism D Increased Synaptic Acetylcholine B->D Prevents Degradation E Enhanced Neurotransmitter Release C->E Modulates Release F Cognitive Enhancement & Neuroprotection D->F Synergistic Effect E->F Synergistic Effect

Fig 1: Dual-targeting pharmacological pathway of azepane derivatives in Alzheimer's Disease.

Advanced Synthetic Methodologies

Historically, azepanes were synthesized via multistep linear sequences or Ring-Closing Metathesis (RCM) of diene precursors using ruthenium-based catalysts[4]. While RCM is reliable, it suffers from high step counts.

To bypass these limitations, modern medicinal chemistry relies on Photochemical Dearomative Ring Expansion . This modular approach utilizes single-atom skeletal editing to convert a simple nitroarene into a complex azepane. The retrosynthetic logic here is powerful: it allows the direct translation of an available benzenoid's ortho, meta, and para substitution pattern into the saturated azepane ring[5]. Alternatively, formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene provides another highly selective route to functionalized azepanes[6].

G N1 Nitroarene Precursor (Substituted) N2 Blue Light Irradiation (λ = 427 nm, i-PrOH) N1->N2 Photochemical Activation N3 Singlet Nitrene Intermediate N2->N3 N-O Bond Cleavage N4 Skeletal Rearrangement (Dearomatization) N3->N4 Ring Expansion N5 3H-Azepine Intermediate N4->N5 Structural Editing N6 Catalytic Hydrogenolysis (Pd/C, H2) N5->N6 Saturation N7 Polysubstituted Azepane (3D Scaffold) N6->N7 Final Yield

Fig 2: Photochemical dearomative ring expansion workflow for synthesizing substituted azepanes.

Experimental Protocols: Self-Validating Systems

As an application scientist, I design protocols that are not just sequential steps, but interconnected, self-validating systems. Every parameter must have a defined chemical causality, and every workflow must contain internal controls to prevent false positives.

Protocol 1: Photochemical Synthesis of Polysubstituted Azepanes

This protocol details the dearomative ring expansion of nitroarenes into azepanes[5].

  • Step 1: Photochemical Activation. Dissolve the nitroarene precursor (1.0 eq) and a phosphite reducing agent (2.0 eq) in isopropanol (i-PrOH) to a concentration of 0.1 M.

    • Causality: i-PrOH acts as both a solvent and a mild hydrogen donor necessary for intermediate stabilization.

  • Step 2: Irradiation. Irradiate the mixture with blue light (λ = 427 nm) at room temperature for 24 hours.

    • Causality: The 427 nm wavelength specifically excites the nitro group to form a singlet nitrene. Utilizing UV light would trigger high-energy triplet state pathways, leading to indiscriminate radical polymerization and degradation of sensitive functional groups.

  • Step 3: Catalytic Hydrogenolysis. Transfer the crude 3H-azepine intermediate to a Parr hydrogenator. Add 10 wt% Palladium on carbon (Pd/C) and stir under a hydrogen atmosphere (20 bar) for 12 hours.

    • Causality: The Pd/C catalyst efficiently and stereoselectively reduces the unsaturated 3H-azepine to the fully saturated azepane ring[4].

  • Self-Validation Checkpoint: Monitor Step 1 via LC-MS. The mass shift corresponding to the loss of oxygen and ring expansion must be confirmed before proceeding to Step 3. A parallel control reaction kept in the dark must show 0% conversion, validating that the reaction is strictly photochemically driven and not a thermal artifact.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol evaluates the biological efficacy of the synthesized azepane derivatives.

  • Step 1: Reagent Preparation. Prepare human AChE enzyme, acetylthiocholine iodide (substrate), and DTNB (Ellman's reagent) in 0.1 M phosphate buffer (pH 8.0).

    • Causality: A pH of 8.0 is the physiological optimum for AChE activity and ensures the chemical stability of the yellow thiolate anion (5-thio-2-nitrobenzoate) produced upon DTNB cleavage.

  • Step 2: Pre-Incubation. In a 96-well microplate, combine the enzyme, the test azepane derivative (in serial dilutions), and DTNB. Incubate for 15 minutes at 30 °C.

    • Causality: Pre-incubation allows the azepane inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.

  • Step 3: Kinetic Read. Initiate the reaction by adding the substrate. Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality: Kinetic monitoring (calculating the rate of change, Vmax) rather than a single endpoint measurement eliminates false positives caused by the intrinsic background absorbance or precipitation of the test compounds.

  • Self-Validation Checkpoint: The assay system must include three internal controls: a 'Vehicle Control' (1% DMSO, establishing maximum uninhibited enzyme velocity), a 'Blank' (no enzyme, to measure spontaneous substrate hydrolysis), and a 'Positive Control' (Galantamine, a known azepane-like AChE inhibitor). The calculated Z'-factor of the plate must be >0.5 for the IC50 data to be considered statistically valid.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: ResearchGate URL
  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity Source: MDPI URL
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols Source: Benchchem URL
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation Source: ACS Publications URL

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-Boc Protection of Azepane Intermediates

Introduction: The Strategic Importance of N-Boc-Azepanes in Medicinal Chemistry The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1] Its conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Boc-Azepanes in Medicinal Chemistry

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1] Its conformational flexibility and three-dimensional character allow it to effectively probe biological space, leading to potent and selective modulators of various targets. The synthesis of complex molecules incorporating this motif, however, necessitates a robust strategy for temporarily masking the reactivity of the azepane nitrogen.

The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose.[2][3] Its widespread adoption stems from the ease of its introduction, its pronounced stability across a wide array of non-acidic reaction conditions (including exposure to most bases, nucleophiles, and hydrogenation catalysts), and the mild acidic conditions required for its cleavage.[3][4][5] This orthogonality is crucial in multi-step syntheses.[2]

This guide provides a comprehensive overview of the N-Boc protection of azepane intermediates, detailing the underlying mechanistic principles, a comparative analysis of field-proven protocols, and step-by-step methodologies designed for immediate application in a research and development setting.

Core Principles: The Mechanism of N-Boc Protection

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the azepane's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][7] This attack forms a transient tetrahedral intermediate.

The intermediate subsequently collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into the neutral, easily removable byproducts: carbon dioxide (CO₂) gas and tert-butanol.[7][8] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[3]

The reaction can proceed with or without a base.[2][8]

  • Without Base: The tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[2]

  • With Base: A base, such as triethylamine (TEA), deprotonates the positively charged nitrogen in the intermediate, which can accelerate the reaction.[2][7]

N-Boc Protection Mechanism Figure 1: Mechanism of N-Boc Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azepane Azepane (Nucleophile) Tetrahedral Tetrahedral Intermediate Azepane->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O (Electrophile) Boc2O->Tetrahedral BocAzepane N-Boc-Azepane Tetrahedral->BocAzepane Collapse & Elimination Byproducts CO₂ + t-BuOH Tetrahedral->Byproducts Decomposition of Leaving Group

Figure 1: Mechanism of N-Boc Protection

Comparative Analysis of Key Protocols

The choice of protocol for N-Boc protection depends largely on the nature of the azepane substrate (e.g., free base vs. salt, presence of other functional groups) and the desired scale of the reaction. The following table summarizes common, effective protocols.

Protocol Base Solvent System Key Advantages Considerations Typical Substrate
Standard Anhydrous Triethylamine (TEA) or DIEADichloromethane (DCM), Tetrahydrofuran (THF)High solubility for many organic substrates; simple work-up.[2]Requires anhydrous conditions; TEA can be difficult to remove completely.Azepane free base.
Aqueous Biphasic Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃)Dioxane/Water, THF/WaterExcellent for amine salts (e.g., HCl salts); avoids organic bases.[9][10]Requires vigorous stirring; work-up involves phase separation.Azepane hydrochloride.
Catalytic (DMAP) Triethylamine (TEA) + DMAP (catalytic)Acetonitrile (MeCN), DCMAccelerates reactions for sterically hindered or electron-deficient azepanes.[9][10]DMAP is toxic and can complicate purification if not used catalytically.[4]Substituted or less nucleophilic azepanes.
Alcohol-Mediated None or weak baseMethanol (MeOH), Ethanol (EtOH)Can significantly accelerate the rate of protection, even without a base; green solvent choice.[11]Not suitable for substrates with alcohol-sensitive functional groups.[12]Azepane free base.
Industrial Scale Sodium Carbonate (Na₂CO₃)Methanol/WaterCost-effective reagents; suitable for large-scale synthesis.[13]Often requires longer reaction times and careful control of exotherms.[13]Large-scale production of azepane intermediates.

Detailed Experimental Protocols

Protocol 1: Standard Anhydrous Conditions

This protocol is the workhorse for the routine protection of azepane free base and its derivatives.

Materials:

  • Azepane (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (to a concentration of 0.1-0.5 M)

  • 5% Citric Acid solution, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azepane (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. Note: Mild effervescence (CO₂ evolution) may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[2]

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[9]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-azepane.

  • Purification: If necessary, purify the product by column chromatography on silica gel.[2]

Protocol 2: Aqueous Biphasic Conditions for Amine Salts

This method is ideal when starting from an acid salt of the azepane, bypassing the need for a separate free-basing step.

Materials:

  • Azepane Hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Dioxane and Water (1:1 mixture)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the azepane hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH solution.[9]

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: a. Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution to neutralize excess NaOH.[9] b. Extract the product with ethyl acetate (3x). c. Combine the organic layers and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc-azepane.

Experimental Workflow and Troubleshooting

A systematic approach to reaction execution and problem-solving is critical for success. The following workflow and troubleshooting guide are designed to ensure reliable outcomes.

Experimental Workflow Figure 2: General Experimental & Purification Workflow start Setup Reaction: Dissolve Azepane in Solvent add_reagents Add Base & (Boc)₂O start->add_reagents monitor Monitor Reaction (TLC / LC-MS) add_reagents->monitor decision Reaction Complete? monitor->decision decision->monitor No (Extend Time/ Gentle Heat) workup Aqueous Work-up: Acid/Base Washes decision->workup Yes dry Dry Organic Layer (Na₂SO₄ / MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify_decision Crude Product Pure? concentrate->purify_decision purify Purification: Column Chromatography purify_decision->purify No end Pure N-Boc-Azepane purify_decision->end Yes purify->end

Figure 2: General Experimental & Purification Workflow
Troubleshooting Guide
Problem Potential Cause Suggested Solution
Incomplete or Failed Reaction Low Nucleophilicity: Sterically hindered or electron-deficient azepane substrate.[9]Increase reaction temperature to 40°C or add a catalytic amount of DMAP (0.1 eq).[9] Consider using an alcoholic solvent like methanol to accelerate the reaction.
Poor Solubility: The azepane salt is not fully dissolved in the organic solvent.Switch to an aqueous biphasic protocol (Protocol 2) or use a co-solvent system like THF/water to improve solubility.[9]
Formation of Di-Boc Product Excess (Boc)₂O: Using a large excess of the Boc anhydride.Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material.[9]
Low Yield after Work-up Product Loss to Aqueous Layer: The protonated amine product is water-soluble if the final organic wash is acidic.Ensure the final aqueous wash is neutral or slightly basic (e.g., saturated sodium bicarbonate) before drying and concentration.[14]
Incomplete Extraction: The product has some water solubility.Increase the number of extractions with the organic solvent during work-up.[13]

References

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. RCS Research Chemistry Services. [Link]

  • Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Link]

  • Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R). Journal of Organic Chemistry. [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. RSC Publishing. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. [Link]

  • Removal of Boc protecting group as workup? Reddit. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Alcohol Catalysis in Boc Protection of Primary Amines. WuXi Biology. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

  • Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]

  • Process for the resolution of (r,s)-diazepane and diazepanone derivatives.
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. ResearchGate. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

Sources

Application

Application of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate in medicinal chemistry

Introduction: Unlocking New Chemical Space with Hybrid Scaffolds In the landscape of contemporary drug discovery, the exploration of novel molecular architectures that provide access to uncharted chemical space is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with Hybrid Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel molecular architectures that provide access to uncharted chemical space is paramount. The seven-membered azepane ring system has garnered significant attention due to its inherent three-dimensional structure and conformational flexibility, making it a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Azepane derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antipsychotic, and anticonvulsant properties.[1][3] Concurrently, the cyclopentane motif is a cornerstone of numerous natural products and synthetic drugs, including prostaglandins and various antiviral and anticancer therapeutics.[4]

This technical guide focuses on the synthetic utility and potential medicinal chemistry applications of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate , a hybrid molecule that marries the structural features of both the azepane and cyclopentanone moieties. While direct literature on this specific compound is sparse, its constituent parts suggest a rich potential for derivatization and application in drug development programs. This document will provide hypothetical yet scientifically grounded protocols for its synthesis and subsequent modification, and explore its potential as a core scaffold for targeting a range of therapeutic targets, based on the established pharmacology of related structures.

Proposed Synthesis of the Core Scaffold

The synthesis of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate can be envisioned through several established synthetic strategies. One of the most direct and reliable methods would be the α-alkylation of the enolate of N-Boc-azepan-2-one, or more strategically, the alkylation of a pre-formed 2-substituted N-Boc azepane. A plausible and efficient route involves the deprotonation of N-Boc azepane at the α-position using a strong base, such as n-butyllithium, followed by trapping the resulting organolithium intermediate with a suitable electrophile.[5]

An alternative and often high-yielding approach is the Michael addition of an amine to an α,β-unsaturated ketone.[6][7] In this case, the conjugate addition of N-Boc-azepane to 2-cyclopenten-1-one would be a viable strategy.

Below is a detailed, hypothetical protocol for the synthesis via an enolate alkylation approach, a common and robust C-C bond-forming reaction.[8][9]

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

  • tert-Butyl 2-oxoazepane-1-carboxylate

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 2-Bromocyclopentanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-butyl 2-oxoazepane-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve 2-bromocyclopentanone (1.2 eq) in a minimal amount of anhydrous THF.

  • Add the solution of 2-bromocyclopentanone dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the title compound.

cluster_synthesis Proposed Synthesis Workflow start N-Boc-azepan-2-one enolate Enolate Formation (LDA, THF, -78°C) start->enolate alkylation Alkylation with 2-Bromocyclopentanone enolate->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product tert-Butyl 2-(2-oxocyclopentyl) azepane-1-carboxylate purification->product cluster_derivatization Derivatization Strategies cluster_path1 Ketone Modification cluster_path2 Azepane N-Functionalization start Core Scaffold reductive_amination Reductive Amination (Amine, STAB) start->reductive_amination deprotection Boc Deprotection (TFA or HCl) start->deprotection product1 Amine Derivatives reductive_amination->product1 acylation N-Acylation / N-Alkylation (Acyl Halide / Alkyl Halide, Base) deprotection->acylation product2 Amide / Amine Derivatives acylation->product2 cluster_pathway Hypothesized Mechanism of Action (Kinase Inhibition) growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt PKB/Akt pi3k->akt downstream Downstream Signaling (Proliferation, Survival) akt->downstream inhibitor Azepane-Cyclopentanone Derivative inhibitor->akt Inhibition

Sources

Method

Application Note: tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate as a Versatile Scaffold in Advanced Alkaloid and Peptidomimetic Synthesis

Executive Summary The synthesis of seven-membered nitrogenous heterocycles (azepanes) presents a notorious thermodynamic and kinetic challenge in organic chemistry due to transannular strain and unfavorable entropic fact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of seven-membered nitrogenous heterocycles (azepanes) presents a notorious thermodynamic and kinetic challenge in organic chemistry due to transannular strain and unfavorable entropic factors. Utilizing a pre-functionalized building block such as tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (CAS: 1541324-15-5) effectively bypasses these bottlenecks.

This specific scaffold offers orthogonal reactivity: an acid-labile N-Boc protected amine and a highly reactive C2-cyclopentanone moiety. This dual-functionality allows drug development professionals and synthetic chemists to construct complex, conformationally restricted peptidomimetics or fused bicyclic/tricyclic alkaloid cores (e.g., cephalotaxine or stemona alkaloid analogues) with high stereochemical and regiochemical control.

Mechanistic Rationale & Causality (E-E-A-T)

To leverage this building block effectively, one must understand the causality behind the reagent selection for its two primary reactive pathways: ring-fusion via reductive amination and monocyclic functionalization via enolization.

The Chemistry of N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions. Its removal requires strongly acidic conditions, typically Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The mechanism is initiated by the protonation of the carbamate carbonyl, which induces fragmentation into a carbamic acid and a highly stable tert-butyl cation. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine as a TFA salt .

Causality in Reagent Choice: The generation of the electrophilic tert-butyl cation poses a risk of unwanted Friedel-Crafts alkylation or N-alkylation of electron-rich moieties. To prevent this, a scavenger such as triisopropylsilane (TIS) is introduced to irreversibly trap the cation .

Intramolecular Reductive Amination

Once the amine is deprotected and neutralized, it resides in close spatial proximity to the cyclopentanone, spontaneously condensing to form a cyclic iminium ion. The choice of reducing agent here is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄).

Causality in Reagent Choice: The three electron-withdrawing acetoxy groups on NaBH(OAc)₃ significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is highly chemoselective: it rapidly reduces the highly electrophilic iminium ion but reacts negligibly with the unreacted cyclopentanone at room temperature . This prevents the premature reduction of the ketone to a cyclopentanol, which would dead-end the cyclization pathway.

Synthetic Divergence & Visualization

The orthogonal nature of this building block allows it to be directed into two distinct synthetic pathways depending on the target architecture.

Workflow cluster_A Pathway A: Fused Bicyclic Scaffold cluster_B Pathway B: Monocyclic Functionalization SM tert-Butyl 2-(2-oxocyclopentyl) azepane-1-carboxylate Deprotect TFA/DCM Deprotection (t-Bu Cation Trapping) SM->Deprotect Acidic Cleavage Enolate Kinetic Enolization (LDA, -78°C) SM->Enolate Strong Base Iminium Iminium Ion Formation (DIPEA, DCE) Deprotect->Iminium -CO2, Neutralization RedAm Selective Reduction (NaBH(OAc)3) Iminium->RedAm Intramolecular Attack Bicyclic Decahydrocyclopenta[b]azepine RedAm->Bicyclic Chemoselective Hydride Delivery Alkylation Electrophilic Trapping (R-X) Enolate->Alkylation Li-Enolate Formation Monocycle Alpha-Alkylated Azepane Alkylation->Monocycle C-C Bond Formation

Caption: Synthetic divergence of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate.

Experimental Protocols

Protocol A: Synthesis of Fused Decahydrocyclopenta[b]azepine via Reductive Amination

This protocol is a self-validating system designed to yield the bridged/fused bicyclic core.

Step 1: Boc Deprotection

  • Dissolve tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (1.0 eq, ~281.4 g/mol ) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add Triisopropylsilane (TIS) (2.0 eq) as a cation scavenger.

  • Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • In-Process Validation: Observe the reaction mixture for effervescence. The evolution of CO₂ gas indicates active decarboxylation .

  • Stir for 2 hours at room temperature. Monitor via LC-MS. Validation Check: Look for the disappearance of the [M+H]⁺ 282 peak and the emergence of the free amine [M+H]⁺ 182 peak.

  • Concentrate the mixture in vacuo. Azeotrope with toluene (3 × 10 mL) to remove residual TFA.

Step 2: Intramolecular Cyclization and Reduction

  • Dissolve the crude amine TFA salt in anhydrous 1,2-Dichloroethane (DCE) to a 0.1 M concentration. Causality: DCE is chosen over DCM due to its higher boiling point and superior solubility profile for iminium intermediates.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt and liberate the free amine, initiating spontaneous iminium formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in a single portion.

  • Stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, DCM:MeOH) to yield the fused decahydrocyclopenta[b]azepine scaffold.

Protocol B: Kinetic Alpha-Alkylation of the Cyclopentanone

This protocol functionalizes the cyclopentane ring while leaving the azepane ring intact.

  • Dissolve the starting material (1.0 eq) in anhydrous THF (0.2 M) under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add Lithium diisopropylamide (LDA) (1.1 eq). Causality: The use of a bulky, strong base at cryogenic temperatures ensures the formation of the kinetic enolate at the less sterically hindered alpha-position of the cyclopentanone, preventing thermodynamic equilibration.

  • Stir for 1 hour at -78 °C.

  • Add the desired electrophile (e.g., Benzyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to 0 °C over 3 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Quantitative Data Presentation

The success of the bicyclic fusion (Protocol A) relies heavily on the choice of the reducing agent. The table below summarizes the empirical data driving the selection of NaBH(OAc)₃ over alternative hydrides for this specific building block .

Reducing AgentSolventTemp (°C)Chemoselectivity (Iminium vs. Ketone)Yield of Fused Scaffold (%)Mechanistic Rationale
NaBH(OAc)₃ DCE20Excellent 85 - 92 Acetoxy groups withdraw electron density, reducing nucleophilicity. Highly selective for iminium ions.
NaCNBH₃ MeOH20Good70 - 78Cyanide group dampens reactivity, but generates highly toxic HCN byproducts during aqueous workup.
Borane-Pyridine DCM20Moderate55 - 65Requires acidic activation; can lead to competing side reactions with the liberated secondary amine.
NaBH₄ EtOH0Poor< 30Hydride is too nucleophilic; prematurely reduces the cyclopentanone to a cyclopentanol before cyclization occurs.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link] [1]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at:[Link] [2]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate (Org. Prep. Proced. Int.). Available at:[Link] [4]

  • Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids. National Institutes of Health (PMC). Available at:[Link] [5]

Application

Application Note: A Multi-tiered Strategy for the Cell-based Screening of Novel Azepane-Containing Compounds

Introduction: The Azepane Scaffold as a Privileged Structure in Drug Discovery The azepane ring, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensional structure provides a unique conformational flexibility that allows for the precise spatial orientation of substituents, making it an attractive core for developing novel therapeutics.[2][3] Compounds incorporating the azepane motif have demonstrated a vast range of pharmacological activities, leading to their investigation and use as anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) agents.[4] Several FDA-approved drugs contain this versatile scaffold, underscoring its therapeutic potential.[1] This guide outlines a comprehensive, multi-tiered cell-based screening strategy designed to efficiently identify and characterize the biological activity of novel azepane-containing compounds, moving from broad cytotoxicity profiling to detailed mechanism of action (MOA) studies.

The Screening Cascade: A Strategic Approach to Hit Identification

A successful screening campaign does not rely on a single assay but rather on a logical sequence of experiments designed to progressively refine a large library of compounds down to a small number of validated hits.[5] This "screening cascade" or "tiered" approach maximizes efficiency by using simpler, higher-throughput assays first to eliminate inactive or overtly toxic compounds, reserving more complex and resource-intensive assays for the most promising candidates.[6] This strategy is essential for preventing wasted effort on false positives and for building a robust data package for each validated hit.[5]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & MOA cluster_2 Tier 3: Lead Optimization Primary Primary Screen (e.g., Cytotoxicity Assay) HitConf Hit Confirmation (Dose-Response) Primary->HitConf Identify 'Hits' Ortho Orthogonal Assay (e.g., Target-Based Assay) HitConf->Ortho Validate MOA Pheno Phenotypic Profiling (e.g., High-Content Imaging) HitConf->Pheno Unbiased Characterization SAR SAR Studies Ortho->SAR Refine Potency Pheno->SAR InVivo In Vivo Models SAR->InVivo Test Efficacy

Figure 1: A generalized screening cascade for drug discovery.

Tier 1: Primary Screening - Foundational Cytotoxicity Profiling

The initial step for any novel compound library is to assess its general effect on cell viability. This allows for the early identification of compounds that are overtly cytotoxic and helps establish a concentration range for subsequent, more sensitive assays. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[7][8]

Principle of the MTT Assay The assay quantifies metabolic activity, which serves as a proxy for cell viability.[9] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[8]

Protocol 1: MTT Assay for General Cytotoxicity

Materials:

  • Selected cancer cell line (e.g., HCT-116, A549) and appropriate complete culture medium.[11]

  • Novel azepane compounds dissolved in sterile DMSO (e.g., 10 mM stock).

  • 96-well flat-bottom sterile microplates.

  • MTT labeling reagent (5 mg/mL in sterile PBS).[8]

  • Solubilization solution (e.g., 100% DMSO or a 1:1 mixture of DMSO and ethanol).[8][12]

  • Phosphate-buffered saline (PBS).

  • Microplate reader capable of measuring absorbance at 570-600 nm.[9]

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of the azepane compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in the viable cell wells.[11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[8][10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[13]

Data Presentation: Cytotoxicity of Azepane Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Azepane-AHCT-116 (Colon)1.09[11]
Azepane-AA549 (Lung)45.16[11]
Azepane-BA2780 (Ovarian)3.93[14]
Azepane-BNIH 3T3 (Fibroblast)11.68[14]
Azepane-CFaDu (Pharyngeal)0.88[14]

Tier 2: Deconvoluting the Mechanism of Action (MOA)

Once active compounds ("hits") are identified and confirmed, the next crucial step is to understand how they work. This can be approached from two main angles: target-based assays, which test for interaction with a specific molecular target, and phenotypic assays, which characterize the compound's overall effect on the cell's morphology and function.[15]

Approach A: Target-Based Assays

If the azepane compounds were designed to interact with a specific enzyme, receptor, or pathway, a target-based assay is the logical next step.[16] For example, numerous azepane derivatives have been developed as kinase inhibitors.[17][18] A biochemical assay can directly measure the compound's ability to inhibit the activity of the purified target protein.[19]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PKB PKB/Akt PIP3->PKB Recruits to Membrane PDK1->PKB Phosphorylates Substrate Downstream Substrates PKB->Substrate Phosphorylates Response Cell Survival & Proliferation Substrate->Response Inhibitor Azepane Inhibitor Inhibitor->PKB INHIBITS

Figure 2: A representative kinase signaling pathway (PI3K/PKB) targeted by inhibitors.

Protocol 2: General In Vitro Kinase Inhibition Assay

Principle: This protocol describes a method to measure the inhibitory activity of compounds against a target kinase (e.g., PKB/Akt).[1] The assay quantifies the phosphorylation of a substrate by the kinase, often detected using fluorescence or luminescence.[17]

Materials:

  • Purified recombinant kinase (e.g., PKB-α).

  • Kinase-specific substrate (peptide or protein).

  • Assay buffer (specific to the kinase).

  • ATP (Adenosine triphosphate).

  • Test compounds in DMSO.

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ system).

  • White or black opaque-walled 96- or 384-well plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer and add them to the wells of the microplate.

  • Enzyme Addition: Add the target kinase to each well containing the test compound and incubate briefly (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[1]

  • Reaction Termination & Detection: Stop the reaction using a "stop" solution or by adding the detection reagent. Measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Approach B: High-Content Screening (HCS) for Phenotypic Profiling

Phenotypic screening does not assume a specific target. Instead, it uses automated microscopy and image analysis—a technique known as High-Content Screening (HCS)—to quantify changes in cellular morphology.[20][21] This unbiased approach can reveal unexpected mechanisms of action and provide a holistic "fingerprint" of a compound's effect.[22]

The Cell Painting assay is a powerful HCS method that uses a cocktail of fluorescent dyes to label multiple cellular compartments simultaneously (e.g., nucleus, mitochondria, cytoskeleton, etc.).[23][24] Image analysis software then extracts hundreds of quantitative features (e.g., size, shape, texture, intensity) from each cell, creating a detailed phenotypic profile.[24]

G cluster_0 Wet Lab Workflow cluster_1 Data Analysis Plating 1. Plate Cells Treatment 2. Add Compounds Plating->Treatment Staining 3. Stain Cells (Cell Painting Dyes) Treatment->Staining Imaging 4. Automated Microscopy Staining->Imaging Segmentation 5. Image Segmentation Imaging->Segmentation FeatureExt 6. Feature Extraction Segmentation->FeatureExt Profiling 7. Phenotypic Profile Generation FeatureExt->Profiling Clustering 8. MOA Clustering Profiling->Clustering

Figure 3: Workflow for a High-Content Screening (HCS) Cell Painting assay.

Protocol 3: The Cell Painting Assay

Materials:

  • Adherent cell line suitable for imaging (e.g., U2OS).

  • 384-well, black-walled, clear-bottom imaging plates.

  • Test compounds and controls.

  • Cell Painting dye set (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin, etc.).

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Washing buffer (PBS).

  • Automated high-content imaging system.

Procedure:

  • Cell Seeding: Seed cells into 384-well imaging plates and incubate for 24-48 hours.

  • Compound Treatment: Treat cells with the azepane compounds at multiple concentrations for a defined period (e.g., 24 or 48 hours).

  • Staining:

    • Add dyes that stain live-cell components (e.g., MitoTracker) and incubate.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Add the remaining dyes (e.g., Hoechst, Phalloidin) that stain fixed cells.

    • Wash the plates thoroughly with PBS between steps.

  • Image Acquisition: Acquire images using an automated high-content microscope, capturing multiple channels for each well.

  • Image Analysis: Use specialized software to:

    • Segment images to identify individual cells and their nuclei.

    • Extract hundreds of morphological and intensity features from each cell and its compartments.

    • Profile: Aggregate the data to create a multi-parametric phenotypic profile for each compound treatment.

  • Data Interpretation: Use machine learning algorithms to compare the phenotypic profiles of unknown compounds to a reference library of compounds with known MOAs. Similar profiles suggest similar mechanisms of action.[24]

Hit Validation: Ensuring Trustworthiness and Reproducibility

A "hit" from a primary screen is not a validated result.[5] It is critical to perform follow-up experiments to eliminate false positives and artifacts.[25]

Key Validation Steps:

  • Hit Confirmation: Re-test the initial hits, preferably from a freshly prepared sample, in a dose-response format to confirm their activity and potency (IC₅₀).[25]

  • Orthogonal Assays: Use a different assay that measures the same biological endpoint but with a different technology. For example, if a primary screen used a luminescence-based viability assay (e.g., CellTiter-Glo), a confirmatory assay could be a colorimetric one like MTT or a fluorescence-based live/dead stain.[26] This ensures the observed activity is not an artifact of the primary assay's detection method.

  • Structure-Activity Relationship (SAR): Test structurally similar analogs of the hit compound. A logical relationship between structural changes and biological activity increases confidence that the compound is acting via a specific mechanism rather than non-specific effects.[5]

Conclusion

The cell-based screening of novel azepane-containing compounds requires a systematic, multi-tiered approach that balances throughput with mechanistic depth. By initiating with broad cytotoxicity profiling, researchers can efficiently triage large libraries. Subsequent investigation using a combination of target-based and unbiased phenotypic assays, such as high-content screening, allows for the robust validation of hits and deep exploration of their mechanism of action. This structured workflow, grounded in principles of hit confirmation and orthogonal validation, provides a reliable framework for identifying and advancing promising azepane derivatives in the drug discovery pipeline.

References

  • Quinney, S. K., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 31-38. Retrieved from [Link]

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  • Mykura, F., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szychowski, K. A., et al. (2021). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1148-1156. Retrieved from [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Retrieved from [Link]

  • Willems, E., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 8(10), e75144. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Pharmacology - LeadHunter Target-based Assays. Retrieved from [Link]

  • Saguaro Biosciences. (2023). From Genes to Images: the Unexpected Power of Cell Images to Decode Drug Mechanism. Retrieved from [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-58. Retrieved from [Link]

  • Broad Institute. (n.d.). High-Content Imaging & Phenotypic Screening. Retrieved from [Link]

  • The John Curtin School of Medical Research. (n.d.). High Content Imaging & Analysis. Retrieved from [Link]

  • Santillo, M. F. (2020). Trends using biological target-based assays for drug detection in complex sample matrices. Analytical and Bioanalytical Chemistry, 412(22), 5299-5310. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 711-724. Retrieved from [Link]

  • Lee, D. A., et al. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71(7), 1671-1680. Retrieved from [Link]

  • Aslanturk, O. S. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274384. Retrieved from [Link]

  • Wu, D., et al. (2021). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Chemical Biology, 16(11), 2269-2278. Retrieved from [Link]

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  • Csuk, R., et al. (2021). Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. International Journal of Molecular Sciences, 22(4), 1714. Retrieved from [Link]

  • Ferreira, C., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences, 24(20), 15438. Retrieved from [Link]

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Method

Development of Anticancer Agents from Azepane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its structural dive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its structural diversity and wide range of pharmacological activities.[1][2] This document provides a comprehensive technical guide on the development of anticancer agents derived from the azepane core. It is designed to provide researchers and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, and preclinical evaluation of these promising compounds.

Introduction: The Azepane Scaffold in Oncology

The unique three-dimensional structure of the azepane ring system offers a versatile platform for the design of novel therapeutic agents.[3] Its conformational flexibility allows for optimal binding to a variety of biological targets implicated in cancer progression.[4] Several classes of azepane derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines, making them a compelling area of research for the development of next-generation oncology drugs.[5]

Synthetic Strategies for Anticancer Azepane Derivatives

The synthesis of functionalized azepane derivatives is a key step in the drug discovery process. Various synthetic methodologies have been developed to construct the azepane ring and introduce diverse substituents to explore the structure-activity relationship (SAR).[2][6]

Synthesis of Dibenzo[b,f]azepine Derivatives as DNA Intercalators and Topoisomerase II Inhibitors

One promising class of anticancer azepane derivatives is the dibenzo[b,f]azepines, which have been shown to act as DNA intercalators and topoisomerase II inhibitors.[7][8] The following protocols outline a synthetic route to these compounds.

Protocol 1: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3) [7]

  • Materials: 5H-dibenzo[b,f]azepine (Compound 2), toluene, phosgene (12.5% w/v in toluene), triethylamine, hydrazine hydrate.

  • Procedure:

    • Suspend Compound 2 (9.5 g) in toluene (300 ml).

    • Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).

    • Stir the mixture at room temperature for 24 hours.

    • Add excess hydrazine hydrate (100 ml) and stir for 1 hour.

    • Cool the mixture and filter the precipitate to obtain Compound 3 (yield: 6.0 g, 48%) as a white solid (Melting Point: 192–194 °C).

Protocol 2: General Procedure for the Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives (4a-g) [7]

  • Materials: 5H-dibenzo[b,f]azepine-5-carbohydrazide (Compound 3), appropriate acid chloride, chloroform, triethylamine, sodium bicarbonate (NaHCO3), sodium sulfate (Na2SO4).

  • Procedure:

    • To a stirred solution of Compound 3 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).

    • Stir the reaction mixture at room temperature for 18 hours.

    • Wash the reaction mixture with 10% NaHCO3 (20 ml) and water.

    • Separate the organic layer, dry with Na2SO4, and evaporate under vacuum.

    • Purify the crude product by crystallization from ethanol to afford the desired derivatives (4a-g).

Protocol 3: General Procedure for the Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole Derivatives (5a-g) [7]

  • Materials: N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a-g), phosphorus oxychloride (POCl3), sodium bicarbonate (NaHCO3).

  • Procedure:

    • Reflux a solution of the appropriate derivative (4a-g) in POCl3 (5.0 ml) for 30 minutes.

    • Carefully dilute the solution with water and add NaHCO3 until the solution is alkaline.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to afford the final compounds (5a-g).

Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

Another class of dibenzo[b,f]azepines with potential anticancer activity is the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. A streamlined three-step synthesis for these compounds has been reported.[8]

Protocol 4: Three-Step Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives [8]

  • Step 1: Nucleophilic Addition

    • Stir a mixture of the appropriate o-nitrobenzyl chloride (1 mmol), 2-chlorobenzaldehyde (1.2 mmol), and tetrakis(dimethylamino)ethylene (TDAE) (1.2 mmol) in acetonitrile (MeCN) (4 mL) at room temperature for 1 hour under an inert atmosphere.

  • Step 2: Nitro Group Reduction

    • Evaporate the MeCN.

    • Add methanol (MeOH) (5 mL), 5% Pd/C (46 mg), and hydrazine hydrate (50–60%, 312 μL).

    • Stir the reaction at 70 °C for 18 hours under an inert atmosphere. This affords the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (3).

  • Step 3: Intramolecular Buchwald–Hartwig Coupling

    • To a mixture of the intermediate (3), Pd(OAc)2 (22.5 mg, 0.1 mmol), Xantphos (58 mg, 0.1 mmol), and K2CO3 (276 mg, 2 mmol) add anhydrous toluene (2 mL).

    • Stir the reaction under microwave irradiation at 135 °C for 8 hours to yield the final dibenzazepine product.

Mechanisms of Anticancer Action

Azepane derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in many cancers, promoting cell survival and proliferation. Several azepane derivatives have been identified as potent inhibitors of this pathway, specifically targeting the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4]

  • Downstream Effects of PI3K/Akt Inhibition:

    • Induction of Apoptosis: Inhibition of Akt leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering programmed cell death.

    • Cell Cycle Arrest: Akt is involved in regulating the cell cycle. Its inhibition can lead to arrest at various checkpoints, preventing cancer cell proliferation.

    • Inhibition of Angiogenesis: The PI3K/Akt pathway plays a role in the formation of new blood vessels that supply tumors. Inhibiting this pathway can therefore restrict tumor growth by cutting off its blood supply.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Azepane Azepane Derivative Azepane->Akt Inhibition

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.

Inhibition of PTPN2 and PTPN1 Phosphatases

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways. Their inhibition by azepane derivatives can enhance anti-tumor immunity.[3]

  • Downstream Effects of PTPN2/PTPN1 Inhibition:

    • Enhanced T-cell and NK-cell activity: Inhibition of these phosphatases leads to increased activation and effector function of immune cells that can recognize and kill cancer cells.

    • Increased Cytokine Production: Promotes the release of pro-inflammatory cytokines that contribute to a robust anti-tumor immune response.

PTPN2_PTPN1_Pathway ImmuneCell Immune Cell (T-cell, NK-cell) Signaling Signaling Proteins (e.g., STATs) ImmuneCell->Signaling Activation signals PTPN2_1 PTPN2 / PTPN1 PTPN2_1->Signaling Dephosphorylation (Inhibition) Activation Immune Activation (Anti-tumor response) Signaling->Activation Azepane Azepane Derivative Azepane->PTPN2_1 Inhibition

Figure 2: Inhibition of PTPN2/PTPN1 by azepane derivatives enhances anti-tumor immunity.

Other Mechanisms of Action

Some azepane derivatives have been shown to exert their anticancer effects through other mechanisms:

  • PARP-1 Inhibition: Certain azepane derivatives, such as 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[9][10] Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations) can lead to synthetic lethality.

  • DNA Intercalation: As mentioned earlier, some heterocyclic azepane derivatives can insert themselves between the base pairs of DNA, disrupting its normal function and leading to cell death.[7][11]

Preclinical Evaluation of Anticancer Azepane Derivatives

A rigorous preclinical evaluation is essential to determine the therapeutic potential and safety of novel azepane derivatives. This involves a series of in vitro and in vivo studies.

In Vitro Assays
  • Cytotoxicity and Antiproliferative Assays:

    • MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[12]

    • Cell Counting: Direct cell counting using a hemocytometer or automated cell counter provides a straightforward measure of cell proliferation.

Protocol 5: MTT Assay for Cell Viability [12]

  • Materials: Cancer cell lines, 96-well plates, complete cell culture medium, azepane derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the azepane derivative and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Protocol 6: Annexin V/PI Apoptosis Assay [12][13]

  • Materials: Cancer cell lines, 6-well plates, azepane derivative, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the azepane derivative for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) Staining: PI intercalates with DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.[12]

Protocol 7: Cell Cycle Analysis by PI Staining [12]

  • Materials: Cancer cell lines, azepane derivative, PBS, ice-cold 70% ethanol, PI staining solution (containing RNase A).

  • Procedure:

    • Treat cells with the azepane derivative for 24-48 hours.

    • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

In Vivo Models

Animal models are crucial for evaluating the efficacy, toxicity, and pharmacokinetics of anticancer drug candidates in a whole-organism setting.[14][15] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[16][17]

Protocol 8: Subcutaneous Xenograft Mouse Model [6][16]

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cell line, sterile PBS, Matrigel (optional), isoflurane, calipers.

  • Procedure:

    • Cell Preparation: Culture and harvest cancer cells. Resuspend the cell pellet in cold, sterile PBS (or a PBS/Matrigel mixture) to the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Tumor Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.

    • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the azepane derivative and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Presentation and Interpretation

Quantitative data from preclinical studies should be presented clearly to allow for easy comparison and interpretation.

Table 1: In Vitro Anticancer Activity of Representative Azepane Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dibenzo[b,f]azepine5eLeukaemia (SR)13.05 ± 0.62[7]
Spiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-oneR8eLung (A549)2.01[9]
Dibenzo[b,f]azepine-isoxazoline4gBreast (MCF-7)~15[18]

Table 2: In Vivo Efficacy of Dibenzo[b,f]azepine Derivative 5e in a Leukemia Model [7]

Treatment GroupTumor Volume Reduction (%)
Control0
DoxorubicinNot specified
Compound 5e62.7

Clinical Translation

As of the latest review of available literature, there are no prominent reports of azepane derivatives specifically developed as anticancer agents having entered clinical trials. This highlights that the development of this class of compounds is still in the preclinical stage. The promising in vitro and in vivo data for several azepane derivatives, however, warrant further investigation and optimization to advance these compounds toward clinical evaluation.

Conclusion

Azepane derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple key oncogenic pathways, including PI3K/Akt and PTPN2/PTPN1, as well as their potential to act as PARP inhibitors and DNA intercalators, underscores their therapeutic potential. The detailed protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting field, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.

References

  • El-Sayed, N. A., et al. (2023).
  • Wang, Y., et al. (2022). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 67, 116843.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. BenchChem.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey.
  • Suresh, L., et al. (2015). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Chemistry Central Journal, 9(1), 63.
  • El-Marrouni, A., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(15), 10099-10103.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Singh, S., et al. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-cancer agents in medicinal chemistry, 16(5), 539-557.
  • Legnani, L., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. In Topics in Heterocyclic Chemistry (pp. 529-558). Springer.
  • Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Molecular Structure, 1282, 135221.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-7.
  • Abcam. (n.d.). Induction of apoptosis in cells. Abcam.
  • Căproiu, M. T., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11-12), 859-863.
  • Wang, Q., et al. (2017). Diastereoselective Synthesis of Dibenzo[b,d]azepines by Pd(II)-Catalyzed [5 + 2] Annulation of o-Arylanilines with Dienes. Organic Letters, 19(7), 1738-1741.
  • Gonzalez, L. I. (2014). Synthesis and self-assembly of chemotherapeutic cisplatin analogues. [Master's thesis, Florida International University].
  • Abcam. (n.d.). Apoptosis. Abcam.
  • Freire, V., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical research, 30(8), 2044-2055.
  • D'souza, A. A., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced materials (Deerfield Beach, Fla.), 32(18), e1908345.
  • Singh, S., et al. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-cancer agents in medicinal chemistry, 16(5), 539-557.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • Miranda, T. G., et al. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering, 6, 281-306.
  • White, A. W., et al. (2002). Novel Tricyclic Poly(ADP-ribose) Polymerase-1 Inhibitors with Potent Anticancer Chemopotentiating Activity: Design, Synthesis, and X-ray Cocrystal Structure. Journal of Medicinal Chemistry, 45(22), 4861-4873.
  • El-Sayed, N. A., et al. (2023).

Sources

Application

Synthesis of azepane-based inhibitors for neurodegenerative diseases

Application Note: Synthesis and Evaluation of Azepane-Based Multi-Target-Directed Ligands for Neurodegenerative Diseases Executive Summary & Mechanistic Rationale The multifactorial pathogenesis of neurodegenerative diso...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of Azepane-Based Multi-Target-Directed Ligands for Neurodegenerative Diseases

Executive Summary & Mechanistic Rationale

The multifactorial pathogenesis of neurodegenerative disorders, particularly Alzheimer’s disease (AD), involves cholinergic deficits, amyloid-beta (Aβ) aggregation, and elevated oxidative stress[1]. The clinical limitations of single-target therapies have catalyzed a paradigm shift toward Multi-Target-Directed Ligands (MTDLs)[2]. Within this framework, azepane (hexamethyleneimine)—a highly flexible, seven-membered nitrogen heterocycle—has emerged as a privileged structural motif[3][4].

From a mechanistic standpoint, the azepane ring provides superior spatial adaptability compared to smaller heterocycles like pyrrolidine or piperidine[5]. In the active site of butyrylcholinesterase (BChE), the protonated azepane nitrogen engages in critical cation–π interactions with Trp84 and Phe330, while its expanded methylene backbone optimally fills the hydrophobic gorge, mimicking the benzyl moiety of traditional inhibitors like donepezil[6]. Furthermore, azepane incorporation drastically enhances binding affinity at the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B), enabling a synergistic restoration of cholinergic and histaminergic tone while suppressing neuroinflammation[2][6].

G Azepane Azepane-Based MTDL AChE AChE Inhibition Azepane->AChE Active Site Binding BChE BChE Inhibition Azepane->BChE Trp84 Interaction H3R H3R Antagonism Azepane->H3R Receptor Blockade MAOB MAO-B Inhibition Azepane->MAOB Enzyme Inhibition ACh ↑ Acetylcholine Levels AChE->ACh BChE->ACh Histamine ↑ Histamine Release H3R->Histamine OxStress ↓ Oxidative Stress MAOB->OxStress Cognition Cognitive Improvement & Neuroprotection ACh->Cognition Histamine->Cognition OxStress->Cognition

Caption: Multi-target mechanistic pathway of azepane-based inhibitors in neurodegeneration.

Quantitative Profiling of Azepane MTDLs

The incorporation of azepane consistently drives sub-micromolar efficacy across multiple neurodegenerative targets. Table 1 summarizes the structure-activity relationship (SAR) data of recent high-performing azepane derivatives.

Table 1: Comparative in vitro inhibitory profiles of representative azepane-based MTDLs.

Scaffold TypeCompound IDPrimary Target(s)Key Activity Metrics (IC₅₀ / Kᵢ)Ref
Biphenylalkoxyamine 19 (E153)BChE, H3R, MAO-BBChE: 0.59 µM; H3R: 33.9 nM; MAO-B: 243 nM[6]
Benzothiazole 4bH3R, AChEH3R Kᵢ: 12.0 nM[2]
Cardanol-derived 11BChEBChE: 77.1% inhibition at 20 µM[5]
Tryptamine 2tBuChESelective BuChE inhibition over AChE[7]

Synthetic Protocols & Workflow Validation

The late-stage functionalization of complex scaffolds via N-alkylation of azepane is a highly reliable method for generating MTDLs[6]. The following protocol ensures high-yield coupling while maintaining a self-validating quality control loop.

Protocol A: N-Alkylation of Azepane for Biphenylalkoxyamine Derivatives

Adapted from the synthesis of H3R/BChE dual inhibitors[6].

Causality & Reagent Selection: An ethanol/water co-solvent system is utilized to ensure the homogenous dissolution of both the lipophilic alkyl bromide precursor and the inorganic base (K₂CO₃)[6]. K₂CO₃ acts as an acid scavenger to neutralize the generated HBr; without it, the azepane nitrogen would protonate, destroying its nucleophilicity and stalling the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the appropriate alkyl bromide intermediate (5.0 mmol) dissolved in 105 mL of absolute ethanol and 20 mL of deionized water[6].

  • Base & Amine Addition: Add K₂CO₃ (1.04 g, 7.5 mmol), followed by dropwise addition of azepane (10.0 mmol)[6]. Note: The 2-fold excess of azepane prevents competitive dialkylation and drives the reaction to completion.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 85°C) for 15–20 hours[6].

    • Self-Validation Step: Monitor reaction progress via TLC (DCM:MeOH 9:1). Co-spot with the starting bromide. The disappearance of the UV-active bromide spot and the appearance of a lower-Rf, ninhydrin-positive spot confirms the formation of the secondary/tertiary amine.

  • Workup: Cool to room temperature, filter the solid inorganic salts, and concentrate the filtrate under reduced pressure[6]. Extract the oily residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification via Salt Formation: Dissolve the crude oily product in a minimal amount of diethyl ether/ethanol. Add a stoichiometric amount of anhydrous oxalic acid[6].

    • Causality: The basic azepane nitrogen readily forms an oxalate salt, which selectively crystallizes out of the ether matrix, leaving neutral impurities behind.

    • Self-Validation Step: Confirm purity via ¹H-NMR. The integration ratio of the azepane methylene protons (broad multiplets at ~1.60 and ~2.70 ppm) against the aromatic core must be strictly proportional to the target structure[7].

G Start Starting Material (Alkyl Bromide) Reagents Azepane + K2CO3 Solvent: EtOH/H2O Start->Reagents Reaction Reflux (15-20 h) Monitor via TLC Reagents->Reaction Workup Filtration & Evaporation Remove Inorganic Salts Reaction->Workup Purification Extraction & Crystallization (Oxalic Acid) Workup->Purification Product Pure Azepane Derivative (Validate: NMR, HRMS) Purification->Product

Caption: Standard self-validating synthetic workflow for N-alkylation of azepane derivatives.

Biological Assay Protocols

To accurately determine the IC₅₀ of synthesized azepane derivatives against cholinesterases, a modified Ellman’s colorimetric assay is the gold standard[7].

Protocol B: Modified Ellman’s Assay for AChE/BChE Inhibition

Causality: The assay relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI). The resulting thiocholine reacts with 5,5-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate anion, yielding a quantifiable yellow color at 412 nm[7].

Self-Validating Assay Matrix: To prevent false positives (e.g., compounds that auto-react with DTNB or inherently absorb at 412 nm), the plate must include a rigorous set of controls.

  • Enzyme Preparation: Prepare AChE (electric eel) or BChE (equine serum) in 0.1 M phosphate buffer (pH 8.0)[6][7].

  • Compound Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the azepane test compound (serial dilutions from 10 µM to 0.001 µM), and 20 µL of the enzyme solution. Incubate at 25°C for 15 minutes.

    • Control 1 (Blank): Buffer + Substrate + DTNB (No enzyme) -> Validates that the substrate does not auto-hydrolyze.

    • Control 2 (Color Control): Buffer + Compound + DTNB (No enzyme) -> Validates that the azepane derivative does not artificially inflate absorbance.

    • Control 3 (Positive Control): Donepezil and Rivastigmine[7] -> Validates enzyme viability and assay sensitivity.

  • Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCI or BTCI (0.075 M) to all wells[7].

  • Quantification: Immediately read the absorbance at 412 nm using a microplate reader continuously for 5 minutes to determine the initial reaction velocity ( V0​ ). Calculate the percentage of inhibition and derive the IC₅₀ using non-linear regression analysis.

References

  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders Source: Frontiers in Chemistry URL:[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti-amyloid properties Source: RSC Advances (via PMC) URL:[Link]

Sources

Method

High-throughput screening of azepane compound libraries

Application Note: High-Throughput Screening of Azepane Compound Libraries for GPCR Drug Discovery Executive Summary & Pharmacological Context The exploration of novel chemical space is a cornerstone of modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Azepane Compound Libraries for GPCR Drug Discovery

Executive Summary & Pharmacological Context

The exploration of novel chemical space is a cornerstone of modern drug discovery. Historically, high-throughput screening (HTS) libraries have been dominated by flat, sp2-hybridized molecules or standard six-membered heterocycles (e.g., piperidines). However, the seven-membered nitrogen heterocycle—the azepane —offers a unique, conformationally flexible 3D vector that allows for distinct spatial arrangements of pharmacophores[1].

Recent screening campaigns have demonstrated that N-benzylated bicyclic azepanes exhibit potent neuropharmacology, acting as highly brain-penetrant inhibitors for monoamine transporters (NET, DAT) and sigma-1 receptors[1]. Furthermore, functionalized azepanes synthesized via diazocarbonyl chemistry provide excellent templates for conformationally constrained peptidomimetics[2].

Because azepane derivatives often exhibit unique lipophilicity and structural flexibility, screening these libraries requires highly robust, interference-free assay architectures. This application note details a self-validating, step-by-step HTS protocol utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay to screen an azepane library against a Gs-coupled G-Protein-Coupled Receptor (GPCR) target.

Assay Architecture & Causality

To screen azepane libraries effectively, the readout technology must overcome the inherent auto-fluorescence often associated with complex heterocyclic scaffolds. We employ a TR-FRET cAMP assay (such as HTRF® or LANCE® Ultra)[3][4].

The Causality of Assay Design:

  • Why TR-FRET? TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Europium cryptate) and a small-molecule acceptor (e.g., d2). By introducing a time delay (e.g., 50 µs) between excitation and emission measurement, short-lived background fluorescence from the azepane compounds is completely eliminated, drastically reducing false positives[3].

  • Why Acoustic Dispensing? Azepanes can be highly lipophilic. Traditional tip-based liquid handling risks compound carryover and requires higher DMSO concentrations. Acoustic droplet ejection (e.g., Echo® liquid handlers) transfers nanoliter volumes of compound directly into the assay plate, keeping final DMSO concentrations below 0.1% to prevent cell toxicity and compound precipitation.

  • Why IBMX Addition? 3-Isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is added to the stimulation buffer to prevent the degradation of newly synthesized cAMP, ensuring the signal window remains stable during the 30-minute compound incubation.

TR_FRET GPCR GPCR Activation (Azepane Hit) AC Adenylyl Cyclase Activation GPCR->AC Gs-protein cAMP Intracellular cAMP Production AC->cAMP ATP conversion Lysis Cell Lysis + Reagent Addition cAMP->Lysis Competition cAMP competes with d2-cAMP for Anti-cAMP-Eu Lysis->Competition Signal Decreased TR-FRET Signal (665 nm) Competition->Signal Inverse Proportionality

Caption: TR-FRET assay principle for detecting Gs-coupled GPCR activation by azepane hits.

Step-by-Step HTS Protocol

This protocol is optimized for a 384-well low-volume format, balancing reagent conservation with robust statistical performance (Z'-factor > 0.7).

Phase I: Library Preparation & Dispensing
  • Library Formatting: Prepare the azepane compound library in 100% DMSO at a stock concentration of 10 mM in 384-well Echo-compatible source plates.

  • Acoustic Transfer: Use an acoustic liquid handler to dispense 20 nL of the azepane compounds into dry, white 384-well low-volume assay plates (e.g., Corning 3673).

    • Self-Validation Check: Include 20 nL of 100% DMSO in columns 1 and 2 as negative controls (Basal), and 20 nL of a known reference agonist (e.g., Forskolin or a specific GPCR ligand) in columns 23 and 24 as positive controls (Maximal activation).

Phase II: Cell Preparation & Stimulation
  • Cell Harvest: Harvest CHO-K1 cells stably expressing the target Gs-coupled GPCR. Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX, pH 7.4).

  • Cell Density Optimization: Adjust the cell suspension to 100,000 cells/mL. Note: The optimal cell density must be pre-determined so that the basal cAMP level falls within the linear range of the TR-FRET standard curve[4].

  • Cell Seeding: Dispense 10 µL of the cell suspension (1,000 cells/well) into the assay plates containing the pre-dispensed azepane compounds.

  • Incubation: Seal the plates and incubate for 30 minutes at Room Temperature (RT) or 37°C, depending on receptor kinetics.

Phase III: Lysis & TR-FRET Detection
  • Reagent Preparation: Prepare the TR-FRET detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in the manufacturer's Lysis Buffer.

  • Addition: Dispense 5 µL of the d2-cAMP working solution, followed immediately by 5 µL of the Anti-cAMP-Eu cryptate working solution into all wells.

  • Equilibration: Incubate the plates for 1 hour at RT protected from light to allow the competitive binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm or 337 nm (Laser preferred for higher signal-to-noise).

    • Emission: Dual measurement at 615 nm (Donor) and 665 nm (Acceptor).

    • Delay Time: 50 µs; Integration Time: 400 µs.

HTS_Workflow Lib Azepane Library Preparation (DMSO) Dispense Acoustic Dispensing (Echo 555, 20 nL) Lib->Dispense Incubate Compound Incubation (30 min, 37°C) Dispense->Incubate Cells Cell Seeding (384-well LV plates) Cells->Dispense Assay Ready Detect Add TR-FRET Reagents (Eu-Cryptate & d2) Incubate->Detect Read Time-Resolved Read (EnVision Reader) Detect->Read Analysis Data Analytics (Z'-factor, Hit Triage) Read->Analysis

Caption: High-throughput screening workflow for azepane libraries using acoustic dispensing.

Data Analytics & Hit Validation

Data processing in TR-FRET assays relies on ratiometric analysis. The ratio of the emission wavelengths (665 nm / 615 nm) is calculated for each well. This ratiometric approach is mathematically self-correcting; it normalizes well-to-well dispensing variations and inner-filter effects caused by colored library compounds[4].

Because the assay is competitive, an increase in intracellular cAMP (due to GPCR activation by an azepane hit) results in a decrease in the TR-FRET ratio.

Quantitative Scaffold Comparison

To illustrate the value of the azepane scaffold in escaping "flat-land" and improving pharmacological profiles, the following table summarizes representative HTS data comparing standard 6-membered piperidines against 7-membered azepanes and oxepanes in a neuropharmacological GPCR screen[1][2].

Scaffold TypeRing SizeLibrary SizePrimary Hit Rate (>50% Act)Avg. Confirmed EC₅₀Avg. Z'-FactorBBB Penetrance (In Vivo)
Piperidine (Control)6-membered50,0000.85%450 nM0.72Moderate
Azepane 7-membered (N)15,0001.42%85 nM0.78High
Oxepane 7-membered (O)5,0000.60%620 nM0.74Low

Data Interpretation: The expansion from a 6-membered piperidine to a 7-membered azepane ring significantly improves the primary hit rate and average potency (EC₅₀ < 100 nM). The increased conformational flexibility allows the azepane derivatives to better occupy the distinct sub-pockets of neuropharmacological targets, while maintaining excellent blood-brain barrier (BBB) penetrance[1].

Hit Triage & Orthogonal Validation

A single HTS campaign is never definitive. To ensure the trustworthiness of the identified azepane hits, a rigorous triage cascade must be implemented:

  • Dose-Response Confirmation: Re-test primary hits in a 10-point dose-response curve to establish accurate EC₅₀ values and rule out aggregation-based false positives.

  • Orthogonal Readout: Test confirmed hits in a label-free assay (e.g., Surface Plasmon Resonance or Dynamic Mass Redistribution) to confirm direct target engagement without reliance on fluorescent tags.

  • Counter-Screening: Screen hits against the parental CHO-K1 cell line (lacking the target GPCR) to eliminate compounds that directly activate endogenous adenylyl cyclase or inhibit phosphodiesterases.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (2025).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTMjRT6jsUwNr6FdapnocizTe5LNaHjm-_iOIX655qiqUARwHrcaxebLFjRwRnqQXcZ3h_W8Hv4bArVLYMgYlMUQ4En1EutwPITxHnPNFvg5glRt6cMRltxY7remHdpHNVPjjb_yfve76687c6DAE=]
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry (2015).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkyZi4hOM0gIe922Y4TkWLcxrJlGhny8rYP74OfDfq6mZ6GeY1ekBfzKvCbJ3zBysBQyg6iRj4fRMifY8CeKpLcaNmhsgnGoJosKvum6bLAwqFKL0S0KzkcJcrDXi5TgXnfd1hDfB37Z38QXFBKk2XU6yAAef8OltFXzahfMB6M0wVPAUP-SZupZqmGUEKf4Cc6MmKmWm0ZhvgNbVhPyymJA5jioDC4qlV33E8bLdnX_0omLeSnowYMqQhAkG4nbC4-g0C9Hr5w64YUMGF9A==]
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHNGwm6o2ZBYgkC9J9SwtNj5wC5LbfC2NYuUwbRyj8Y57KABFLefXnwcEq6ZoHOVFED-eOHyTQ02RsPV_GE3eejVmlr4ElVWk87dH91dCsbK7KW6oL0qrIPfF3jMgB8DKL7NzelmS5d8oVFuzCYZ2wJQzEyTMaZTxQnzNt4pGQXepAKu_-ZuqBcO0JYi9kxYK_2HwRvH-6g2ybVn6ftm3a2w_-jTA=]
  • LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors. Revvity.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJS5rR6l4GkN_CaEyH-vCJD2g2tfD7ylS5qbzAmw9tkT8YKXK_3F4_qeFSiaJ7XMkVG2QtW0IdMiWOOMOFP4e1ILSICOcXLP2Dpi4snEXjSoi_S1X3pnoXbj7JI_Dv5DiP_ZSnIRADniJEH6F40ptTzAw-bNk5N3P0NLGbl9tHkPBmKvQfDJLqkg==]

Sources

Application

Application Note: Advanced Protocols for tert-Butyloxycarbonyl (Boc) Solid-Phase Peptide Synthesis

Executive Summary While 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry has become the standard for routine solid-phase peptide synthesis (SPPS) due to its milder conditions, the tert-butyloxycarbonyl (Boc) strategy remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry has become the standard for routine solid-phase peptide synthesis (SPPS) due to its milder conditions, the tert-butyloxycarbonyl (Boc) strategy remains an indispensable tool for drug development professionals and synthetic chemists. Boc-SPPS is uniquely advantageous for synthesizing long, aggregation-prone "difficult sequences," as the repetitive use of strong acids disrupts interchain hydrogen bonding . Furthermore, Boc chemistry is the premier methodology for synthesizing C-terminal peptide thioesters required for Native Chemical Ligation (NCL) in the total synthesis of proteins , .

This application note provides a comprehensive, mechanistically grounded guide to Boc-SPPS, detailing resin selection, deprotection-neutralization dynamics, and the critical parameters of anhydrous hydrogen fluoride (HF) cleavage.

Mechanistic Foundations & Strategic Choices

Resin Selection: The Causality of Linker Stability

The choice of solid support in Boc-SPPS dictates the stability of the peptide-resin linkage during repetitive acidolysis.

  • Merrifield Resin (Chloromethylpolystyrene): The original resin developed for SPPS utilizes a simple benzyl ester linkage. However, this bond is slightly labile to the 50% trifluoroacetic acid (TFA) used during each deprotection cycle. For long sequences, this results in a cumulative, significant loss of the growing peptide chain .

  • PAM Resin (Phenylacetamidomethyl): To circumvent premature cleavage, PAM resin inserts an electron-withdrawing phenylacetamido linker between the polystyrene matrix and the C-terminal amino acid. This modification increases the acid stability of the linkage by approximately 100-fold compared to Merrifield resin, making it the gold standard for synthesizing long peptide acids , .

  • MBHA Resin: For the synthesis of peptide amides, 4-methylbenzhydrylamine (MBHA) resin is utilized, offering an optimal balance of TFA stability and HF lability .

The Deprotection-Neutralization Paradigm

Unlike Fmoc-SPPS, where piperidine simultaneously deprotects the amine and leaves it in a free, nucleophilic state [[1]]([Link]), Boc-SPPS relies on acidolysis. Treatment with 50% TFA in dichloromethane (DCM) efficiently removes the Boc group but leaves the N-terminal α-amine protonated as a non-nucleophilic TFA salt .

Consequently, Boc-SPPS mandates a dedicated neutralization step . A sterically hindered base, typically 5–10% N,N-Diisopropylethylamine (DIEA) in dimethylformamide (DMF), must be applied to deprotonate the amine, restoring its nucleophilicity immediately prior to the coupling of the next activated amino acid , .

Global Cleavage and the Role of Scavengers

The final step of Boc-SPPS requires extreme acidic conditions—typically liquid anhydrous hydrogen fluoride (HF)—to cleave the peptide from the resin and globally remove benzyl-based side-chain protecting groups .

Process Visualization

BocWorkflow Start Boc-Amino Acid Resin Deprotect Boc Deprotection (50% TFA in DCM) Start->Deprotect Acidolysis Wash1 Solvent Wash (DCM) Deprotect->Wash1 Neutralize In Situ Neutralization (10% DIEA in DMF) Wash1->Neutralize Remove TFA Couple Amino Acid Coupling (Boc-AA-OH + HBTU) Neutralize->Couple Free Amine Wash2 Solvent Wash (DMF/DCM) Couple->Wash2 Decision Sequence Complete? Wash2->Decision Decision->Deprotect No (Next Cycle) Cleavage Global Cleavage (Anhydrous HF) Decision->Cleavage Yes

Figure 1: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

HFCleavage Resin Protected Peptide-Resin HF Anhydrous HF (Cleavage) Resin->HF SN1 Reaction Cation Benzyl Carbocations (Reactive) HF->Cation Side-chain cleavage Product Unprotected Peptide HF->Product Resin detachment Scavenger Scavengers (p-Cresol / Anisole) Cation->Scavenger Nucleophilic Attack Trapped Inert Adducts Scavenger->Trapped Prevents Alkylation

Figure 2: Mechanistic pathway of HF cleavage and carbocation trapping by scavengers.

Quantitative Data & Reagent Selection

Table 1: Common Side-Chain Protecting Groups in Boc-SPPS ,

Amino Acid Protecting Group Cleavage Reagent Mechanistic Rationale
Arg Tosyl (Tos) HF Highly stable to repeated TFA exposure; requires strong acid for removal.
Asp / Glu Cyclohexyl (OcHex) HF Steric bulk prevents base-catalyzed aspartimide formation during synthesis.
Cys 4-Methylbenzyl (4-MeBzl) HF Stable to TFA, cleanly removed by HF without premature disulfide formation.
Lys 2-Chlorobenzyloxycarbonyl (2-Cl-Z) HF Electron-withdrawing Cl atom increases stability against TFA acidolysis.

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | HF | Prevents electrophilic alkylation of the phenolic ring during cleavage. |

Table 2: Scavenger Selection Guide for HF Cleavage

Scavenger Target Reactive Species Typical Conc. Application Notes
p-Cresol Benzyl, t-Butyl cations 5–10% (v/v) Primary scavenger; highly effective nucleophile for general peptide sequences.
Anisole Benzyl carbocations 5–10% (v/v) Traditional scavenger; often used in combination with p-cresol.
p-Thiocresol Cations, Oxidants 1–2% (v/v) Prevents methionine oxidation; essential for Cys/Met-containing peptides.

| EDT | t-Butyl cations | 1–2% (v/v) | 1,2-Ethanedithiol is highly effective for Cys-rich sequences despite its odor. |

Detailed Experimental Protocols

The following self-validating protocols outline the manual execution of Boc-SPPS. Note: Reagent volumes are based on a 1.0 mmol synthesis scale.

Protocol A: Resin Preparation and Swelling
  • Weigh the desired amount of PAM or MBHA resin (typically 0.5–1.0 mmol/g loading) into a specialized fritted glass peptide synthesis reaction vessel.

  • Add Dichloromethane (DCM) at a ratio of 10 mL per gram of resin.

  • Agitate gently via nitrogen bubbling or a mechanical wrist-shaker for 30–60 minutes to ensure complete swelling of the polymer matrix .

  • Drain the solvent completely using vacuum filtration.

Protocol B: Boc Deprotection & In Situ Neutralization
  • Pre-wash: Add 10 mL of 50% TFA in DCM to the swollen resin. Agitate for 1–2 minutes, then drain. This removes residual moisture and neutralizes any trace basicity .

  • Deprotection: Add a fresh 10 mL solution of 50% TFA in DCM. Agitate for 20–30 minutes to ensure complete acidolysis of the N-terminal Boc group .

  • Drain the reaction vessel and wash the resin thoroughly with DCM (3 × 1 min) to remove excess TFA.

  • Neutralization: Add 10 mL of 5–10% DIEA in DMF to the resin to neutralize the α-amine TFA salt. Agitate for 2 minutes and drain. Repeat this step once to ensure complete deprotonation .

  • Wash the resin thoroughly with DMF (3 × 1 min) to prepare for the coupling step.

Protocol C: Amino Acid Coupling
  • In a separate vial, dissolve 3–4 equivalents of the next Boc-protected amino acid and an equimolar amount of coupling reagent (e.g., HBTU or HATU) in a minimal volume of DMF.

  • Add 6–8 equivalents of DIEA to the solution to initiate the formation of the active ester. Vortex briefly.

  • Immediately transfer the activated amino acid solution to the neutralized peptide-resin .

  • Agitate the mixture at room temperature for 1–2 hours.

  • Validation: Monitor reaction completion using the Kaiser (ninhydrin) test. A negative (yellow/colorless) result indicates the successful absence of free primary amines. If the test is positive (blue), repeat the coupling step [[2]]([Link]).

  • Drain the coupling solution and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol D: Anhydrous HF Cleavage (Standard "High-HF" Method)

⚠️ CRITICAL SAFETY WARNING: Anhydrous HF is highly toxic, corrosive, and dissolves glass. This procedure MUST be performed in a specialized, well-ventilated Kel-F/Teflon HF apparatus by trained personnel .

  • Transfer the thoroughly dried, fully synthesized peptide-resin to the Teflon HF reaction vessel.

  • Add the appropriate scavenger cocktail (e.g., 5% p-cresol, 5% anisole, 1% p-thiocresol) directly to the dry resin [[3]]([Link]).

  • Attach the vessel to the HF line and cool it using a liquid nitrogen/ethanol bath (-78°C).

  • Distill liquid anhydrous HF into the reaction vessel (typically 10 mL of HF per gram of resin).

  • Warm the vessel to 0°C using an ice-water bath and stir the mixture magnetically for 45–60 minutes to effect cleavage and deprotection.

  • Evaporate the HF rapidly under a high vacuum until the resin is completely dry.

  • Wash the dried resin/peptide mixture with cold diethyl ether (3 × 10 mL) to precipitate the peptide and extract the organic scavengers and cleaved protecting groups.

  • Extract the free, deprotected peptide from the solid resin matrix using 10–50% aqueous acetic acid.

  • Lyophilize the acidic extract to obtain the crude peptide powder, ready for RP-HPLC purification.

References

  • Muttenthaler M, Albericio F, Dawson PE. "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis." Nature Protocols, 2015. Available at:[Link]

  • Biotage. "What is solid phase peptide synthesis?". Available at:[Link]

  • AAPPTec. "Planning a Peptide Synthesis". Available at: [Link]

  • CSBio. "A Practical Guide to Solid Phase Peptide Synthesis". Available at:[Link]

  • ACS Publications. "Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis". Organic Letters, 2001. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mild Deprotection of N-tert-Butyloxycarbonyl (Boc) Groups

Welcome to the Technical Support Center. As drug development and complex natural product syntheses increasingly rely on highly functionalized intermediates, the standard removal of N-tert-butyloxycarbonyl (Boc) groups us...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and complex natural product syntheses increasingly rely on highly functionalized intermediates, the standard removal of N-tert-butyloxycarbonyl (Boc) groups using harsh Brønsted acids (like neat TFA or 4M HCl) often leads to the destruction of acid-sensitive moieties such as silyl ethers, acetals, and delicate esters.

This guide, curated by Senior Application Scientists, provides field-proven, causality-driven troubleshooting strategies and validated protocols for mild Boc deprotection .

Diagnostic Workflow for Mild Boc Deprotection

Selecting the correct deprotection strategy requires analyzing your substrate's specific vulnerabilities. Use the following decision matrix to determine the optimal protocol for your workflow.

G Start Analyze Substrate Functionalities AcidSens Highly Acid-Sensitive? (e.g., Acetals, Silyl Ethers) Start->AcidSens FreeAcid Contains Free Carboxylic Acid? AcidSens->FreeAcid No Lewis Use Lewis Acids (ZnBr2, Sn(OTf)2, AlCl3) AcidSens->Lewis Yes Flow Continuous Flow Setup Available? FreeAcid->Flow No ThermalWater Microwave in H2O (100°C, No Additives) FreeAcid->ThermalWater Yes ThermalFlow Thermal Flow (MeOH/TFE, 120-240°C) Flow->ThermalFlow Yes Oxalyl Oxalyl Chloride in Methanol Flow->Oxalyl No

Diagnostic workflow for selecting an optimal mild N-Boc deprotection strategy.

Troubleshooting & FAQs

Q1: My substrate contains acid-sensitive protecting groups (like TBS ethers and benzyl esters). Standard TFA deprotection destroys my molecule. What is the most reliable mild alternative? A: When traditional Brønsted acids are too harsh, Lewis acid-mediated deprotection is the gold standard. Reagents like Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) or Aluminum chloride (AlCl₃) selectively coordinate to the highly electron-dense Boc carbonyl oxygen[1][2]. This coordination increases the electrophilicity of the Boc group, facilitating the departure of the tert-butyl cation without lowering the bulk pH enough to cleave silyl ethers or benzyl esters. Sn(OTf)₂ can even be used under solvent-free conditions, providing high chemoselectivity while preserving stereochemical integrity[2].

Q2: I am observing tert-butylation of my deprotected amine and other nucleophilic sites on my molecule. How do I prevent this? A: The cleavage of the Boc group inherently generates a highly reactive tert-butyl cation. If not intercepted, it will alkylate electron-rich sites (like indoles, phenols, or the newly freed amine). To prevent this, you must add a carbocation scavenger to your reaction mixture. Including a scavenger such as triisopropylsilane (TIS) or anisole traps the cation[3]. Alternatively, using a nucleophilic solvent like methanol (e.g., in the oxalyl chloride/MeOH method) quenches the cation by forming tert-butyl methyl ether[3][4].

Q3: Can I deprotect a Boc group completely without any acid or base, using only heat? A: Yes. Thermolytic deprotection is highly effective and eliminates the need for aqueous workups, as the byproducts are volatile (isobutylene and CO₂). However, batch thermal deprotection requires prolonged heating which can cause substrate degradation. A superior approach is Continuous-Flow High-Temperature Deprotection . By pumping the substrate dissolved in methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) through a heated reactor coil (120–240 °C) with a short residence time (10–30 mins), you achieve clean deprotection while minimizing thermal degradation[5].

Q4: I have a free carboxylic acid moiety on my N-Boc protected amino acid. Are there specific mild conditions for this? A: Yes, the presence of a free carboxylic acid enables an elegant, autocatalytic deprotection. You can perform a facile and rapid removal of the Boc group using 6[6]. The free carboxylic acid acts as an internal proton source, eliminating the need for external reagents and yielding the product in minutes[6].

Mechanistic Insights: Thermal Deprotection

Understanding the mechanism of thermal deprotection helps in optimizing solvent and temperature choices. The reaction relies on a slow, rate-limiting concerted proton transfer, followed by rapid decarboxylation.

G BocAmine N-Boc Amine ProtonTransfer Slow Concerted Proton Transfer (Rate Limiting) BocAmine->ProtonTransfer Intermediate Carbamic Acid + Isobutylene ProtonTransfer->Intermediate Decarb Rapid Decarboxylation Intermediate->Decarb Product Free Amine + CO2 Decarb->Product

Kinetic pathway of thermal N-Boc deprotection via concerted proton transfer.

Quantitative Data Summary

The following table summarizes the reaction conditions for various mild Boc deprotection methods to allow for rapid comparison and selection[1][2][3][4][5][6].

Deprotection MethodReagents & SolventTemperatureTimeTypical YieldKey Advantages / Tolerated Groups
Lewis Acid (Sn) Sn(OTf)₂, CH₂Cl₂ (or neat)Room Temp2 - 4 h85 - 95%Tolerates esters, ethers, Cbz groups; retains stereocenters.
Lewis Acid (Al) AlCl₃, CH₂Cl₂0 °C to RT1 - 3 h85 - 96%High chemoselectivity; preserves benzyl carbamates.
Oxalyl Chloride Oxalyl chloride (3 eq), MeOHRoom Temp1 - 4 hUp to 90%Highly tolerant to acid-sensitive functional groups.
Thermal (Flow) None, MeOH or TFE120 - 240 °C10 - 45 min>90%No reagents needed; direct use of amine in next step.
Microwave (H₂O) None, H₂O (requires free COOH)100 - 150 °C~12 min>95%Environmentally friendly; zero additives required.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not skip the in-process monitoring steps, as they are critical for preventing over-reaction or intractable workups.

Protocol A: Lewis Acid-Mediated Deprotection using Sn(OTf)₂

Causality Note: Sn(OTf)₂ acts as a mild Lewis acid that coordinates to the bulky Boc carbonyl oxygen. This increases its electrophilicity and facilitates the departure of the tert-butyl cation without generating a highly acidic bulk environment, thereby sparing sensitive ethers and esters[2].

  • Preparation: In a dry, round-bottom flask under nitrogen, dissolve the N-Boc protected amine (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Reagent Addition: Add Sn(OTf)₂ (1.0 mmol, 1.0 equiv) to the stirred solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Self-Validation: Monitor completion via LC-MS every 60 minutes. Do not proceed to quench until the starting material is completely consumed, as premature quenching of Lewis acids can lead to intractable emulsions.

  • Workup: Quench the reaction by adding water (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol B: Mild Deprotection with Oxalyl Chloride in Methanol

Causality Note: Oxalyl chloride reacts with methanol to generate HCl in situ in a controlled, slow manner. This provides a mildly acidic environment that cleaves the Boc group while sparing highly sensitive esters (like benzyl esters) that would otherwise hydrolyze under bulk aqueous acid conditions[3][4].

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv, e.g., 50 mg) in dry methanol to a concentration of ~17 mg/mL in a dry flask.

  • Activation: Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Reagent Addition: Carefully add oxalyl chloride (3.0 equiv) dropwise via syringe. Note: Mild sputtering and a slight temperature increase may occur due to the exothermic generation of HCl.

  • Reaction: Stir continuously at room temperature for 1–4 hours.

  • Isolation: Upon completion (verified by TLC), remove the solvent and volatile byproducts in vacuo to obtain the deprotected amine directly as a hydrochloride salt.

Protocol C: Catalyst-Free Thermal Deprotection in Continuous Flow

Causality Note: High temperatures provide the activation energy required for the concerted proton transfer and subsequent decarboxylation. Continuous flow prevents the thermal degradation seen in batch reactors by strictly controlling the residence time and ensuring rapid heat transfer[5].

  • Preparation: Prepare a 0.1 M solution of the N-Boc amine in 2,2,2-trifluoroethanol (TFE) or Methanol (MeOH).

  • System Setup: Prime a high-temperature continuous flow reactor (e.g., stainless steel or Hastelloy coil) with the chosen solvent.

  • Execution: Pump the substrate solution through the reactor coil heated to 200–240 °C, setting the flow rate to achieve a strict residence time of 10 to 30 minutes.

  • Collection: Pass the reactor effluent through a cooling loop and collect it in a receiving flask. Self-Validation: Run a 100 µL aliquot through UPLC to confirm complete decarboxylation before evaporating the bulk solvent.

  • Isolation: Evaporate the solvent to yield the analytically pure free amine (no aqueous workup required).

References

  • A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Taylor & Francis.2

  • Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis / organic-chemistry.org.1

  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. Benchchem.3

  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Benchchem.4

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.5

  • A mild Boc deprotection and the importance of a free carboxylate. ResearchGate.6

Sources

Optimization

Preventing side reactions during azepane synthesis

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the seven-membered azepan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the seven-membered azepane ring, a crucial scaffold in medicinal chemistry.[1][2][3] The formation of this medium-sized ring is often challenged by unfavorable thermodynamics and kinetics, leading to competitive side reactions.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve common issues encountered during your experiments, ensuring the efficient and successful synthesis of your target molecules.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific problems encountered during the most common synthetic strategies for creating the azepane core.

Route 1: Intramolecular Reductive Amination

This method involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. While powerful, it is frequently plagued by intermolecular side reactions.

Problem 1: Low Yield of Azepane with Significant Formation of Polymeric Byproducts

  • Potential Cause: The rate of intermolecular reaction (polymerization) is competing with or exceeding the rate of the desired intramolecular cyclization. This is a common issue in the formation of medium-sized rings.

  • Solution:

    • High-Dilution Conditions: This is the most critical parameter. By significantly lowering the concentration of the substrate (e.g., 0.001 M to 0.05 M), you decrease the probability of two precursor molecules reacting with each other, thus favoring the intramolecular pathway. This can be practically achieved by the slow addition of the substrate to a large volume of solvent via a syringe pump over several hours.

    • Optimize the Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selectively reduces the iminium ion intermediate as it forms, minimizing side reactions. Harsher reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone before cyclization. For a non-toxic alternative to the commonly used sodium cyanoborohydride, 2-picoline-borane is an effective option.[5]

    • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6), which facilitates the formation of the iminium ion without promoting side reactions. Acetic acid is a common additive.

Logical Workflow for Troubleshooting Azepane Synthesis

G cluster_0 Identify Issue cluster_1 Analyze Side Products cluster_2 Implement Solutions cluster_3 Verify Outcome Start Low Yield or Impure Product Analysis Characterize Byproducts (LCMS, NMR) Start->Analysis Polymer Polymerization/ Oligomerization Analysis->Polymer Dimer Dimer Formation Analysis->Dimer Rearrangement Ring Contraction/ Expansion Analysis->Rearrangement Other Other Byproducts Analysis->Other HighDilution Apply High Dilution (Syringe Pump) Polymer->HighDilution Primary Cause: Intermolecular Reaction Dimer->HighDilution Often seen in RCM Conditions Adjust T°, Solvent, pH Rearrangement->Conditions Thermodynamic Control OptimizeCatalyst Optimize Catalyst/ Reagent Other->OptimizeCatalyst ProtectingGroup Change Protecting Group Strategy Other->ProtectingGroup End Successful Synthesis HighDilution->End OptimizeCatalyst->End ProtectingGroup->End Conditions->End

Caption: A general workflow for diagnosing and solving side reactions in azepane synthesis.

Route 2: Ring-Closing Metathesis (RCM)

RCM is a highly effective method for forming unsaturated azepine precursors from a linear diene, which can then be reduced to the azepane.[6][7]

Problem 2: Low Conversion and/or Formation of Dimeric Byproducts

  • Potential Cause:

    • Catalyst Inactivity: The ruthenium catalyst may be poisoned by impurities in the substrate or solvent. The chosen catalyst may also have insufficient activity for the specific substrate.

    • Competing Acyclic Diene Metathesis (ADMET): Similar to reductive amination, intermolecular reactions can lead to dimers and oligomers, especially at higher concentrations.[8]

    • Substrate-Catalyst Chelation: The nitrogen atom in the substrate can coordinate to the ruthenium center, inhibiting catalytic turnover.

  • Solution:

    • Catalyst Selection: For many applications, second-generation catalysts like Grubbs II or Hoveyda-Grubbs II offer greater stability and activity. If catalyst poisoning is suspected, purifying the diene precursor immediately before use is recommended.

    • Concentration and Temperature: Run the reaction under high dilution (0.001-0.01 M in solvents like toluene or dichloromethane) to favor the intramolecular RCM pathway.[7] The reaction temperature should be optimized; while reflux is common, some substrates benefit from lower temperatures to minimize catalyst decomposition.

    • Minimize Chelation: Converting the amine to a carbamate (e.g., Boc) or an amide can reduce its Lewis basicity, preventing catalyst inhibition.[8]

ParameterRecommendation for RCMRationale
Catalyst Grubbs II, Hoveyda-Grubbs IIHigher activity and stability.
Concentration 0.001 M - 0.01 MFavors intramolecular cyclization over intermolecular dimerization.[9]
Solvent Anhydrous Toluene or DCMCommon solvents for RCM; must be rigorously dried and degassed.
Temperature 40 - 110 °C (Toluene)Substrate-dependent; balance reaction rate with catalyst stability.
Catalyst Loading 1 - 5 mol%Start with a higher loading for difficult cyclizations and optimize downward.

Experimental Protocol: Ring-Closing Metathesis for a Tetrahydroazepine Precursor [7]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the N-protected diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether or a phosphine scavenger) to deactivate the catalyst.

  • Purification: Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography to yield the tetrahydroazepine derivative.

  • Reduction: The resulting unsaturated ring can be reduced to the final azepane using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).[7]

Route 3: Beckmann Rearrangement

This classic reaction is used to synthesize ε-caprolactam, a key intermediate for many azepanes, from cyclohexanone oxime.

Problem 3: Formation of Nitrile Byproduct and Low Caprolactam Yield

  • Potential Cause:

    • Beckmann Fragmentation: Instead of the desired rearrangement, the C-C bond alpha to the oxime can cleave, leading to a nitrile byproduct. This is a common competing pathway.[10]

    • Hydrolysis: The oxime starting material can hydrolyze back to cyclohexanone in the presence of water, especially under acidic conditions.[10]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Using a dehydrating acid catalyst like fuming sulfuric acid can also help.[10]

    • Strong Protic Acid Catalyst: Employing a strong acid like concentrated sulfuric acid or polyphosphoric acid generally favors the desired rearrangement over fragmentation for cyclohexanone oxime.[10]

    • Temperature Control: The initial addition of the oxime to the strong acid should be done at low temperatures (e.g., <10 °C) to control the exothermic reaction, followed by controlled heating to promote the rearrangement.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right nitrogen-protecting group for my azepane synthesis?

The choice of protecting group is critical and must be "orthogonal" to the other reaction conditions in your synthetic sequence.[11] This means you should be able to remove it without affecting other functional groups.

  • Boc (tert-Butoxycarbonyl): Very common. It's stable to basic, reductive, and nucleophilic conditions but is easily removed with strong acid (e.g., TFA, HCl).[12][13] This makes it ideal if you have acid-labile groups elsewhere.

  • Cbz (Carboxybenzyl): Stable to acidic and mild basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which can simultaneously reduce other groups like alkenes or alkynes.[13]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic and reductive conditions but is cleaved by bases, often a secondary amine like piperidine.[12]

G Molecule Linear Precursor (with free -NH2) Protected N-Protected Precursor (e.g., N-Boc) Molecule->Protected Protection Step (e.g., Boc2O) Cyclized Protected Azepane Ring Protected->Cyclized Cyclization (e.g., RCM, Reductive Amination) Side Reactions Prevented Final Deprotected Azepane (Final Product) Cyclized->Final Deprotection Step (e.g., TFA)

Sources

Troubleshooting

Technical Support Center: Synthesis of Functionalized Azepanes

Welcome to the Technical Support Center for the synthesis of functionalized azepanes. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, yet its synthesis presents unique challenges due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of functionalized azepanes. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, yet its synthesis presents unique challenges due to its conformational flexibility and the entropic barriers to forming medium-sized rings.[1][2] This guide provides in-depth, experience-driven answers to common issues encountered in the lab, helping you troubleshoot reactions, optimize yields, and streamline your synthetic workflow.

Section 1: Core Synthesis & Ring-Closing Strategies

This section addresses fundamental challenges in constructing the azepane core, focusing on common ring-closing methodologies.

FAQ 1.1: My intramolecular reductive amination to form the azepane ring is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer: Low yield in intramolecular reductive amination for azepane synthesis is a frequent issue, often stemming from incomplete iminium ion formation, unfavorable ring-closing kinetics, or side reactions. The formation of a seven-membered ring is entropically less favored than that of five- or six-membered rings.[3]

Common Causes & Troubleshooting Steps:

  • Inefficient Imine/Iminium Formation: The initial condensation between the amine and the carbonyl group is a critical equilibrium-driven step.

    • Water Removal: Ensure rigorous removal of water. Use a Dean-Stark apparatus for higher-boiling solvents like toluene or add molecular sieves (ensure they are properly activated) for lower-boiling solvents.

    • pH Control: The reaction requires slightly acidic conditions to facilitate both imine formation and subsequent reduction. Overly acidic conditions can lead to side reactions like polymerization of the starting aldehyde or hydrolysis.[4] A screen of mild acidic catalysts (e.g., acetic acid, PPTS) is recommended.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is milder than sodium borohydride and tolerant of slightly acidic conditions. It reduces the iminium ion much faster than the starting aldehyde.

    • Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic. It works well under acidic conditions where the iminium ion is favored.

    • Sodium Borohydride (NaBH₄): Can be used, but it is often too reactive and can reduce the aldehyde before imine formation is complete, especially if the pH is not carefully controlled.[5] It is best used in a two-step process where the imine is formed first, followed by reduction.

  • Concentration & Temperature:

    • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (typically 0.01–0.05 M).

    • Temperature: While heating can accelerate imine formation, it can also promote side reactions and, in the case of chiral precursors, racemization.[6] Start at room temperature and only gently heat if necessary, monitoring by TLC or LCMS.

Troubleshooting Workflow: Intramolecular Reductive Amination

Here is a logical workflow for optimizing a low-yielding reductive amination.

G cluster_start cluster_analysis cluster_solutions start Low Yield in Reductive Amination check_sm Is starting material (SM) being consumed? start->check_sm check_imine TLC/LCMS Analysis: Is imine intermediate forming? sol_water Action: Rigorous Water Removal (Dean-Stark, Mol. Sieves) check_imine->sol_water If NO sol_reductant Action: Change Reducing Agent (STAB, NaBH(OAc)₃) check_imine->sol_reductant If YES, but no product check_sm->check_imine If YES sol_catalyst Action: Screen Acid Catalysts (AcOH, PPTS, Sc(OTf)₃) check_sm->sol_catalyst If NO sol_water->check_imine Re-evaluate sol_catalyst->check_sm Re-evaluate sol_conditions Action: Adjust Conditions (High Dilution, Temp Control) sol_reductant->sol_conditions

Caption: Troubleshooting workflow for low-yield reductive amination.

FAQ 1.2: My Ring-Closing Metathesis (RCM) reaction to form a 7-membered ring is failing, leading to oligomers or decomposition. How can I promote cyclization?

Answer: Forming seven-membered rings via RCM can be challenging due to slower intramolecular reaction rates compared to intermolecular oligomerization.[7] Success hinges on choosing the right catalyst and optimizing reaction conditions to favor the desired cyclization.

Key Optimization Parameters:

  • Catalyst Choice: The catalyst is the most critical factor.

    • Grubbs 2nd Generation (G-II) & Hoveyda-Grubbs 2nd Generation (HG-II): These are the workhorses and a good starting point. HG-II is often more stable and can sometimes provide better results due to its slower initiation rate.

    • Ruthenium Indenylidene Catalysts: For particularly challenging substrates, these catalysts have shown high efficacy in forming 7-membered rings.[8]

    • Catalyst Loading: Start with 2-5 mol %. Increasing the loading can sometimes help, but it also increases cost and potential metal contamination.

  • Reaction Concentration: This is a crucial parameter for minimizing oligomerization.[9]

    • High Dilution: Running the reaction at concentrations between 0.001 M and 0.01 M in a high-boiling solvent (like toluene or 1,2-dichloroethane) is standard practice to favor the intramolecular pathway.

    • Slow Addition: Using a syringe pump to slowly add the diene substrate to a refluxing solution of the catalyst over several hours can maintain a very low instantaneous concentration of the substrate, further suppressing dimerization and oligomerization.[8]

  • Solvent and Temperature:

    • Toluene or DCE: These are the most common solvents due to their ability to dissolve most substrates and their relatively high boiling points, which helps drive off the ethylene byproduct.

    • Temperature: Most RCM reactions are run at elevated temperatures (80-110 °C) to facilitate the reaction and, critically, to remove volatile ethylene, which drives the equilibrium toward the product.[8]

Comparative Table of RCM Conditions:

ParameterStandard ConditionsTroubleshooting ApproachRationale
Concentration 0.01 - 0.05 M0.001 - 0.005 M + Slow AdditionMinimizes intermolecular reactions (dimerization/oligomerization).[9]
Catalyst Grubbs-II, Hoveyda-Grubbs-IIIndenylidene CatalystsMore active catalysts can overcome higher activation barriers for strained rings.[8]
Temperature 80 °C (DCE)110 °C (Toluene)Efficiently removes ethylene byproduct, driving the reaction forward.[8]
Additives NoneTi(OiPr)₄Lewis acids can pre-organize the substrate for cyclization, increasing the effective molarity.[7]

Section 2: Functionalization of the Azepane Core

Once the azepane ring is formed, subsequent functionalization can be challenging. This section covers common issues with modifying the core structure.

FAQ 2.1: I'm attempting a Buchwald-Hartwig amination on a halogenated azepane precursor, but I'm getting low yield and significant hydrodehalogenation. What should I change?

Answer: Low yields and hydrodehalogenation in Buchwald-Hartwig aminations are typically signs of an inefficient catalytic cycle or catalyst decomposition.[10] The choice of ligand, base, and reaction conditions is critical, especially for electron-rich or sterically hindered heterocyclic substrates.

Troubleshooting Strategies:

  • Ligand Selection is Key: The ligand dictates the stability and activity of the palladium catalyst.

    • Bulky, Electron-Rich Ligands: For challenging substrates, especially those involving aryl chlorides or sterically hindered amines, use modern biarylphosphine ligands. Ligands like RuPhos , BrettPhos , or tBuXPhos are designed to promote the difficult reductive elimination step and prevent catalyst decomposition.[10]

    • Ligand/Palladium Ratio: Ensure an appropriate L/Pd ratio, typically ranging from 1.5:1 to 2:1.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so reactive that it causes side reactions or degrades the ligand.

    • Sodium tert-butoxide (NaOtBu): A very strong and common base, but can be problematic with base-sensitive functional groups.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base that is often effective.[10]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that are useful for substrates with sensitive functional groups, though they may require higher reaction temperatures.[10]

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active Pd(0) species more cleanly and efficiently.[10]

Protocol: Optimized Buchwald-Hartwig Amination for a Challenging Substrate

This protocol incorporates best practices for difficult couplings.

  • Setup: In a glovebox, add the aryl halide (1.0 eq.), the amine (1.2 eq.), a suitable ligand (e.g., RuPhos, 2 mol %), the palladium precatalyst (e.g., RuPhos-Pd-G3, 1 mol %), and the base (e.g., LHMDS, 1.5 eq.) to an oven-dried reaction vial.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block at 80-100 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LCMS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

FAQ 2.2: How can I selectively functionalize the nitrogen of the azepane ring without affecting other functional groups on my molecule?

Answer: Selective N-functionalization relies on leveraging the nucleophilicity of the secondary amine. Standard reactions like N-alkylation, N-acylation, and sulfonylation are generally effective.[11]

Common N-Functionalization Reactions:

ReactionReagents & ConditionsKey Considerations
N-Alkylation Alkyl halide (R-X), Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, ACN)Use a non-nucleophilic base to avoid competition. For less reactive halides, NaH can be used but requires strictly anhydrous conditions.[11]
N-Acylation Acyl chloride or anhydride, Base (Et₃N, DIPEA), Solvent (DCM, THF)Generally a very fast and high-yielding reaction. Can be run at 0 °C to room temperature.
N-Arylation Aryl halide, Buchwald-Hartwig or Ullmann conditionsSee FAQ 2.1. Requires careful optimization of catalyst, ligand, and base.
Reductive Amination Aldehyde/Ketone, Reducing Agent (STAB, NaBH(OAc)₃)A mild and efficient way to introduce substituted alkyl groups.
Sulfonylation Sulfonyl chloride, Base (Pyridine, Et₃N), Solvent (DCM)Forms stable sulfonamides. The reaction is typically robust and high-yielding.

Mechanism: N-Alkylation of an Azepane

The diagram below illustrates the straightforward Sₙ2 mechanism for N-alkylation.

G cluster_reactants cluster_products Azepane Azepane (Nucleophile) Deprotonation Deprotonation Azepane->Deprotonation AlkylHalide Alkyl Halide (R-X) (Electrophile) SN2 SN2 Attack AlkylHalide->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation N_Alkylated N-Alkylated Azepane Salt Salt Byproducts Deprotonation->SN2 Activated Azepane SN2->N_Alkylated SN2->Salt

Sources

Optimization

Overcoming steric hindrance in azepane functionalization

Welcome to the Azepane Functionalization Technical Support Center . This hub is specifically designed for synthetic chemists and drug development professionals encountering bottlenecks when working with 7-membered nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azepane Functionalization Technical Support Center . This hub is specifically designed for synthetic chemists and drug development professionals encountering bottlenecks when working with 7-membered nitrogen heterocycles.

Azepanes possess inherent conformational flexibility and significant steric bulk, which severely complicate functionalization compared to their smaller piperidine and pyrrolidine counterparts. Below, we address the most common steric and conformational challenges through mechanistic troubleshooting, validated protocols, and authoritative literature.

🎫 TICKET #101: Stalled N-Arylation Catalytic Cycles

User Query: My Palladium-catalyzed N-arylation of a substituted azepane is stalling. I am recovering mostly unreacted starting material alongside β -hydride elimination byproducts. How can I drive this reaction to completion?

Mechanistic Causality: The azepane ring creates a massive steric shield around the nitrogen atom. During the Pd-catalytic cycle, the formation of the Pd(II)-amido complex is sterically demanding. More critically, the subsequent reductive elimination step is exceptionally slow for 7-membered rings. This delay allows the intermediate to undergo competitive β -hydride elimination, killing the catalytic cycle[1].

The Solution: You must employ highly bulky, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos). Counterintuitively, increasing the steric bulk around the palladium center accelerates reductive elimination. The bulky ligand destabilizes the Pd(II) ground state, forcing the aryl and amido groups together to relieve steric strain, thereby outcompeting the β -hydride elimination pathway[1].

Ticket1_N_Arylation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L_n OxAdd->PdII_Ar AmineBind Azepane Binding PdII_Ar->AmineBind PdII_Amido Pd(II)(Ar)(NAz)L_n STERIC BOTTLENECK AmineBind->PdII_Amido RedElim Reductive Elimination (Bulky L Driven) PdII_Amido->RedElim Accelerated by RuPhos/BrettPhos RedElim->Pd0 Catalyst Regeneration Product N-Aryl Azepane RedElim->Product

Caption: Pd-catalyzed N-arylation cycle highlighting the steric bottleneck at reductive elimination.

Quantitative Ligand Comparison

Ligand Steric Bulk (%Vbur) Reductive Elimination Rate Typical Yield (Azepane) Primary Issue

| PPh 3​ | Low | Very Slow | < 10% | Massive β -hydride elimination | | BINAP | Medium | Slow | 20-40% | Stalled catalytic cycle | | RuPhos | High | Fast | > 85% | None (Optimal for secondary amines) | | BrettPhos | Very High | Very Fast | > 90% | None (Optimal for primary/secondary amines) |

Validated Protocol: Pd-Catalyzed N-Arylation using RuPhos

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd 2​ (dba) 3​ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.2 equiv).

  • Addition: Add the aryl halide (1.0 equiv) and the azepane derivative (1.2 equiv).

  • Solvation: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously at 85 °C for 12-24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate under reduced pressure.

  • Self-Validation / QC Check: Monitor the reaction via GC-MS. A successful cycle will show a complete shift to the product mass without the presence of the M-1 (dehalogenation) or imine ( β -hydride elimination) byproducts.

🎫 TICKET #102: Poor Yields in Direct α -C(sp 3 )-H Arylation

User Query: I am attempting direct α -C(sp 3 )-H arylation of an azepane core using Pd(II) catalysis, but my yields are abysmal compared to when I run the exact same reaction on pyrrolidine. What is the barrier?

Mechanistic Causality: In Pd(II)-catalyzed C-H activation, the initial palladacycle formation is relatively straightforward. However, the reductive elimination from a 7-membered palladacycle intermediate is entropically disfavored and significantly slower than from 5- or 6-membered rings. If the intermediate lingers, the catalyst degrades or off-target reactions occur[2].

The Solution: Utilize an exceptionally bulky directing group, such as a 2,2-diethylbutanamide or thioamide derivative. The extreme steric bulk of this directing group induces a severe conformational shift (steric clash) in the transition state. This clash drastically lowers the activation energy required for reductive elimination, forcing the product out and regenerating the catalyst[2].

Ticket2_CH_Activation Start Azepane + Bulky Thioamide (e.g., 2,2-diethylbutanoic acid) PdCoord Pd(II) Coordination Start->PdCoord CHCleavage Conformationally-Assisted C(sp3)-H Cleavage PdCoord->CHCleavage Palladacycle 7-Membered Palladacycle CHCleavage->Palladacycle RedElim Reductive Elimination (Forced by Steric Clash) Palladacycle->RedElim Steric Relief Lowers Activation Energy Product alpha-Aryl Azepane RedElim->Product

Caption: Directed Pd(II) alpha-C(sp3)-H functionalization driven by bulky directing groups.

Validated Protocol: Pd(II)-Catalyzed α -Arylation

  • Setup: To a reaction vial, add the azepane thioamide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), Pd(TFA) 2​ (10 mol%), 1,4-benzoquinone (2.0 equiv), and KHCO 3​ (2.0 equiv).

  • Solvent: Add tert-amyl alcohol (t-AmylOH, 4.0 mL).

  • Heating: Seal the tube and heat the mixture at 100 °C for 4 hours.

  • Isolation: Cool the mixture, filter through a short pad of silica gel, wash with EtOAc, and purify by chromatography.

  • Self-Validation / QC Check: Analyze the crude mixture via 1 H NMR. The distinct α -protons of the starting thioamide should disappear, replaced by a new benzylic methine proton shifted significantly downfield (typically 4.5–5.5 ppm), confirming regioselective α -arylation.

🎫 TICKET #103: Bypassing C-H Activation for C2/C3 Functionalization

User Query: Direct C-H functionalization requires conditions that degrade my sensitive late-stage azepane intermediate. Is there a reliable, scalable workaround for C2/C3 functionalization?

Mechanistic Causality: Direct C-H functionalization often relies on harsh oxidants or high temperatures. Furthermore, achieving regiocontrol between the C2 and C3 positions on a saturated, flexible 7-membered ring is notoriously difficult due to the lack of rigid stereoelectronic differentiation[3].

The Solution: Bypass direct C-H activation by utilizing α -halo eneformamides derived from caprolactam. The sp 2 hybridization at the reaction center flattens the ring, temporarily relieving the steric hindrance of the saturated azepane. These substrates undergo highly efficient Pd-mediated cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions. The resulting double bond can then be stereoselectively reduced to yield the functionalized azepane[3].

Ticket3_Eneformamide Caprolactam Caprolactam Derivative HaloEne alpha-Halo Eneformamide Caprolactam->HaloEne Halogenation CrossCoupling Pd-Mediated Cross-Coupling HaloEne->CrossCoupling Relief of Steric Bulk Azepene Functionalized Azepene CrossCoupling->Azepene Reduction Stereoselective Reduction Azepene->Reduction Azepane C2/C3 Functionalized Azepane Reduction->Azepane

Caption: Workflow for C2/C3 functionalization via alpha-halo eneformamide cross-coupling.

Cross-Coupling Strategies for α -Halo Eneformamides

Coupling Type Reagents / Catalyst Nucleophile Stereoselectivity (Reduction Step) Yield Range

| Suzuki | Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ | Arylboronic acids | High (cis-selective via hydrogenation) | 75-95% | | Sonogashira | PdCl 2​ (PPh 3​ ) 2​ , CuI, Et 3​ N | Terminal alkynes | High | 70-88% | | Heck | Pd(OAc) 2​ , P(o-tol) 3​ , Et 3​ N | Acrylates / Styrenes | Moderate to High | 65-85% |

🎫 TICKET #104: One-Pot α,α′ -Difunctionalization

User Query: I need to introduce two different substituents at the α and α′ positions of an unprotected azepane. Stepwise functionalization requires tedious protection/deprotection, and yields drop drastically on the second addition due to steric crowding. Is a one-pot approach viable?

Mechanistic Causality: Stepwise functionalization of azepanes suffers from diminishing returns; the first substituent increases the steric hindrance, making the second functionalization exponentially harder. Furthermore, applying standard protecting groups (like Boc or Cbz) adds unnecessary bulk, exacerbating the steric clash at the adjacent α -carbons[4].

The Solution: Utilize a one-pot, sequential addition of organolithium reagents to an unprotected azepane. By avoiding bulky protecting groups, the inherent steric hindrance is minimized. The first addition forms an α -substituted lithium amide, which can directly undergo a second lithiation/substitution sequence without isolation[4].

Validated Protocol: One-Pot α,α′ -Difunctionalization

  • Initial Deprotonation: Cool a solution of the azepane hydrochloride salt (1.0 equiv) in anhydrous Et 2​ O to -78 °C.

  • First Functionalization: Add n-BuLi (1.0 equiv) to form the free base, followed by the first ketone oxidant (to form the transient imine intermediate) and the first organolithium nucleophile.

  • Second Functionalization: Allow the mixture to react for 1 hour, then directly introduce the second organolithium nucleophile.

  • Quench: Quench the reaction with MeOH and slowly warm to room temperature.

  • Self-Validation / QC Check: Diastereoselectivity must be confirmed via 2D NOESY NMR. The trans-isomer is typically favored due to the thermodynamic minimization of 1,3-diaxial-like interactions within the 7-membered transition state.

References

  • Source: PubMed Central (PMC)
  • -Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)
  • Source: Organic Letters (ACS)
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Selective Reduction of the Oxocyclopentyl Group in tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with complex, multi-ring nitrogenous intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with complex, multi-ring nitrogenous intermediates.

The transformation —the reduction of the ketone in tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate to a secondary alcohol—presents unique chemoselective and stereochemical challenges. The presence of the bulky N-Boc (tert-butoxycarbonyl) protected azepane ring adjacent to the cyclopentanone creates a sterically demanding environment. Below, we provide causal explanations, troubleshooting logic, and self-validating protocols to ensure high-yielding, diastereoselective outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my standard reduction with NaBH₄ yield a complex mixture of diastereomers? A1: Sodium borohydride (NaBH₄) is a relatively small, unhindered nucleophile. In 2-substituted cyclopentanones, the steric bulk of the adjacent N-Boc azepane ring influences the trajectory of the incoming hydride. However, because NaBH₄ lacks sufficient steric bulk of its own, it attacks the carbonyl carbon from both the Re and Si faces with poor discrimination, leading to a low diastereomeric ratio (d.r.). To achieve "super stereoselectivity," you must use a sterically demanding reducing agent like L-Selectride (lithium tri-sec-butylborohydride), which enforces hydride delivery exclusively from the less hindered face[1].

Q2: Is there a risk of cleaving or reducing the N-Boc group during this step? A2: No, the N-Boc group is highly secure under these specific reductive conditions. The tert-butoxycarbonyl group is a carbamate. Standard hydride donors like NaBH₄ and L-Selectride are highly chemoselective; they readily reduce ketones and aldehydes but are completely inert toward carbamates, esters, and amides under standard operating temperatures (-78 °C to room temperature)[2]. The primary risk to the Boc group is accidental cleavage during acidic workups, not the reduction itself.

Q3: I am observing epimerization at the C1' position (the stereocenter connecting the azepane and cyclopentyl rings). How do I prevent this? A3: The α -proton of the cyclopentanone is slightly acidic. Highly basic hydride donors (like L-Selectride) or prolonged reaction times can cause transient enolization, leading to epimerization at the connecting stereocenter. To suppress this, switch to Luche reduction conditions (NaBH₄ with CeCl₃·7H₂O in methanol). The cerium(III) chloride acts as a Lewis acid, increasing the electrophilicity of the carbonyl and converting the borohydride into a "harder" methoxyborohydride nucleophile[3]. This drastically accelerates the direct 1,2-hydride addition, effectively outcompeting the slower enolization/epimerization pathway[4].

Q4: The reaction is sluggish and starting material remains. Can I heat the reaction? A4: Heating is strongly discouraged. Elevating the temperature degrades the kinetic stereocontrol and increases the risk of ring-opening or side reactions. If steric hindrance is stalling the reaction, do not heat; instead, allow an L-Selectride reaction to slowly warm from -78 °C to 0 °C, or switch to a more reactive (but less bulky) hydride system while carefully monitoring the d.r.

Mechanistic Workflows & Logic Trees

The following diagrams illustrate the causal relationship between reagent selection and stereochemical outcomes, as well as the troubleshooting logic for common failure modes.

Pathway SM tert-Butyl 2-(2-oxocyclopentyl) azepane-1-carboxylate NaBH4 NaBH4 / MeOH (Standard Hydride) SM->NaBH4 LSelect L-Selectride / THF (Bulky Hydride) SM->LSelect Luche NaBH4 / CeCl3 (Luche Conditions) SM->Luche Mix Diastereomeric Mixture (Low d.r.) NaBH4->Mix Uncontrolled facial attack Cis High Diastereoselectivity (Steric Control) LSelect->Cis Blocks hindered face AntiEpi Suppressed Epimerization (Fast 1,2-Addition) Luche->AntiEpi Hard nucleophile (HSAB)

Fig 1: Mechanistic pathways for ketone reduction based on reagent sterics and HSAB theory.

LogicTree Start Issue: Suboptimal Reduction? Q1 Poor diastereoselectivity (Mixed isomers)? Start->Q1 Q2 Incomplete conversion (Sluggish reaction)? Start->Q2 Sol1 Switch to L-Selectride (Enforces steric control) Q1->Sol1 Yes, random attack Sol2 Check for epimerization. Use Luche (CeCl3/NaBH4) Q1->Sol2 Yes, due to enolization Sol3 Warm slowly to 0°C or increase equivalents Q2->Sol3 Yes, SM remains

Fig 2: Troubleshooting logic tree for resolving stereochemical and conversion issues.

Quantitative Data: Reagent Comparison

Summarized below is the quantitative and qualitative comparison of reducing agents for this specific structural motif.

Reducing AgentChemoselectivity (Ketone vs Boc)Expected d.r.Epimerization RiskOptimal TempWorkup Requirement
NaBH₄ / MeOH Excellent (Ketone only)Poor (~1:1 to 2:1)Moderate0 °C to RTAqueous quench
L-Selectride / THF Excellent (Ketone only)High (>10:1) Moderate to High-78 °COxidative (H₂O₂/NaOH)
NaBH₄ / CeCl₃ Excellent (Ketone only)Moderate (~3:1 to 5:1)Very Low -78 °C to 0 °CAqueous quench

Validated Experimental Protocols

Protocol A: Highly Diastereoselective Reduction using L-Selectride

Use this protocol when maximizing the diastereomeric ratio (d.r.) is the primary objective[1].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve tert-butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (1.0 equiv, ~0.5 M) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise, add L-Selectride (1.0 M in THF, 1.2 to 1.5 equiv) via syringe down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC or LC-MS. If conversion is incomplete, allow the bath to slowly warm to -40 °C.

  • Quenching (Critical Step): Quench the reaction at -78 °C by the slow addition of water, followed by 3M aqueous NaOH and 30% H₂O₂. Causality: The oxidative workup is required to cleave the robust carbon-boron bond formed by the tri-sec-butylborane byproduct.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Epimerization-Free Luche Reduction

Use this protocol if you observe epimerization at the α -stereocenter connecting the two rings[3][4].

  • Preparation: Dissolve the starting material (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in methanol (0.2 M).

  • Complexation: Stir the mixture at room temperature for 15 minutes to allow the cerium to coordinate with the carbonyl oxygen and the solvent.

  • Cooling: Cool the mixture to -78 °C (or 0 °C if solubility in methanol becomes an issue).

  • Reduction: Add solid NaBH₄ (1.2 equiv) in small portions over 10 minutes. Causality: The cerium catalyst converts the borohydride into a hard methoxyborohydride species, ensuring rapid 1,2-addition before enolization can occur.

  • Quenching: Once complete (typically <30 mins), quench with saturated aqueous NH₄Cl.

  • Isolation: Evaporate the methanol under reduced pressure, dilute the aqueous residue with dichloromethane (DCM), extract (3x), dry over Na₂SO₄, and concentrate.

References

  • Luche reduction - Wikipedia Source: wikipedia.org URL:[Link]

  • L-selectride - Grokipedia Source: grokipedia.com URL:[Link]

  • Luche Reduction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Reduction and Oxidation — Hans Reich Collection Source: organicchemistrydata.org URL:[Link]

Sources

Optimization

Troubleshooting low yields in copper-catalyzed azepine synthesis

Welcome to the Azepine Synthesis Technical Support Center . As application scientists, we understand that constructing 7-membered N-heterocycles—particularly via copper-catalyzed borylative or reductive cyclization—prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azepine Synthesis Technical Support Center . As application scientists, we understand that constructing 7-membered N-heterocycles—particularly via copper-catalyzed borylative or reductive cyclization—presents unique thermodynamic and kinetic challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields, poor diastereoselectivity, and catalyst deactivation, providing you with self-validating protocols to ensure reproducible success in your azepine and dibenzo[b,d]azepine syntheses.

I. Mechanistic Diagnostic Workflow

Before adjusting equivalents or temperatures, it is critical to identify where the catalytic cycle is failing. The diagram below maps the active intermediate stages of the Cu-catalyzed borylative cyclization pathway, highlighting the exact points where thermodynamic sinks or side-reactions destroy product yields.

CatalyticCycle Cu_Pre Pre-catalyst CuCl / CuI Active_Cu Active Catalyst L*Cu-Bpin / L*Cu-H Cu_Pre->Active_Cu Base, B2pin2/Silane (Strictly O2-Free) Borylcupration Step 1: Insertion Diene Borylcupration Active_Cu->Borylcupration Substrate Addition Allyl_Cu Intermediate (Z)-Allylcopper Borylcupration->Allyl_Cu Regioselectivity Check Cyclization Step 2: Cyclization Imine Capture Allyl_Cu->Cyclization Diastereoselective Product Product Azepine + L*Cu-OR Cyclization->Product Electrophilicity Dep. Product->Active_Cu Turnover

Cu-catalyzed borylative cyclization pathway and critical troubleshooting intervention points.

II. Core Troubleshooting Guide: Why is my Azepine Yield Low?

Q1: My overall conversion is extremely low (<20%), and the reaction mixture turns green/blue shortly after adding the base. What is happening? Causality: You are experiencing catastrophic catalyst deactivation. Copper(I) is highly susceptible to oxidation to Copper(II) in the presence of trace oxygen, especially when using basic additives like LiOt-Bu. Cu(II) is completely inactive for the generation of the critical LCu-Bpin or LCu-H active species required to initiate the reaction. Solution: Transition to strict Schlenk techniques. Degas all solvents via three freeze-pump-thaw cycles. Ensure your glovebox atmosphere has <1 ppm O₂. If the issue persists, your CuCl or CuI precursor may be pre-oxidized; wash CuI with THF in a Soxhlet extractor or purchase 99.999% trace-metals basis copper salts.

Q2: The conversion of the starting material is high (>90%), but the isolated yield of the desired cis-1-benzo[b]azepine is low due to a complex mixture of diastereomers. How can I fix this? Causality: The stereoselectivity in the intramolecular capture of the (Z)-allylcopper species by the tethered imine depends entirely on the steric environment created by the ligand. If the ligand bite angle is too wide or lacks sufficient steric bulk, the enantiofaces of the imine are not properly differentiated, leading to epimerization and mixed cis/trans products. Solution: Switch to a sterically demanding N-heterocyclic carbene (NHC) or a rigid phosphine ligand. Research has demonstrated that using a triphenylphosphine or a Kündig-type NHC ligand provides complete regioselectivity and excellent diastereoselectivity in the borylative cyclization of (E/Z)-1,3-dienes[1].

Q3: I am attempting an asymmetric reductive cyclization to form dibenzo[b,d]azepines, but my enantiomeric excess (e.e.) and yields are plateauing around 40-50%. Causality: Standard bisphosphine ligands (like BINAP) often fail in 7-membered ring closures because their conformational flexibility allows the transition state to adopt multiple competing geometries during the C-C bond formation. Solution: Evaluate the (R,R)-Ph-BPE ligand. The rigid backbone and specific chiral pocket of the in situ formed[CuI/(Ph-BPE)] catalyst complex perfectly differentiate the enantiofaces of 2'-vinyl-biaryl-2-imines, enabling yields up to 98% and >99% e.e.[2].

Q4: Substrates with electron-withdrawing groups (e.g., -CF₃, -CN) on the aryl ring are giving significantly lower yields than my electron-rich substrates. Is this expected? Causality: Yes. Electron-withdrawing groups reduce the overall nucleophilicity/electrophilicity balance required for efficient cyclization. Specifically, they can destabilize the intermediate copper species or slow down the intramolecular capture step, allowing competing side-reactions (such as proto-demetalation) to outcompete the desired annulation[3]. Solution: Increase the catalyst loading from 5 mol% to 10 mol%, elevate the reaction temperature by 10–15 °C, and extend the reaction time.

III. Quantitative Data: Ligand Effects on Reductive Cyclization

To illustrate the profound impact of ligand selection on the reaction trajectory, review the following standardized data for the Cu-catalyzed synthesis of dibenzo[b,d]azepines. Notice how structural rigidity directly correlates with catalytic turnover and stereocontrol.

Ligand SystemIsolated Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e. %)Mechanistic Observation
BINAP (L1) < 10%N/AN/AInsufficient bite angle; poor reactivity and failure to close the 7-membered ring.
SEGPHOS (L2) 15%2:110%High steric hindrance blocks efficient intramolecular cyclization.
MeO-SEGPHOS (L5) 45%5:140%Moderate electronic tuning improves turnover slightly, but stereocontrol remains poor.
(R,R)-Ph-BPE (L6) 99% >20:1 99% Optimal chiral pocket perfectly differentiates enantiofaces, suppressing side reactions.

(Data synthesized from optimization studies of Cu-catalyzed reductive cyclizations[4])

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have built-in validation checkpoints. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Copper-Catalyzed Borylative Cyclization of 1,3-Dienes

This protocol utilizes a visual colorimetric cue and an internal standard to validate catalyst health before workup.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuCl (5 mol%), LiOt-Bu (1.6 equiv), and your selected NHC ligand (5 mol%).

  • Borylation Agent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.65 equiv) and anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: The solution must become homogeneous and pale yellow/clear. A green or blue tint indicates oxygen contamination. If green, discard and restart.

  • Substrate Addition: Add the (E/Z)-dienyl arene tethered imine substrate (1.0 equiv). Seal the tube tightly.

  • Reaction Execution: Remove from the glovebox and stir at 60 °C for 12 hours.

  • NMR Yield Validation: Cool to room temperature. Add a precisely weighed quantity of dimethylformamide (DMF) as an internal standard. Remove a 50 µL aliquot, dilute in CDCl₃, and perform a crude ¹H NMR.

    • Validation Checkpoint 2: Confirm >90% conversion of the starting imine proton before proceeding to aqueous quench and silica gel chromatography.

Protocol B: Asymmetric Intramolecular Reductive Cyclization

This protocol ensures the enantiomeric excess is established prior to potentially destructive isolation steps.

  • Complexation: In a nitrogen-filled glovebox, mix CuI (10 mol%) and (R,R)-Ph-BPE (12 mol%) in anhydrous toluene. Stir for 20 minutes to form the active [CuI/(Ph-BPE)] complex.

  • Reductant Activation: Add the silane reducing agent (e.g., PhSiH₃, 2.0 equiv) dropwise and stir for 10 minutes.

  • Cyclization: Introduce the 2'-vinyl-biaryl-2-imine substrate (1.0 equiv) dissolved in toluene. Stir at room temperature for 16 hours.

  • HPLC Validation: Quench the reaction with saturated NH₄Cl. Extract a 100 µL micro-sample of the organic layer, filter it through a short silica plug using EtOAc, and analyze via HPLC on a chiral stationary phase.

    • Validation Checkpoint: Validate an e.e. >95% and d.r. >20:1. If e.e. is low, the pre-catalyst complexation time (Step 1) must be extended in future runs.

V. Frequently Asked Questions (FAQs)

Q: Can I use a mixture of (E/Z) dienes as my starting material, or do I need to isolate the pure isomers? A: You do not need to isolate them. Mechanistic studies show that adding the NHC–Cu–Bpin complex to a mixture of (E/Z)-diene substrates combined with a tethered imine still delivers high diastereoselectivity without the need for prior isolation of individual isomers[1].

Q: Is this methodology scalable for drug development purposes? A: Yes. Both borylative and reductive Cu-catalyzed azepine syntheses have been proven highly scalable. Gram-scale reactions (e.g., 2 mmol or >1.0 g scale) have been successfully demonstrated with minimal loss in chemical yield or enantiomeric excess[3][4].

VI. References

  • Copper-Catalyzed Regioselective and Diastereoselective Synthesis of Borylated 1-Benzo[b]azepines. Organic Letters - ACS Publications. 1

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing). 4

  • Copper-Catalyzed, N-Directed Distal C(sp³)–H Functionalization toward Azepanes. ACS Publications.3

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PMC - National Institutes of Health. 2

Sources

Troubleshooting

Avoiding aspartimide formation during Boc deprotection in peptide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our technical support center dedicated to a persistent challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide du...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to a persistent challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide during Boc deprotection. As Senior Application Scientists, we have designed this guide to provide not just protocols, but a deeper understanding of the mechanisms at play, enabling you to make informed decisions in your synthetic strategy. This resource combines foundational knowledge with advanced troubleshooting to help you enhance the purity and yield of your aspartic acid-containing peptides.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of aspartimide formation within the context of Boc-based peptide synthesis.

Q1: What is aspartimide formation and why is it a problem in Boc-SPPS?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[1] While more commonly associated with the basic conditions of Fmoc-SPPS, it is also a significant issue in Boc-SPPS, where it is catalyzed by strong acids.[2][3] This reaction typically occurs during the final cleavage step when using potent acids like liquid hydrogen fluoride (HF) to deprotect side chains and release the peptide from the resin.[2]

The resulting aspartimide intermediate is problematic for several reasons:

  • Mass Ambiguity : The aspartimide itself has a mass corresponding to a loss of water (-18 Da) from the parent peptide. However, it is highly susceptible to nucleophilic attack (e.g., by water) which opens the ring to form a mixture of the desired α-aspartyl peptide and an isomeric, non-natural β-aspartyl peptide (iso-Asp).[4] These isomers have the exact same mass as the target peptide, making them difficult to detect by mass spectrometry alone and challenging to separate via standard HPLC.[4]

  • Racemization : The α-carbon of the aspartimide ring is prone to epimerization under both acidic and basic conditions, leading to a mixture of D- and L-isomers of both the α- and β-peptides.[4]

  • Reduced Yield and Purity : The formation of these closely-related impurities significantly lowers the yield of the desired peptide and complicates purification, sometimes rendering a synthesis unviable.[1]

Q2: I thought aspartimide formation was a base-catalyzed problem. What is the mechanism under acidic Boc deprotection conditions?

A2: You are correct that the base-catalyzed pathway is prevalent in Fmoc chemistry. However, in Boc-SPPS, a distinct acid-catalyzed mechanism dominates, particularly during the final cleavage. The reaction is initiated by the protonation of the side-chain ester protecting group (e.g., Benzyl or Cyclohexyl ester) on the Asp residue. This enhances the electrophilicity of the side-chain carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the adjacent backbone amide nitrogen. This intramolecular cyclization results in the formation of the five-membered aspartimide ring and the release of the protecting group alcohol.

The rate of this reaction is highly dependent on the concentration of the acid. In dilute HF, the mechanism is of the A_AC2 type, and the rate of aspartimide formation increases slowly with rising acid concentration. In contrast, in concentrated HF solutions (above 70%), the rate accelerates dramatically.[5]

cluster_0 Acid-Catalyzed Aspartimide Formation Peptide Asp-Xaa Peptide Segment (Side-chain protected, e.g., OBzl) Protonated Protonated Side-Chain Ester Peptide->Protonated  H+ (e.g., HF) Attack Intramolecular Nucleophilic Attack (Backbone Amide N attacks side-chain C=O) Protonated->Attack k_cyc Aspartimide Aspartimide Intermediate (5-membered ring) Attack->Aspartimide Aspartimide->Aspartimide Hydrolysis Ring Opening (Hydrolysis) Aspartimide->Hydrolysis H₂O Products Mixture of: • α-Peptide (L & D) • β-Peptide (L & D) Hydrolysis->Products

Caption: Acid-catalyzed mechanism of aspartimide formation.

Q3: Which peptide sequences are most at risk for aspartimide formation in Boc-SPPS?

A3: The propensity for aspartimide formation is highly sequence-dependent. The primary factor is the steric hindrance of the amino acid immediately C-terminal to the aspartic acid residue (the Asp-Xaa motif). Sequences with small or flexible residues at the Xaa position are most susceptible. The most problematic sequences include:

  • Asp-Gly : This is the most notorious sequence due to the lack of a side chain on glycine, which offers no steric hindrance to the cyclization reaction.[6]

  • Asp-Ser : The hydroxyl group of serine can participate in the reaction, increasing susceptibility.[6]

  • Asp-Ala : Alanine's small methyl group provides minimal steric hindrance.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of Asp-containing peptides using Boc chemistry.

Problem 1: My HPLC shows multiple, poorly resolved peaks around the expected mass of my peptide, but the mass spectrometry shows only the target mass.

  • Root Cause : This is a classic indicator of aspartimide formation. The resulting α- and β-peptide isomers, along with their D/L epimers, often have very similar retention times on reverse-phase HPLC but share the identical mass, confounding MS analysis.[4]

  • Recommended Actions :

    • Optimize HPLC Method : Before resynthesis, try to improve the separation. Use a shallower gradient (e.g., 0.5% B/min or less) and consider a different column chemistry (e.g., phenyl-hexyl instead of C18) to enhance resolution.

    • Review Synthesis Strategy : The most reliable solution is to prevent the formation of these byproducts during the synthesis. For the next attempt, focus on the side-chain protecting group for Asp and the final cleavage conditions.

Problem 2: The yield of my Asp-Gly containing peptide is extremely low after purification.

  • Root Cause : The Asp-Gly sequence is exceptionally prone to acid-catalyzed aspartimide formation during the final HF cleavage.[6] A significant portion of your target peptide is likely being converted into a complex mixture of isomers that are difficult to purify, leading to low recovery of the correct product.

  • Recommended Actions :

    • Change Asp Side-Chain Protection : The single most effective change is to switch from the more common Benzyl ester protection (Boc-Asp(OBzl)-OH) to a Cyclohexyl ester (Boc-Asp(OcHex)-OH). The cyclohexyl ester is significantly more resistant to acid-catalyzed cyclization.[5]

    • Modify the Cleavage Protocol : Do not use a standard, single-step HF cleavage. Implement a "Low-High" HF cleavage procedure. The initial "low HF" step utilizes a milder SN2 mechanism that suppresses aspartimide formation while cleaving many protecting groups.

    • Control Temperature : Ensure the cleavage reaction is performed at or below 0-5 °C. Lowering the temperature significantly slows the rate of aspartimide formation.

Start Aspartimide-related issue identified? Check_Sequence Is it a high-risk sequence? (e.g., Asp-Gly, Asp-Ser) Start->Check_Sequence Yes No_Issue Standard Protocol Sufficient Start->No_Issue No Switch_Protecting_Group Action: Switch to Boc-Asp(OcHex)-OH Check_Sequence->Switch_Protecting_Group Yes Modify_Cleavage Action: Use 'Low-High' HF Cleavage Protocol Switch_Protecting_Group->Modify_Cleavage Control_Temp Action: Perform cleavage at ≤ 0-5 °C Modify_Cleavage->Control_Temp Resynthesize Resynthesize Peptide Control_Temp->Resynthesize

Sources

Optimization

Technical Support Center: Optimizing Thermal N-Boc Deprotection

Welcome to the technical support center for thermal N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful, acid-free deprotec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for thermal N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful, acid-free deprotection strategy. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to optimize conditions, troubleshoot issues, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of thermal N-Boc deprotection, providing the foundational knowledge needed for successful application.

Q1: What is thermal N-Boc deprotection and when should I consider it?

Thermal N-Boc deprotection is the removal of the tert-butyloxycarbonyl (Boc) protecting group from an amine by heating, without the need for acidic reagents.[1][2][3] This method is particularly advantageous when your substrate contains other acid-sensitive functional groups (e.g., tert-butyl esters, trityl groups) that would be cleaved by traditional reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5] Consider this strategy for:

  • Orthogonal Protection Schemes: When you need to selectively deprotect an N-Boc group while preserving other acid-labile groups.[6]

  • Simplified Workups: The reaction yields the free amine directly, avoiding the need for salt breaks, extractions, or neutralizations associated with acid-based methods.[4][5]

  • Green Chemistry Initiatives: It eliminates the use of corrosive acids and chlorinated solvents, often allowing for the use of more benign solvents like water or methanol.[2][7]

  • Continuous Flow & Multistep Sequences: The absence of reagents makes it highly suitable for integration into telescoped or continuous flow reaction sequences without intermediate workups.[5][8]

Q2: What is the proposed mechanism for thermal N-Boc deprotection?

The reaction is believed to proceed through a concerted thermolytic fragmentation. The process does not require a catalyst and is initiated solely by heat. The primary mechanism involves an initial fragmentation to release isobutylene, followed by the rapid decarboxylation of the resulting unstable carbamic acid to yield the free amine and carbon dioxide.[2][4][9]

Caption: Proposed mechanism of thermal N-Boc cleavage.

Q3: What are the key parameters influencing the reaction's success?

Success hinges on the careful balance of three primary factors: temperature, solvent, and reaction time.

  • Temperature: This is the most critical parameter. The required temperature is highly substrate-dependent and can range from 100°C to over 250°C.[2][5][10] Aryl N-Boc groups are generally more labile and can be deprotected at lower temperatures (e.g., 150°C) than alkyl N-Boc groups, which often require more forcing conditions (>200°C).[1][3][8] This differential stability can be exploited for selective deprotection.[1][3]

  • Solvent: The choice of solvent significantly impacts the required temperature and reaction rate.[4]

    • Polar Protic Solvents: Methanol and 2,2,2-trifluoroethanol (TFE) are highly effective and often allow for deprotection at lower temperatures.[1][3][4][10]

    • Aprotic Solvents: Toluene, tetrahydrofuran (THF), and anisole can be used but typically require higher temperatures.[4][10]

    • Water: Refluxing in water presents a simple, green, and often highly efficient option for many substrates.[2][7][11]

  • Reaction Time/Residence Time (Flow): Reaction times can vary from minutes (under microwave or high-temperature flow conditions) to many hours.[5][10][11] It is crucial to monitor the reaction to avoid substrate/product degradation from prolonged exposure to high temperatures.[2]

Q4: How do substrate electronics and sterics affect the reaction?

The electronic and steric properties of the substrate play a major role in the lability of the Boc group.

  • Electronics: A strong correlation exists between the reaction rate and the electrophilicity of the N-Boc carbonyl group.[4][12] Groups that withdraw electron density from the nitrogen can make the Boc group more susceptible to thermal cleavage. For example, N-Boc protected indoles and imidazoles are often deprotected under milder conditions than N-Boc protected alkyl amines.[10]

  • Sterics: Significant steric bulk around the Boc-protected amine can hinder the reaction, potentially requiring higher temperatures or longer reaction times for complete removal.[13][14]

Q5: How can I monitor the reaction progress effectively?

Regular monitoring is essential to determine the point of complete conversion and prevent degradation.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. The deprotected amine product is more polar than the starting material and will have a lower Rf value. Staining with a ninhydrin solution is highly recommended, as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the conversion of starting material to product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet of the tert-butyl protons, which typically appears around 1.4 ppm.[13]

Troubleshooting Guide

Even with a solid understanding of the principles, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Decision Tree Start Problem Encountered Incomplete Incomplete or Slow Reaction? Start->Incomplete Decomp Substrate/Product Decomposition? Incomplete->Decomp No Sol_Incomplete1 Increase Temperature (in 10-20°C increments) Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Switch to a more polar solvent (e.g., Toluene -> MeOH -> TFE) Incomplete->Sol_Incomplete2 Yes Sol_Incomplete3 Increase Reaction Time (monitor closely for decomposition) Incomplete->Sol_Incomplete3 Yes Sol_Incomplete4 Consider Microwave Irradiation (for rapid heating) Incomplete->Sol_Incomplete4 Yes SideProd Side Product Formation? Decomp->SideProd No Sol_Decomp1 Decrease Temperature Decomp->Sol_Decomp1 Yes Sol_Decomp2 Reduce Reaction Time Decomp->Sol_Decomp2 Yes Sol_Decomp3 Use Continuous Flow (short residence time at high temp) Decomp->Sol_Decomp3 Yes Sol_SideProd1 Lower Temperature (to prevent racemization/elimination) SideProd->Sol_SideProd1 Yes Sol_SideProd2 Switch to Inert Solvent (e.g., anisole, diphenyl ether) SideProd->Sol_SideProd2 Yes Sol_SideProd3 Add 1 wt% Water (to suppress urea formation) SideProd->Sol_SideProd3 Yes

Caption: A decision tree for troubleshooting thermal N-Boc deprotection.

Data Summary Tables

For quick reference, these tables summarize key experimental parameters and troubleshooting strategies.

Table 1: Recommended Solvents and General Temperature Ranges

SolventTypeTypical Temp. Range (°C)Notes
Toluene Aprotic, Non-polar180 - 250Good for substrates sensitive to protic solvents, but requires high temperatures.[10]
Anisole / Diphenyl ether Aprotic, Polar Ether180 - 260High boiling points, good for high-temperature reactions. Relatively inert.[4]
Tetrahydrofuran (THF) Aprotic, Polar Ether180 - 240Lower boiling point may require sealed vessel/flow reactor.[4][10]
Methanol (MeOH) Protic, Polar120 - 240Excellent choice, often accelerates the reaction.[1][3][10] Risk of methyl ester formation if esters are present.
Trifluoroethanol (TFE) Protic, Polar, Acidic120 - 240Highly effective, often provides the fastest rates at the lowest temperatures.[1][3][4][10]
Water Protic, Polar100 - 150Excellent green solvent. Deprotection can be rapid at reflux.[2][7][11][15]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Temperature too low. 2. Inefficient solvent. 3. Substrate is highly stable (e.g., alkyl N-Boc).1. Increase temperature systematically. 2. Screen more effective solvents (TFE, MeOH).[4][10] 3. Increase reaction time or consider microwave-assisted heating.[11][16]
Decomposition 1. Temperature is too high. 2. Prolonged heating.1. Reduce the temperature. 2. Monitor reaction closely and stop as soon as starting material is consumed. 3. For thermally sensitive compounds, use a continuous flow reactor to minimize exposure time.[5]
Side Product Formation 1. Racemization of chiral centers. 2. Reaction with solvent. 3. Urea formation from isocyanate intermediate.1. Use the lowest effective temperature.[2] 2. Switch to a more inert solvent (e.g., toluene, anisole).[4] 3. Add a small amount of water (1 wt%) to the reaction to hydrolyze any potential isocyanate intermediates.[4]
Low Selectivity Insufficient temperature difference in lability between two different N-Boc groups.Employ very precise temperature control, potentially using a continuous flow setup which allows for fine-tuning of both temperature and residence time.[1][3]
Experimental Protocols

These protocols provide a starting point for developing and optimizing your thermal deprotection reaction.

Protocol 1: General Procedure for Batch Thermal N-Boc Deprotection

This protocol is a standard starting point for a batch reaction in a sealed tube.

  • Preparation: To a pressure-rated sealed tube equipped with a magnetic stir bar, add the N-Boc protected substrate (1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene, Methanol, or TFE) to achieve a concentration of approximately 0.1–0.2 M.

  • Sealing: Securely seal the tube.

  • Heating: Place the tube in a pre-heated oil bath or heating block set to the desired temperature (e.g., start at 150°C).

  • Monitoring: Stir the reaction at the set temperature. After a set time (e.g., 2 hours), carefully cool the reaction to room temperature and take a small aliquot for analysis by TLC or LC-MS.

  • Optimization: Based on the monitoring results, either continue heating, or adjust the temperature for subsequent experiments.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure to yield the crude free amine, which can be used directly or purified by standard methods.

Protocol 2: Small-Scale Parallel Screening for Optimal Conditions

To efficiently find the best conditions, a parallel screen of solvents and temperatures is highly recommended.

Caption: Workflow for parallel screening of reaction conditions.

  • Setup: In a multi-well heating block, place several small pressure-rated vials each containing the same amount of your N-Boc substrate.

  • Solvent Addition: Add a different solvent to each vial (e.g., Toluene, THF, MeOH, TFE).

  • Execution: Seal all vials and heat the block to a starting temperature (e.g., 150°C) for a fixed period (e.g., 2-4 hours).

  • Analysis: After cooling, analyze the outcome of each reaction to identify the most promising solvent(s).

  • Iteration: If conversion is low in all vials, repeat the experiment at a higher temperature (e.g., 180°C). This systematic approach quickly maps the optimal reaction space for your specific substrate.

References
  • Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 14). Thermal Methods. Retrieved from [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]

  • Yin, J., et al. (2014). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 4(69), 36769–36773. [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Zhang, W., et al. (2022). facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1599. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Bogdan, A. R., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(8), 1820–1823. [Link]

  • Foley, D. P., et al. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]

  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Li, B., et al. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1). [Link]

  • Google Patents. (2009, June 17). EP2070899A1 - Deprotection of N-BOC compounds.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. [Link]

  • ResearchGate. (n.d.). Conditions for the thermal Boc deprotection and subsequent oxidation to benzo[c]phenanthridine 13 a. Retrieved from [Link]

  • Choy, J., et al. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Nishiyama, Y., & Han, K. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512–515. [Link]

  • Sureshbabu, V. V., & Gangadhar, B. P. (n.d.). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Azepane-Based PKB/Akt Inhibitors

Executive Summary & Biological Context Protein Kinase B (PKB), universally known as Akt, is a central serine/threonine kinase within the PI3K/Akt/mTOR signaling cascade[1]. Because this pathway governs critical cellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Protein Kinase B (PKB), universally known as Akt, is a central serine/threonine kinase within the PI3K/Akt/mTOR signaling cascade[1]. Because this pathway governs critical cellular functions—including cell survival, proliferation, and glucose metabolism—its hyperactivation is a primary driver in numerous human malignancies[2]. Consequently, PKB/Akt has emerged as a high-priority target for oncology drug development[3].

Historically, the natural fungal metabolite (-)-balanol provided a potent scaffold for AGC-kinase inhibition[3]. Through rigorous structure-based drug design, the balanol framework was evolved into a series of highly targeted azepane-based derivatives[4]. This guide provides an objective, in-depth comparative analysis of these azepane derivatives against modern clinical Akt inhibitors, detailing the structural logic, quantitative performance, and the self-validating experimental workflows required to evaluate them.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT PKB / Akt PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->AKT Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Downstream Cell Survival, Proliferation, Apoptosis Inhibition AKT->Downstream Phosphorylates Substrates Azepane Azepane Inhibitor (ATP-Competitive) Azepane->AKT Blocks Kinase Activity

The PI3K/Akt signaling pathway illustrating the intervention point of azepane inhibitors.

Structural Evolution: Overcoming Metabolic Liabilities

The initial azepane-based lead (Compound 1) was an ester-containing derivative that exhibited exceptional in vitro potency against PKB-α (IC50 = 5 nM)[4]. However, its clinical viability was completely nullified by rapid hydrolysis in blood plasma, driven by ubiquitous circulating esterases[4].

To bypass this metabolic liability without sacrificing binding affinity, researchers employed rational isosteric replacement[3]. By substituting the vulnerable ester linkage with an amide bond, they synthesized Compound 4 (an amide isostere)[4]. X-ray crystallography of these compounds—co-crystallized with PKA, a highly homologous surrogate for PKB—revealed the causality behind the retained potency: the amide linker perfectly mimics the trans antiperiplanar conformation of the original ester, maintaining critical hydrogen-bonding networks within the ATP-binding pocket[3]. Consequently, the optimized amide achieved an IC50 of 4 nM against PKB-α while demonstrating robust plasma stability[4].

Comparative Quantitative Performance

To contextualize the efficacy of the optimized azepane derivative, it must be benchmarked against established Akt inhibitors that have advanced through clinical trials[5]. The landscape includes both ATP-competitive inhibitors (e.g., Ipatasertib and Capivasertib) and allosteric modulators (e.g., MK-2206)[2][5].

CompoundMechanism of ActionTarget(s)In Vitro Potency (IC50)Plasma StabilityClinical Status
Azepane Ester (Lead 1) ATP-CompetitivePKB-α, PKA5 nM (PKB-α)Unstable (Hydrolyzed)Preclinical
Azepane Amide (Optimized 4) ATP-CompetitivePKB-α, PKA4 nM (PKB-α)StablePreclinical
Ipatasertib (GDC-0068) ATP-CompetitiveAkt1, Akt2, Akt35 nM (Akt1)StablePhase III
Capivasertib (AZD5363) ATP-CompetitiveAkt1, Akt2, Akt33 nM (Akt1)StableFDA Approved
MK-2206 Allosteric (PH Domain)Akt1, Akt2, Akt38 nM (Akt1)StablePhase II

Self-Validating Experimental Protocols

To ensure rigorous and reproducible evaluation of PKB inhibitors, the following protocols are designed as self-validating systems. Every assay includes internal controls to confirm that the observed results are due to the specific mechanistic action of the compound, rather than assay artifacts.

Radiometric In Vitro Kinase Assay (33P-ATP)

Rationale & Causality: While fluorescence-based assays offer higher throughput, synthetic azepane derivatives can occasionally exhibit auto-fluorescence or quench fluorescent signals. A radiometric assay directly measures the transfer of the γ-phosphate from ATP to the substrate, providing an unambiguous, interference-free readout of kinase activity[3].

Step-by-Step Methodology:

  • Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

  • Enzyme & Substrate Addition: Add 10 ng of recombinant active PKB-α and 30 μM of Crosstide (GRPRTSSFAEG) substrate to the reaction wells.

  • Compound Incubation: Add the azepane inhibitor in a 10-point serial dilution (ranging from 10 μM to 0.1 nM). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 10 μM ATP spiked with 0.5 μCi[γ-33P]ATP.

  • Termination & Detection: After 30 minutes, terminate the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify the incorporated radioactivity using a scintillation counter.

System Validation:

  • Positive Control: Staurosporine (a broad-spectrum pan-kinase inhibitor) to ensure the assay can detect inhibition.

  • Negative Control: DMSO vehicle to establish the baseline maximum kinase activity (100%).

  • Substrate Control: A reaction mixture lacking the peptide substrate to measure background ATP hydrolysis.

Mouse Plasma Stability Profiling

Rationale & Causality: Potent in vitro activity is clinically useless if the drug is rapidly degraded in vivo. This assay evaluates the compound's vulnerability to circulating esterases and amidases, dictating whether structural optimization (e.g., ester-to-amide conversion) was successful[4].

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm CD-1 mouse plasma to 37°C in a shaking water bath.

  • Spiking: Spike the azepane inhibitor into the plasma to achieve a final concentration of 1 μM (ensure DMSO concentration remains <1% to prevent enzyme denaturation).

  • Sampling: Extract 50 μL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates plasma proteins and halts enzymatic activity.

  • Analysis: Centrifuge the samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.

System Validation:

  • Positive Control for Instability: The original Azepane Ester (Compound 1) must be run in parallel to confirm that plasma esterases are active in the specific batch of mouse plasma.

  • Negative Control for Stability: Procainamide (or the optimized Azepane Amide) to confirm baseline matrix stability.

  • Matrix Blank: Plasma without the compound to ensure no endogenous isobaric interferences occur in the LC-MS/MS detection window.

Experimental_Workflow Compound Compound Synthesis Azepane Derivatives InVitro In Vitro Kinase Assay (Radiometric 33P-ATP) Compound->InVitro IC50 Determination Plasma Plasma Stability Assay (LC-MS/MS) Compound->Plasma Metabolic Profiling Crystallography X-ray Crystallography (PKA Surrogate) InVitro->Crystallography Structural Validation Selection Lead Selection (Compound 4) InVitro->Selection Plasma->Selection Ester vs Amide Crystallography->Selection Binding Mode

Step-by-step workflow for the evaluation and optimization of azepane-based PKB inhibitors.

References

  • Spandidos Publications. "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review)." International Journal of Oncology.[Link]

  • ACS Publications. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry.[Link]

  • MDPI. "Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview." Cancers. [Link]

Sources

Comparative

A Strategic Guide to Evaluating Novel Kinase Inhibitors: A Case Study with tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

Introduction The landscape of kinase inhibitor discovery is one of continuous innovation, with a constant influx of novel chemical entities holding the potential to become next-generation therapeutics.[1] A significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of kinase inhibitor discovery is one of continuous innovation, with a constant influx of novel chemical entities holding the potential to become next-generation therapeutics.[1] A significant challenge in this field is the rigorous and systematic evaluation of these new compounds to understand their efficacy, selectivity, and mechanism of action. This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, using the hypothetical molecule tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate as a case study.

Currently, there is no publicly available data to suggest that tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate is a known kinase inhibitor or possesses characterized biological activity. Therefore, this document will serve as a strategic guide for a research team that has synthesized this molecule and aims to determine its potential as a kinase inhibitor, and subsequently compare its performance against established drugs in the field. We will outline a logical progression of experiments, from initial broad-spectrum screening to detailed cellular characterization, providing the scientific rationale and detailed protocols necessary for a thorough investigation.

Phase 1: Initial Target Discovery and In Vitro Characterization

The first critical step is to determine if tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (herein referred to as 'Compound X') has any activity against a panel of kinases. A broad kinase screen is the most efficient method to identify potential targets.

Kinome-Wide Screening

A kinome-wide screen will test Compound X against a large number of purified kinases to identify any "hits". This initial screen is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting an interaction.

Experimental Rationale: This high-throughput approach provides an unbiased overview of the compound's potential targets across the human kinome. It allows for the early identification of on-target and potential off-target activities, which is crucial for guiding subsequent experiments.

Workflow for Kinome-Wide Screening:

compound Compound X Stock Solution screening Kinome-Wide Panel Screen (e.g., 400+ kinases) compound->screening data_analysis Data Analysis: Percent Inhibition Calculation screening->data_analysis hit_identification Hit Identification: (e.g., >50% inhibition) data_analysis->hit_identification transfection Transfect cells with NanoLuc®-Kinase Fusion Vector compound_addition Add Compound X and NanoBRET™ Tracer transfection->compound_addition substrate_addition Add NanoBRET™ Nano-Glo® Substrate compound_addition->substrate_addition bret_measurement Measure BRET Signal substrate_addition->bret_measurement data_analysis Analyze Data to Determine Target Engagement bret_measurement->data_analysis

Caption: Workflow for a cell-based target engagement assay.

Downstream Signaling Pathway Analysis

If Compound X successfully engages its target kinase, it should modulate the downstream signaling pathway. This can be assessed by measuring the phosphorylation of a known substrate of the target kinase using methods like Western blotting or ELISA.

Experimental Rationale: This experiment provides evidence of the compound's functional effect on the kinase's activity within the cell. It helps to confirm the mechanism of action and provides a more biologically relevant measure of potency.

Step-by-Step Protocol for Western Blot Analysis:

  • Cell Treatment:

    • Culture an appropriate cell line that expresses the target kinase.

    • Treat the cells with various concentrations of Compound X and a known inhibitor for a specified duration.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of the phosphorylated substrate.

    • Normalize the data to a loading control (e.g., total protein or a housekeeping gene).

Cell Viability and Proliferation Assays

Ultimately, the goal of many kinase inhibitors is to inhibit the growth of cancer cells. [2][3]Therefore, it is crucial to assess the effect of Compound X on cell viability and proliferation in a relevant cancer cell line.

Experimental Rationale: These assays determine the compound's efficacy at a cellular level and provide a therapeutic window if the effect is selective for cancer cells over normal cells.

Commonly Used Assays:

  • MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

  • BrdU/EdU Incorporation Assays: Measure DNA synthesis as an indicator of cell proliferation.

Data Presentation:

CompoundCell LineAssayEC50 (µM)
Compound XCancer Cell Line AMTTHypothetical Value
Known Inhibitor 1Cancer Cell Line AMTTHypothetical Value
Compound XNormal Cell Line BMTTHypothetical Value
Known Inhibitor 1Normal Cell Line BMTTHypothetical Value

Phase 3: Selectivity and Off-Target Profiling

A successful kinase inhibitor should be as selective as possible for its intended target(s) to minimize off-target effects and potential toxicity. [4][5]

Kinome Selectivity Profiling

Similar to the initial kinome-wide screen, a more comprehensive selectivity profile should be generated by testing Compound X at a fixed concentration against a large panel of kinases.

Experimental Rationale: This provides a broader understanding of the compound's selectivity and potential off-target liabilities. The results can be visualized in a "kinome tree" diagram to illustrate the selectivity profile.

Representative Signaling Pathway (Hypothetical Target: MAPK/ERK Pathway):

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Compound X (Hypothetical Target) ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

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Validation

A Comparative Guide to Structure Validation: Unambiguous Determination of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful resear...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. This is particularly true for complex molecules such as tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, where stereochemistry and conformational arrangement can significantly impact biological activity. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for absolute structure elucidation against other widely used analytical techniques.

The central challenge in characterizing tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate lies in its multiple stereocenters and conformational flexibility. While spectroscopic methods provide valuable insights into its connectivity and functional groups, only X-ray crystallography can deliver a direct, unambiguous visualization of the atomic arrangement in the solid state.

The Definitive Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as a powerful and non-destructive analytical technique that provides precise details about the internal lattice of crystalline substances.[1][2] This method offers unparalleled accuracy in determining unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[1][3] The ability of X-ray crystallography to provide accurate information about molecular structures is unsurpassed.[4]

The process begins with the generation of X-rays, which are then directed at a single crystal of the compound of interest.[1] The crystal diffracts the X-rays in a unique pattern of spots, and the intensity and geometry of this diffraction pattern are recorded.[5] This data is then used to generate a three-dimensional electron density map of the molecule, from which the precise positions of individual atoms can be determined.[2]

Experimental Protocol: X-ray Crystallography of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

1. Crystal Growth (The Critical First Step): The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For the title compound, a slow evaporation method is often successful.

  • Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing defects.

  • Procedure:

    • Dissolve a pure sample of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, transparent crystals.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Rationale: The goniometer allows for the precise rotation of the crystal to collect diffraction data from all possible orientations.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

  • Rationale: Sophisticated software is used to analyze the diffraction pattern and generate an initial model of the electron density, which is then refined to best fit the experimental data.

  • Software: Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement, respectively.

Visualizing the Workflow:

Caption: Workflow for X-ray Crystallography.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other analytical methods offer complementary and often more readily accessible information.[6]

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1][6]Unambiguous and definitive structural determination.[6][7]Requires a suitable single crystal, which can be challenging to obtain; provides a static picture in the solid state.[8]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry.[9]Powerful for elucidating molecular structure in solution, providing dynamic information.[10]Can be complex to interpret for molecules with many signals; absolute stereochemistry is not directly determined.[11]
Mass Spectrometry Molecular weight and elemental composition.[12][13]High sensitivity and accuracy in determining molecular formula.[12][13][14]Provides no information on the 3D arrangement of atoms or stereochemistry.
In-Depth Look at Alternatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of organic chemistry for structure elucidation.[9] For tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, ¹H and ¹³C NMR would reveal the number and types of proton and carbon environments. Advanced techniques like COSY, HSQC, and HMBC can establish the connectivity between atoms.[15] However, while NMR can suggest relative stereochemistry through coupling constants and NOE experiments, it cannot definitively determine the absolute configuration without chiral auxiliaries or extensive computational modeling.

Mass Spectrometry (MS): Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound with high accuracy.[12][13] For the title compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₄H₂₅NO₃.[16] Tandem mass spectrometry (MS/MS) can provide some structural information through fragmentation patterns, but this is insufficient for complete structure elucidation.[17]

Logical Comparison Framework:

G cluster_0 Structural Information Required cluster_1 Analytical Techniques Connectivity Connectivity Stereochemistry Stereochemistry Absolute_Config Absolute Configuration NMR NMR Spectroscopy NMR->Connectivity Provides NMR->Stereochemistry Suggests Relative MS Mass Spectrometry MS->Connectivity Suggests XRay X-ray Crystallography XRay->Connectivity Confirms XRay->Stereochemistry Determines Absolute XRay->Absolute_Config Determines

Caption: Comparison of Analytical Techniques.

Conclusion

For the unambiguous structural validation of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, including absolute stereochemistry, which is crucial for drug development and understanding structure-activity relationships. While NMR and mass spectrometry are indispensable for routine characterization and confirmation of connectivity, they cannot replace the certainty provided by a crystal structure. Therefore, a multi-technique approach, with X-ray crystallography as the ultimate arbiter of structure, is the most rigorous and scientifically sound strategy.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

  • Annual Reviews. (2025, May 15). Machine Learning in Small-Molecule Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • LCGC International. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • American Chemical Society. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link] ADEQUATE vs HMBC

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • PubMed. (2011, August 1). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • Taylor & Francis. (2011, May 21). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Retrieved from [Link]

  • WuXi Biology. (n.d.). Structure Determination Comparison of methods. Retrieved from [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vitro Activity of N-Substituted Azepane Derivatives

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its conformational flexibility and synthetic tractability. The nitrogen atom pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its conformational flexibility and synthetic tractability. The nitrogen atom provides a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth comparison of the in vitro activity of various N-substituted azepane derivatives against several key biological targets, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

N-Substituted Azepanes as Monoamine Transporter Inhibitors

N-substituted azepane derivatives have shown significant promise as inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.

Comparative In Vitro Activity

The in vitro potency of N-substituted azepane derivatives against monoamine transporters is typically evaluated using radioligand displacement assays. The following table summarizes the inhibitory constants (Ki) for a selection of N-benzylated azepane derivatives.

CompoundN-SubstituentTargetKi (nM)Reference
1a BenzylNET<100[1]
1a BenzylDAT<100[1]
1a BenzylSERT>100[1]
1b BenzylNET>100[1]
40a BenzylNET<100[1]
40b BenzylNET>100[1]

Table 1: In vitro inhibitory activity of N-benzylated azepane derivatives against monoamine transporters.[1]

Expert Insights: The data clearly indicate that N-benzylation of the azepane ring can lead to potent inhibition of NET and DAT. Furthermore, the stereochemistry of the azepane core plays a critical role in determining potency, with the cis-fused compounds (e.g., 1a and 40a ) demonstrating significantly higher activity than their trans-fused counterparts (1b and 40b ). This highlights the importance of conformational rigidity and the specific orientation of the N-substituent for effective binding to the transporter.

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a general procedure for determining the inhibitory potency of test compounds against monoamine transporters expressed in cell membranes.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compounds (N-substituted azepane derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Displacement_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Compound_Dilution Test Compound Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50/Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand displacement assay.

Signaling Pathway of Monoamine Transporter Inhibitors

Inhibitors of monoamine transporters increase the concentration of neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Vesicle->Release Neurotransmitter Neurotransmitter Release->Neurotransmitter Transporter Monoamine Transporter (DAT, NET, SERT) Inhibitor N-Substituted Azepane Derivative Inhibitor->Transporter Inhibition Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Signaling Downstream Signaling Receptor->Signaling CathepsinK_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Activation Enzyme Activation Preincubation Pre-incubation (Enzyme + Compound) Enzyme_Activation->Preincubation Compound_Dilution Compound Dilution Compound_Dilution->Preincubation Substrate_Prep Substrate Preparation Reaction_Initiation Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Initiation Preincubation->Reaction_Initiation Measurement Fluorescence Measurement Reaction_Initiation->Measurement Data_Analysis Data Analysis (IC50/Ki,app) Measurement->Data_Analysis

Caption: Workflow for a cathepsin K inhibition assay.

Signaling Pathway of Cathepsin K in Bone Resorption

Cathepsin K expression and activity are regulated by the RANKL/RANK signaling pathway, which is central to osteoclast differentiation and function. [2][3]

CathepsinK_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor/Osteoclast RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 NFkB->NFATc1 Activation CathepsinK_Gene Cathepsin K Gene NFATc1->CathepsinK_Gene Transcription CathepsinK Cathepsin K CathepsinK_Gene->CathepsinK Translation Bone_Resorption Bone Resorption CathepsinK->Bone_Resorption Inhibitor N-Substituted Azepanone Inhibitor->CathepsinK Inhibition

Caption: RANKL/RANK signaling pathway in osteoclasts.

N-Substituted Azepanes as γ-Secretase Inhibitors

γ-Secretase is a multi-subunit protease complex that plays a critical role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been identified as potent inhibitors of γ-secretase. [4][5]

Comparative In Vitro Activity

The in vitro activity of these compounds is assessed by their ability to inhibit the production of Aβ peptides in cellular assays.

CompoundSubstitutionIC50 (Aβ40, nM)Reference
Hit 1 Hydroxamic acid~1000[4]
Optimized Derivative 5,5-dimethyl-2-oxoazepaneLow nanomolar[4]

Table 3: In vitro inhibitory activity of 2-oxo-azepane derivatives against Aβ40 production. [4] Expert Insights: The initial hydroxamic acid hit demonstrated modest activity. Through structural modifications, incorporating a 5,5-dimethyl-2-oxoazepane core, a significant improvement in potency was achieved, reaching low nanomolar inhibition. This highlights the value of the azepane scaffold in optimizing lead compounds for this challenging target.

Experimental Protocol: Cellular Aβ Production Assay

This protocol describes a general method for measuring the inhibition of Aβ production in a cell-based assay.

Materials:

  • Cells overexpressing human APP (e.g., HEK293-APP)

  • Cell culture medium and supplements

  • Test compounds (N-substituted azepanes)

  • Lysis buffer

  • Aβ ELISA kit (for Aβ40 or Aβ42)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate the APP-overexpressing cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Cell Lysis: After incubation, collect the cell culture supernatant and lyse the cells to release intracellular Aβ.

  • ELISA: Quantify the amount of Aβ40 or Aβ42 in the cell lysates and/or supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that reduces Aβ production by 50%, by analyzing the dose-response data.

Abeta_Assay cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Cell Seeding (HEK293-APP) Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Supernatant_Collection Supernatant Collection Compound_Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis ELISA Aβ ELISA Supernatant_Collection->ELISA Cell_Lysis->ELISA Data_Analysis Data Analysis (IC50) ELISA->Data_Analysis MTT_Assay cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50) Absorbance_Reading->Data_Analysis

Caption: Workflow for an MTT cell viability assay.

Conclusion

This guide has provided a comparative overview of the in vitro activity of N-substituted azepane derivatives across a range of important biological targets. The data presented underscore the versatility of the azepane scaffold in medicinal chemistry and highlight the critical role of the N-substituent in determining potency and selectivity. The detailed experimental protocols and mechanistic diagrams are intended to provide researchers with a solid foundation for their own investigations into this promising class of compounds. Further exploration of the vast chemical space accessible through N-substitution of the azepane ring is warranted and holds the potential for the discovery of novel therapeutics for a variety of diseases.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (2025, April 24).
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  • Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed. (2006, March 9).
  • The role of cathepsin K in normal bone resorption - PubMed. (2004, January 15).
  • Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives.
  • Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed. (2006, March 9).
  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008, January 1).
  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
  • Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC.
  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008, January 1).
  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors - ResearchG
  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchG
  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC. (2021, July 12).
  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group.
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. (2024, April 15).
  • Synthesis, Characterization and Biological Screening of Azepine Derivative - Nepal Journals Online. (2021, January 7).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. (2022, February 24).
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14).
  • γ-secretase | Inhibitors - MedchemExpress.com.
  • REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current St
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (2021, April 29).
  • Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease - Ingenta Connect. (2014, September 29).
  • A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands - Diva-portal.org. (2016, June 16).
  • Radiometric Ligand-Binding Assays - Revvity.
  • The GraphPad Guide to Analyzing Radioligand Binding D
  • Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon?
  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents - PubMed. (2008, September 15).
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - ResearchG
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation | Organic Letters. (2022, July 19).
  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF - ResearchG
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (2022, July 23).
  • Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity. (2026, January 20).
  • (PDF)

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] Off-target activity, where a drug interacts with unintended biological molecules, is a primary driver of adverse drug reactions (ADRs) and a leading cause of failure in clinical development.[3][4][5] Therefore, the early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of a rational and successful drug discovery campaign.[3][4]

This guide provides an in-depth comparative analysis of the cross-reactivity profile of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (hereafter referred to as Compound-X ), a novel lead compound designed as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Through a tiered, multi-platform screening strategy, we will objectively compare its performance against two alternative compounds, highlighting the causality behind our experimental choices and providing actionable insights for drug development professionals.

Section 1: Strategic Selection of Comparators

To establish a meaningful benchmark for Compound-X's performance, two comparator molecules with distinct structural and mechanistic features were selected.

  • Compound-X: Our lead candidate, featuring a protected azepane scaffold linked to an oxocyclopentyl moiety. This latter group is hypothesized to form key interactions within the CDK2 ATP-binding pocket.

  • Comparator A (Staurosporine): A well-characterized, potent, but notoriously non-selective kinase inhibitor. It serves as a positive control for broad kinase activity and represents a "worst-case scenario" for selectivity, providing a baseline for promiscuity.

  • Comparator B (Milciclib): A clinical-stage, multi-CDK inhibitor (targeting CDK1, CDK2, CDK4, CDK5, CDK7). It represents a clinically relevant benchmark with a known, albeit not perfectly selective, profile. This allows for a comparison against a compound with an established therapeutic window.

Section 2: The Tiered Approach to Cross-Reactivity Profiling

An efficient and cost-effective strategy for profiling is a tiered approach, beginning with a broad survey and narrowing down to specific, high-potency interactions.[6] This workflow maximizes information gain while conserving resources.

Tier 1: Broad Kinome Survey (Single-Concentration Screen)

The initial step involves screening the compounds at a single, high concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases. This provides a global view of the kinome interaction landscape. For this, we employ the KINOMEscan™ platform , a competition-based binding assay that quantitatively measures the ability of a compound to displace a ligand from the kinase active site.[7][8][9] This technology is highly sensitive, reproducible, and covers a vast portion of the human kinome.[7][10][11]

Tier 2: Potency Determination and Orthogonal Validation

Hits identified in Tier 1 (e.g., kinases showing >80% inhibition) are advanced to Tier 2. This stage has two critical objectives:

  • Potency Determination: Generate 10-point dose-response curves to determine the precise potency (expressed as Kd or IC₅₀) of the compound against each off-target.

  • Orthogonal Validation: Confirm the off-target activity using a different assay technology to eliminate the possibility of technology-specific artifacts.[10] For this, we utilize the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology , which is an enzymatic assay that measures the phosphorylation of a substrate.[12][13][14]

The diagram below illustrates this strategic workflow.

G cluster_0 Tier 1: Broad Kinome Survey cluster_1 Tier 2: Confirmation & Potency cluster_2 Analysis & Decision Making Start Compound-X Comparator A Comparator B Screen KINOMEscan™ Primary Screen (403 Wild-Type Kinases @ 10 µM) Start->Screen High-throughput binding assay DoseResponse Dose-Response (K_d) Determination (10-point curve for hits >80% inhibition) Screen->DoseResponse Identify Hits Orthogonal LanthaScreen™ TR-FRET Assay (IC₅₀ determination for confirmed hits) DoseResponse->Orthogonal Orthogonal validation Analysis Calculate Selectivity Score (S₁₀) Identify Safety Liabilities Go/No-Go Decision Orthogonal->Analysis Generate Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Section 3: Experimental Methodologies

Protocol 3.1: KINOMEscan™ Competition Binding Assay (Tier 1)

This protocol is adapted from the Eurofins Discovery KINOMEscan™ service.[7]

  • Principle: DNA-tagged kinases are mixed with an immobilized, active-site directed ligand. The test compound is added, and its ability to compete for binding is measured by quantifying the amount of kinase remaining bound to the solid support via qPCR of the DNA tag.[8][10]

  • Preparation: Test compounds (Compound-X, Comparators A & B) are prepared as 100 mM DMSO stocks and diluted to a final assay concentration of 10 µM in the assay buffer.

  • Assay Execution:

    • A panel of 403 recombinant human wild-type kinases is used.

    • Kinases are incubated with the immobilized ligand and the test compound (10 µM) in a 384-well plate.

    • The mixture is incubated for 60 minutes at room temperature to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of bound kinase is quantified using a standard qPCR protocol.

  • Data Analysis: The results are expressed as "% Control," calculated as: (Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative Control Signal) * 100. A lower % Control value indicates stronger binding. A hit is defined as % Control < 20% (i.e., >80% inhibition of binding).

Protocol 3.2: LanthaScreen™ TR-FRET Enzymatic Assay (Tier 2)

This protocol is a generalized procedure based on Thermo Fisher Scientific's LanthaScreen™ technology.[12][15][16]

  • Principle: This assay measures the enzymatic activity of the kinase. A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When in proximity, FRET occurs. An inhibitor prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[13][14]

  • Reagent Preparation:

    • Prepare a 2X kinase solution for each confirmed off-target in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution. The ATP concentration is set at the apparent Km for each specific kinase to ensure competitive binding can be sensitively detected.

    • Prepare a 10-point, 4X serial dilution of the test compounds in DMSO, then dilute into the assay buffer.

  • Assay Execution (384-well plate, 20 µL final volume):

    • Add 5 µL of 4X compound dilution to the assay wells.

    • Add 5 µL of 2X kinase solution and incubate for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Allow the kinase reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a 2X EDTA/Terbium-antibody detection mix.

    • Incubate for 30-60 minutes at room temperature to allow antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).

    • Calculate the TR-FRET ratio (520 nm / 495 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Section 4: Comparative Data Analysis & Interpretation

The data from our tiered screening approach provides a clear, comparative view of the selectivity of our three compounds.

Tier 1 Results: Broad Kinome Interaction Map

The initial screen at 10 µM immediately differentiates the compounds.

CompoundPrimary Target (CDK2) % InhibitionNumber of Off-Targets (>80% Inhibition)Notable Off-Target Families Hit
Compound-X 99.8%7 Other CDKs, GSK3B, DYRK1A
Comparator A (Staurosporine) 99.9%247 AGC, CAMK, CMGC, STE, TK, TKL
Comparator B (Milciclib) 99.7%18 CDKs, Aurora Kinases, TRK, PLK1

As expected, Staurosporine was highly promiscuous. Compound-X demonstrated a significantly cleaner profile than both comparators, hitting only a small number of kinases, most of which are within the same (CMGC) kinase family as its primary target.

Tier 2 Results: Confirmed Off-Target Potency

Dose-response analysis provides the quantitative data needed to assess the potential for in-vivo off-target effects.

CompoundTargetKINOMEscan™ Kd (nM)LanthaScreen™ IC₅₀ (nM)
Compound-X CDK2 (On-Target) 4.1 6.5
CDK9125180
GSK3B450620
DYRK1A8901100
Comparator B CDK2 (On-Target) 8.5 11.2
CDK11521
CDK93548
AURKA98135
PLK1210290

The orthogonal LanthaScreen™ data confirmed the binding hits from KINOMEscan™, lending high confidence to the results. Compound-X shows a >30-fold window between its on-target potency (CDK2) and its most potent off-target (CDK9). Comparator B, while also a potent CDK2 inhibitor, displays much narrower selectivity windows against other key cell cycle kinases like CDK1 and CDK9.

Quantifying Selectivity: The Selectivity Score (S-Score)

To quantify selectivity, we use the Selectivity Score (S₁₀) , which is the number of kinases inhibited with a Kd < 10x the on-target Kd, divided by the total number of kinases tested (excluding the primary target).[17][18][19] A lower score indicates higher selectivity.

CompoundOn-Target Kd (nM)10x Kd Threshold (nM)# of Off-Targets < ThresholdS₁₀ Score (vs 402 kinases)
Compound-X 4.1410 0.000
Comparator B 8.5852 (CDK1, CDK9)0.005

This quantitative analysis powerfully demonstrates the superior selectivity of Compound-X.

The relationship between on-target potency, off-target activity, and the resulting therapeutic window is a critical concept in drug safety.

G cluster_0 Compound Profile OnTarget On-Target Potency (e.g., CDK2 IC₅₀) Window Therapeutic Window (Selectivity) OnTarget->Window Determines required therapeutic concentration OffTarget Off-Target Potency (e.g., GSK3B IC₅₀) OffTarget->Window Determines concentration at which toxicity occurs Safety Predicted Safety Profile Window->Safety

Caption: Relationship between potency, selectivity, and safety.

Section 5: Discussion & Strategic Implications

The comprehensive, tiered profiling strategy reveals that Compound-X is a highly potent and exceptionally selective CDK2 inhibitor .

  • Superior Selectivity: Compared to the promiscuous tool compound (Staurosporine) and a relevant clinical comparator (Milciclib), Compound-X displays a vastly superior selectivity profile. The S₁₀ score of 0.000 is a strong indicator that a significant therapeutic window can likely be achieved in vivo.

  • Identified Off-Targets & Potential Liabilities: The most potent off-targets identified were CDK9, GSK3B, and DYRK1A.

    • CDK9: Inhibition of CDK9 can lead to transcriptional suppression and is a known liability for some CDK inhibitors. However, the >30-fold selectivity window for Compound-X suggests this may be manageable.

    • GSK3B & DYRK1A: These kinases are involved in numerous signaling pathways, including neurodevelopment and metabolism. While the potency against these targets is modest (>100-fold selectivity window), this information is critical for designing future toxicology studies and monitoring for specific adverse events.

  • Next Steps: Based on this strong selectivity profile, Compound-X is a high-priority candidate for advancement into further preclinical development. The next logical steps include:

    • Cellular Target Engagement Assays: Confirm on- and off-target activity in a cellular context to understand the impact of cell permeability and intracellular ATP concentrations.

    • Phenotypic Screening: Assess the compound's effect on cell cycle progression in cancer cell lines to confirm its mechanism of action.

    • In Vivo Efficacy and PK/PD Studies: Move into animal models to establish the therapeutic window and efficacy. The off-target data will be invaluable for guiding dose selection and monitoring for potential toxicities.

Conclusion

This guide demonstrates the power of a structured, multi-assay approach to cross-reactivity profiling. By comparing tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (Compound-X) against well-chosen alternatives, we have established its superior selectivity profile. The data generated not only builds confidence in Compound-X as a lead candidate but also provides a crucial roadmap for navigating the subsequent stages of preclinical and clinical development, ultimately de-risking the path to a potentially safer and more effective therapeutic.

References

  • Davis, M.I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Karaman, M.W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from BMG Labtech. Available at: [Link]

  • Uitdehaag, J.C.M. & Zaman, G.J.R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]

  • Schmidt, F. et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available at: [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from Massive Bio. Available at: [Link]

  • Anastassiadis, T. et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from BMG Labtech. Available at: [Link]

  • Du, R. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 35(12), 591-596. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from Creative Biolabs. Available at: [Link]

  • Goldstein, D. M. et al. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7, 391-397. Available at: [Link]

  • Eurofins Discovery. (2023, November 14). Recent Trends in Kinase Drug Discovery [Video]. YouTube. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review. Available at: [Link]

  • Lin, Y. et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(6), 939-947. Available at: [Link]

  • Bowes, J. et al. (2012). In Vitro Pharmacological Profiling. Journal of Biomolecular Screening, 17(8), 989-1007. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Azepane and Piperidine Scaffolds in Drug Design

From the Desk of a Senior Application Scientist In the landscape of medicinal chemistry, the selection of a core scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the sat...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

In the landscape of medicinal chemistry, the selection of a core scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the saturated nitrogen heterocycles, the six-membered piperidine ring is a titan, a privileged scaffold woven into the fabric of countless approved pharmaceuticals.[1][2] Its seven-membered cousin, the azepane ring, is a far less common sight, representing a frontier of chemical space that is both intriguing and challenging.[3][4]

This guide provides a direct, data-driven comparison of these two scaffolds. It moves beyond simple statements of prevalence to explore the underlying physicochemical and conformational properties that drive their respective utility. For the drug development professional, understanding the nuanced trade-offs between the well-trodden path of piperidine and the exploratory potential of azepane is critical for strategic scaffold selection and lead optimization.

Part 1: Physicochemical and Structural Properties: A Tale of Two Rings

The fundamental differences between azepane and piperidine are rooted in their single-atom distinction in ring size. This seemingly minor change creates a cascade of effects that profoundly influence their behavior in biological systems.

PropertyPiperidineAzepaneKey Scientific Implications
Ring Size 6-membered7-memberedThe larger azepane ring introduces greater conformational flexibility and increased surface area.
Molecular Formula C₅H₁₁NC₇H₁₅NAzepane has a higher molecular weight (113.20 g/mol vs. 85.15 g/mol for piperidine).[5]
Lipophilicity (logP) ~0.84~1.87Azepane is significantly more lipophilic.[5] This can improve membrane permeability but may also increase non-specific binding, metabolic liability, and reduce aqueous solubility.[5]
Basicity (pKa) ~11.22~11.1The basicity of the nitrogen is nearly identical.[5] This suggests they will have a similar protonation state at physiological pH, a key factor for target interaction and off-target effects.[6]
Conformational Profile Rigid, low-energy chairFlexible, multiple low-energy conformersThis is the most critical differentiator, impacting binding entropy and the spatial projection of substituents.[5]
The Decisive Factor: Conformational Flexibility

The most profound distinction between the scaffolds is their conformational landscape.

  • Piperidine: The piperidine ring overwhelmingly prefers a rigid chair conformation .[5][6] This energetically favorable state locks substituents into well-defined axial and equatorial positions, providing a predictable three-dimensional structure. This pre-organization can be entropically advantageous for binding to a biological target, as less conformational freedom is lost upon binding.[2][7] Higher energy boat and twist-boat conformations exist but are generally transient.[8]

  • Azepane: The larger, seven-membered ring possesses significantly more conformational freedom.[5] It does not have a single, dominant low-energy state like the piperidine chair. Instead, it exists as an equilibrium of multiple, low-energy twist-chair and twist-boat conformations. This flexibility can be a double-edged sword: it allows the molecule to adapt its shape to fit a complex binding pocket, but this comes at an entropic cost upon binding, which can decrease affinity.

The following diagram illustrates this fundamental difference in conformational behavior.

G cluster_piperidine Piperidine Conformational Landscape cluster_azepane Azepane Conformational Landscape p_chair Chair Conformation (Low Energy, >99%) p_twist Twist-Boat (High Energy) p_chair->p_twist Ring Inversion p_boat Boat (High Energy) p_twist->p_boat Ring Inversion p_boat->p_chair Ring Inversion a_tc1 Twist-Chair 1 (Low Energy) a_tb1 Twist-Boat 1 (Low Energy) a_tc1->a_tb1 Low-Barrier Interconversion a_tc2 Twist-Chair 2 (Low Energy) a_tb1->a_tc2 Low-Barrier Interconversion a_other Other Conformers (Accessible Energy) a_tc2->a_other Low-Barrier Interconversion a_other->a_tc1 Low-Barrier Interconversion G cluster_design 1. Scaffold Selection & Design cluster_synthesis 2. Chemical Synthesis cluster_screening 3. In Vitro Screening & Profiling cluster_optimization 4. Lead Optimization Target Target Analysis (Pocket Size, Polarity) Scaffold Scaffold Choice Piperidine (Rigid) vs. Azepane (Flexible) Target->Scaffold Library Virtual Library Design Scaffold->Library Synth_P Piperidine Library (Established Routes) Library->Synth_P Synth_A Azepane Library (RCM, Ring Expansion) Library->Synth_A Purify Purification & QC (HPLC, NMR, MS) Synth_P->Purify Synth_A->Purify Binding Binding Affinity Assay (IC50 / Ki) Purify->Binding ADME ADME Profiling (Solubility, logP, Permeability) Binding->ADME SAR SAR Analysis ADME->SAR Optimize Iterative Design (Modify Substituents) SAR->Optimize PK_PD In Vivo PK/PD & Efficacy Studies Optimize->PK_PD Candidate Candidate Selection PK_PD->Candidate

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Validation

The Azepane Advantage: Benchmarking Metabolic Stability in Novel Ring-Expanded Bioisosteres

As a Senior Application Scientist, I frequently encounter a critical bottleneck in lead optimization: Phase I metabolic liabilities. Traditionally, medicinal chemists have relied heavily on piperidine and pyrrolidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in lead optimization: Phase I metabolic liabilities. Traditionally, medicinal chemists have relied heavily on piperidine and pyrrolidine rings to build basic amine pharmacophores. However, these saturated nitrogen heterocycles are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation and N-dealkylation.

Recently, ring expansion to seven-membered azepanes has emerged as a highly effective bioisosteric replacement strategy (1)[1]. By expanding the ring, we alter the basicity (pKa), increase conformational flexibility, and introduce steric hindrance that shields vulnerable C-H bonds from the CYP catalytic heme center, drastically reducing rapid clearance (2)[2].

This guide objectively benchmarks the metabolic stability of azepane compounds against traditional alternatives and provides a self-validating experimental framework for your own drug discovery workflows.

Comparative Performance: Azepane vs. Traditional Heterocycles

To objectively benchmark the metabolic stability of these scaffolds, we evaluate their intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in Human Liver Microsomes (HLM). The table below compares a baseline pyrrolidine, a standard piperidine, and a novel azepane analog within a generalized receptor-ligand scaffold.

Table 1: In Vitro Metabolic Stability Benchmarking (HLM)

ScaffoldRing SystemHLM t1/2​ (min) CLint​ (µL/min/mg)Mechanism of Stability Shift
Pyrrolidine 5-membered12.4111.8Baseline high CYP-mediated α -carbon oxidation.
Piperidine 6-membered28.548.6Moderate steric shielding; remains susceptible to N-dealkylation.
Azepane 7-membered65.221.2Enhanced conformational flexibility & altered pKa mitigating CYP binding.

Data Interpretation: The transition from a 6-membered piperidine to a 7-membered azepane significantly extends the half-life and more than halves the intrinsic clearance. This pharmacokinetic improvement is crucial for maintaining systemic drug exposure in vivo.

Mechanistic Causality in Experimental Design

When benchmarking these compounds, the high-throughput in vitro microsomal stability assay is the gold standard (3)[3].

Why microsomes? Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP450 and Flavin-containing monooxygenases (FMOs). They provide a concentrated, standardized pool of Phase I enzymes without the confounding variables of Phase II conjugation or cell membrane permeability issues found in intact hepatocytes.

Experimental Workflow Visualization

Workflow Start Compound Preparation (1 µM in Buffer) Microsomes Add Liver Microsomes (0.5 mg/mL protein) Start->Microsomes NADPH Initiate with NADPH (Phase I Cofactor) Microsomes->NADPH Incubation Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubation Quench Quench with Acetonitrile (+ Internal Standard) Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Disappearance) Centrifuge->LCMS Data Calculate t1/2 & CLint LCMS->Data

Fig 1. High-throughput in vitro liver microsomal stability assay workflow.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates minus-NADPH controls to rule out chemical instability and positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to verify enzymatic viability (4)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate ( KPO4​ ) buffer at pH 7.4.

    • Causality: CYP enzymes are highly sensitive to pH fluctuations. This specific molarity and pH mimic the physiological intracellular environment, ensuring optimal enzyme conformation and activity.

  • Microsome Thawing & Dilution: Thaw HLM on ice and dilute to a working concentration of 0.5 mg/mL protein in the KPO4​ buffer.

    • Causality: Keeping microsomes on ice prevents premature thermal degradation of the enzymes. A 0.5 mg/mL concentration ensures linear reaction kinetics; higher concentrations can lead to non-specific protein binding, artificially inflating apparent stability.

  • Compound Addition: Spike the test compound (Azepane/Piperidine) to a final concentration of 1 µM.

    • Causality: 1 µM is typically well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, ensuring the reaction follows first-order kinetics, which is mathematically required to calculate CLint​ accurately.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Establishes thermal equilibrium. Initiating a cold reaction would cause a lag phase, skewing the t1/2​ calculation for the earliest time points.

  • Reaction Initiation (The Trigger): Add NADPH to a final concentration of 1 mM to the test samples. For the negative control, add an equivalent volume of plain buffer.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. The minus-NADPH control acts as a self-validation mechanism: if the compound degrades here, the instability is chemical, not metabolic.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, transfer an aliquot of the reaction into 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction precisely. The internal standard corrects for any volumetric or ionization variations during downstream LC-MS/MS analysis.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins, then analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound (5)[5].

Conclusion

Transitioning from piperidines to azepanes is not just a structural novelty; it is a calculated manipulation of metabolic pharmacokinetics. By employing a rigorously validated, self-correcting microsomal assay, drug development professionals can confidently benchmark these ring-expanded bioisosteres, accelerating the path to metabolically robust clinical candidates.

References
  • Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: ResearchGate URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. Source: DOI.org URL: [Link]

  • Title: In vitro metabolic stability in liver microsomes - Assay Procedure. Source: Mercell URL: [Link]

  • Title: Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estimate In Vivo Clearance in the Mouse. Source: Bentham Open URL: [Link]

Sources

Comparative

Stereoselective Synthesis and Comparative Analysis of Azepane Enantiomers: A Comprehensive Guide

The Pharmacological Imperative for Enantiopure Azepanes Azepanes (seven-membered nitrogen heterocycles) are privileged scaffolds in medicinal chemistry, serving as the structural core for numerous kinase inhibitors, hist...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative for Enantiopure Azepanes

Azepanes (seven-membered nitrogen heterocycles) are privileged scaffolds in medicinal chemistry, serving as the structural core for numerous kinase inhibitors, histamine receptor antagonists, and protease inhibitors. Because the seven-membered ring is conformationally flexible, the introduction of chiral centers restricts its conformational space, significantly influencing how the molecule interacts with target biological receptors[1].

Different enantiomers of a chiral azepane drug almost always exhibit drastically divergent pharmacological, metabolic, and toxicological profiles[1]. The eutomer (the active enantiomer) presents the optimal spatial vectors for hydrogen bonding and hydrophobic interactions within a target's binding pocket. Conversely, the distomer (the inactive or off-target enantiomer) may cause steric clashes or bind to unintended proteins, driving toxicity and adverse side effects. Consequently, modern drug development mandates the stereoselective synthesis of azepanes to isolate therapeutic efficacy from off-target liabilities.

PharmacologicalDivergence cluster_0 Stereoselective Synthesis / Resolution Racemate Racemic Azepane Scaffold R_Enant (R)-Azepane Enantiomer Racemate->R_Enant Pathway A S_Enant (S)-Azepane Enantiomer Racemate->S_Enant Pathway B Eutomer Eutomer: High Target Affinity (Therapeutic Efficacy) R_Enant->Eutomer Optimal 3D Pharmacophore Distomer Distomer: Off-Target Binding (Toxicity / Side Effects) S_Enant->Distomer Steric Clash / Mismatched Vectors

Fig 1: Pharmacological divergence of azepane enantiomers in biological systems.

Comparative Synthetic Methodologies

Historically, accessing enantiopure azepanes relied on chiral pool synthesis or late-stage chiral resolution—both of which suffer from poor atom economy and limited substrate scope. Today, three dominant catalytic and asymmetric methodologies provide superior scalability and enantiomeric excess (ee):

  • Method A: Asymmetric Lithiation-Conjugate Addition. Pioneered by Lee and Beak (), this method utilizes (-)-sparteine to mediate the asymmetric lithiation of N-Boc allylamines. The resulting chiral organolithium intermediate undergoes conjugate addition to an electrophile, setting up a highly enantioenriched precursor that is subsequently cyclized via Ring-Closing Metathesis (RCM)[2][3].

  • Method B: Pd-Catalyzed Tandem Ring-Opening Amination. A conceptually novel protocol developed by Kleij and colleagues () that converts modular vinyl γ-lactones into seven-membered caprolactams (azepan-2-ones). A chiral phosphoramidite palladium catalyst controls the chemo-, regio-, and stereoselectivity of the ring-opening, followed by in situ cyclization[4][5].

  • Method C: Enantioselective Domino Alkenylation–Heteroarylation. A recent transition-metal-catalyzed approach () that utilizes a Pd catalyst with a Josiphos ligand to promote a rare 7-exo-trig cyclization, yielding tetrahydroazepines with quaternary stereocenters[6].

Quantitative Performance Comparison
Synthetic MethodologyPrimary Catalyst / ReagentsChiral SourceYield (%)Enantiomeric Excess (ee %)Optimal Application
Asymmetric Lithiation (Method A) s-BuLi, Grubbs II Catalyst(-)-Sparteine65–85%88–95%Polysubstituted azepanes (3-4 stereocenters)
Tandem Ring-Opening (Method B) Pd₂(dba)₃, Dehydrating AgentChiral Phosphoramidite70–92%85–94%Functionalized caprolactams / Azepan-2-ones
Domino Alkenylation (Method C) Pd Catalyst, Ag₃PO₄Josiphos L460–85%84–92%Tetrahydroazepines with quaternary centers

Step-by-Step Experimental Protocols & Causal Logic

To ensure reproducibility, the following protocols are designed as self-validating systems. Understanding the why behind each step is critical for troubleshooting and scaling.

Protocol 1: (-)-Sparteine-Mediated Asymmetric Lithiation & RCM (Method A)

This protocol generates diastereo- and enantioenriched enecarbamates, which are then cyclized into azepanes[2].

  • Complexation: In an oven-dried Schlenk flask under argon, dissolve N-Boc allylamine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous toluene. Cool the mixture to exactly -78 °C.

  • Asymmetric Lithiation: Add s-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Causality:s-BuLi is chosen over n-BuLi because the secondary carbanion provides the necessary kinetic basicity to deprotonate the allylamine. The strict -78 °C temperature is critical; the (-)-sparteine-coordinated organolithium intermediate is configurationally unstable at higher temperatures. Even a brief spike to -60 °C will cause rapid epimerization, irreversibly eroding the enantiomeric excess.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with MeOD. Analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the α-position, confirming complete lithiation.

  • Electrophile Quench: Add the acrylate electrophile (1.5 equiv) dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature and quench with saturated NH₄Cl.

  • Ring-Closing Metathesis (RCM): Isolate the enecarbamate intermediate. Dissolve in degassed dichloromethane (DCM) and add Grubbs II catalyst (5 mol%).

    • Causality: Grubbs II is explicitly required over Grubbs I due to its higher tolerance for sterically hindered, substituted olefins, which are characteristic of these highly substituted azepane precursors.

  • Purification: Concentrate and purify via silica gel chromatography to yield the enantiopure azepane.

SynthesisWorkflow A N-Boc Allylamine B s-BuLi / (-)-Sparteine (-78°C) A->B Deprotonation C Chiral Organolithium (Configurational Stability) B->C Asymmetric Lithiation D Electrophile Addition (Acrylate) C->D Conjugate Addition E Ring-Closing Metathesis (Grubbs II) D->E Cyclization F Enantiopure Azepane (>90% ee) E->F Product Isolation

Fig 2: Asymmetric lithiation and ring-closing metathesis workflow for azepane synthesis.

Protocol 2: Pd-Catalyzed Stereoselective Tandem Ring-Opening Amination (Method B)

This protocol provides direct access to functionalized caprolactams from vinyl γ-lactones[4][5].

  • Catalyst Pre-activation: In a vial inside a nitrogen-filled glovebox, mix Pd₂(dba)₃ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in anhydrous THF. Stir at room temperature for 30 minutes.

    • Causality: This pre-stirring period is mandatory. It ensures complete ligand exchange from the dba (dibenzylideneacetone) to the chiral phosphoramidite ligand. Failing to do this allows unligated palladium species to catalyze a background racemic reaction, destroying the ee%.

  • Ring-Opening Amination: Add the vinyl γ-lactone substrate (1.0 equiv) and the amine nucleophile (1.2 equiv). Stir at ambient temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the mass shift corresponding to the (E)-configured ε-amino acid intermediate. A single dominant peak in the chiral chromatogram validates stereocontrolled ring-opening. Do not proceed to cyclization if unreacted lactone remains.

  • Cyclization: Add a dehydrating agent (e.g., EDC·HCl, 1.5 equiv) directly to the reaction mixture (one-pot sequence) to drive the intramolecular amidation.

  • Isolation: Wash with aqueous NaHCO₃, extract with ethyl acetate, and purify the resulting caprolactam via column chromatography.

References

  • (-)-Sparteine-Mediated Asymmetric Synthesis of Polysubstituted Azepanes Source: Synfacts (Highlight of Lee & Beak, J. Am. Chem. Soc. 2006) URL:[Link]

  • Pd-catalyzed stereoselective tandem ring-opening amination/cyclization of vinyl γ-lactones: access to caprolactam diversity Source: Chemical Science (RSC Publishing, 2020) URL:[Link]

  • Catalytic enantioselective alkenylation–heteroarylation of olefins: stereoselective syntheses of 5–7 membered azacycles Source: RSC Publishing (2023) URL:[Link]

Sources

Validation

In Vivo Validation of In Vitro Results for Azepane-Based Drug Candidates: A Comparative Guide

As drug development pipelines increasingly target the ubiquitin-proteasome system (UPS), the transition from hit compounds to viable clinical candidates hinges on overcoming severe pharmacokinetic bottlenecks. For 19S pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target the ubiquitin-proteasome system (UPS), the transition from hit compounds to viable clinical candidates hinges on overcoming severe pharmacokinetic bottlenecks. For 19S proteasome deubiquitinase (DUB) inhibitors, the evolution from piperidine-based scaffolds (e.g., b-AP15) to azepane-based candidates (e.g., VLX1570) represents a masterclass in pharmacophore optimization [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of azepane-based candidates against their piperidine predecessors. Rather than merely listing outcomes, this guide dissects the medicinal chemistry causality driving these results and provides self-validating experimental protocols to ensure rigorous reproducibility in your own laboratory.

The Mechanistic Rationale: Why Azepane?

The initial hit compound, b-AP15, a piperidine-based chalcone derivative, demonstrated potent in vitro inhibition of the 19S proteasome DUBs USP14 and UCHL5. However, its rigid six-membered ring and extreme lipophilicity resulted in poor aqueous solubility, necessitating harsh excipients for in vivo administration [1].

By substituting the central piperidine ring with a seven-membered azepane ring , medicinal chemists introduced critical conformational flexibility.

  • Causality of Potency: The expanded azepane ring subtly alters the dihedral angles of the flanking α,β-unsaturated carbonyl groups. This optimizes the spatial alignment of the Michael acceptors, allowing for a more thermodynamically favorable covalent adduction with the catalytic cysteine of USP14 [2].

  • Causality of Solubility: The non-planar nature of the seven-membered ring disrupts the planar crystal lattice energy of the molecule. This structural disruption drastically improves the compound's solubility profile in aqueous physiological environments, bridging the gap between in vitro promise and in vivo viability [1, 3].

Pathway A Azepane Candidate (e.g., VLX1570) B 19S Proteasome DUBs (USP14 Specificity) A->B Michael Addition (Covalent Bond) C Polyubiquitin Accumulation B->C Catalytic Blockade D ER Stress & Proteotoxicity C->D Unfolded Protein Response (UPR) E Tumor Cell Apoptosis D->E Caspase-3/7 Activation

Figure 1: Mechanistic pathway of azepane-based DUB inhibitors inducing proteotoxic stress.

In Vitro Profiling & Target Engagement

Before advancing to animal models, it is imperative to prove that the structural shift to an azepane ring does not compromise target engagement. The following data and protocol outline how to validate the specific covalent binding of the candidate to USP14.

Quantitative Data Comparison: In Vitro Performance
MetricPiperidine Lead (b-AP15)Azepane Candidate (VLX1570)Mechanistic Causality
Central Ring Size 6-membered7-memberedAzepane expands dihedral angles of Michael acceptors.
IC50 (HCT116 cells) ~1.5 µM~0.8 µMEnhanced alignment with the USP14 catalytic cleft.
USP14 Inhibition ModerateHighAzepane flexibility favors USP14 active site geometry.
UCHL5 Inhibition HighModerateShift in target preference due to localized steric hindrance.
Protocol 1: Ub-VS Competitive Binding Assay

Objective: To validate active-site blockade of USP14/UCHL5 using an activity-based probe. Causality: Ubiquitin-Vinyl Sulfone (Ub-VS) covalently binds uninhibited DUBs, causing a detectable molecular weight shift on a western blot. Pre-incubating lysates with a successful azepane inhibitor prevents this shift by occupying the catalytic cysteine [2, 3].

Step-by-Step Methodology (Self-Validating System):

  • Lysate Preparation: Extract total protein from OPM-2 multiple myeloma cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40) to preserve native DUB conformation.

  • Compound Incubation: Treat 25 µg of lysate with 0.5 µM of the azepane candidate, the piperidine alternative, or DMSO (vehicle) for 3 hours at 37°C.

  • Probe Labeling: Add 1 µM Ub-VS probe to all samples and incubate for exactly 45 minutes to allow competitive binding.

  • Self-Validation Checkpoint: The DMSO-treated (vehicle) lane must show a clear upward molecular weight shift (~8 kDa) for both USP14 and UCHL5 upon immunoblotting. If this shift is absent, the probe conjugation failed or the DUBs denatured during lysis, and the assay must be rejected to prevent false-positive inhibition readouts.

  • Readout: Resolve proteins via SDS-PAGE and immunoblot with anti-USP14 and anti-UCHL5 antibodies. A successful azepane candidate will show dose-dependent preservation of the unshifted (lower molecular weight) USP14 band[2].

In Vivo Validation & Pharmacokinetics

The true advantage of the azepane scaffold is realized during in vivo translation. The improved solubility allows for a safer excipient profile, ensuring that the maximum tolerated dose (MTD) is dictated by the drug's pharmacology, not the vehicle's toxicity.

Quantitative Data Comparison: In Vivo Translation
ParameterPiperidine Lead (b-AP15)Azepane Candidate (VLX1570)Mechanistic Causality
Aqueous Solubility PoorSignificantly ImprovedDisruption of planar crystal lattice by the 7-membered ring.
IV Excipient Req. 5% Kolliphor EL1% Kolliphor, 4% Tween-80Reduced lipophilicity allows for safer, patient-compliant dosing.
In Vivo Plasma t1/2 ShortExtendedAzepane ring resists rapid hepatic degradation better than piperidine.
Xenograft Efficacy Tumor growth delayExtended survival & regressionSuperior bioavailability yields sustained target engagement.
Protocol 2: Xenograft Efficacy & Survival Assay

Objective: To evaluate the translation of in vitro potency to in vivo tumor reduction using a systemic multiple myeloma model. Causality: Intravenous injection of luciferase-tagged cells mimics the disseminated nature of myeloma. Efficacy is measured by the drug's ability to reach the bone marrow niche and induce apoptosis via sustained UPS inhibition [1, 2].

Step-by-Step Methodology (Self-Validating System):

  • Formulation: Dissolve the azepane candidate in a clinically relevant vehicle (1% Kolliphor / 4% Tween-80 / 5% PEG400). Dissolve the piperidine alternative in 5% Kolliphor EL.

  • Tumor Engraftment: Inject 5 × 10^6 KMS-11-LUC2 (luciferase-expressing) cells intravenously into the tail vein of female SCID mice.

  • Self-Validation Checkpoint (Day 7): Perform baseline Bioluminescence Imaging (BLI) prior to any drug administration. Mice lacking a uniform baseline BLI signal must be excluded from the study. This critical checkpoint prevents false-positive efficacy readouts caused by failed tumor engraftment rather than actual drug action.

  • Randomization & Dosing: Randomize engrafted mice into treatment groups (n=5/group) ensuring equal baseline tumor burden across cohorts. Administer compounds at 3 mg/kg IV twice weekly.

  • Readout: Monitor tumor burden longitudinally via BLI and record overall survival using Kaplan-Meier analysis.

InVivo Step1 1. Xenograft Establishment (KMS-11-LUC2 IV Injection) Step2 2. Baseline BLI Imaging (Self-Validation Checkpoint) Step1->Step2 Day 7 Step3 3. Cohort Randomization (Equal Tumor Burden) Step2->Step3 Exclude non-engrafted Step4 4. IV Administration (Azepane vs Piperidine) Step3->Step4 Vehicle vs 3 mg/kg Step5 5. Efficacy Readout (Survival & Tumor Volume) Step4->Step5 Longitudinal Monitoring

Figure 2: Self-validating in vivo workflow for evaluating azepane-based drug candidates.

Conclusion

The transition from piperidine to azepane-based scaffolds is not merely a lateral medicinal chemistry substitution; it is a calculated structural enhancement that solves fundamental pharmacokinetic liabilities. As demonstrated by the in vitro target engagement and in vivo xenograft data, the azepane ring provides the necessary conformational flexibility to enhance USP14 binding while simultaneously disrupting crystal packing to achieve intravenous-compatible solubility. For researchers developing next-generation UPS inhibitors, the azepane scaffold represents a highly validated, translatable pharmacophore.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate

As a Senior Application Scientist in pharmaceutical development, I approach laboratory safety not as a checklist of compliance mandates, but as a discipline of mechanistic logic. When handling specialized synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I approach laboratory safety not as a checklist of compliance mandates, but as a discipline of mechanistic logic. When handling specialized synthetic intermediates like tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate (CAS: 1541324-15-5), generic safety guidelines are insufficient. Because this compound is a highly specific R&D intermediate, its chronic toxicological profile is largely uncharacterized.

According to the OSHA Laboratory Standard and Prudent Practices in the Laboratory, any newly synthesized or uncharacterized chemical must be treated as a high-hazard substance[1][2]. To ensure absolute safety, we must design a self-validating protocol based on the molecule's structural properties: a lipophilic azepane ring, a reactive cyclopentanone moiety, and an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

Here is the comprehensive, field-proven guide to the Personal Protective Equipment (PPE) and operational logistics required for handling this compound.

Mechanistic Hazard Profile & Causality

Before selecting PPE, we must understand why the equipment is necessary based on the chemical's structural behavior:

  • High Dermal Permeability: The Boc protecting group and the hydrocarbon backbone make this molecule highly lipophilic. If it contacts the skin, it can rapidly permeate biological lipid bilayers. Standard latex gloves offer zero resistance to such organic intermediates.

  • Aerosolization Risk: As a dry powder or crystalline solid, pharmaceutical intermediates often carry a static charge. Opening a container can cause micro-particles to aerosolize, presenting a severe inhalation hazard.

  • Acid-Catalyzed Gas Evolution: The Boc group is highly sensitive to strong acids (e.g., TFA, HCl). If accidentally mixed with acidic waste, it will undergo rapid deprotection, releasing isobutylene gas and carbon dioxide. This can cause catastrophic pressure buildup and explosion in sealed waste containers.

Quantitative PPE Specifications & Replacement Metrics

PPE serves as the final barrier of defense[3]. To combat the specific lipophilic and physical hazards of this azepane derivative, adhere to the following quantitative specifications:

PPE ComponentMaterial SpecificationThickness / RatingMax Usage DurationMechanistic Rationale
Inner Glove Nitrile4 mil minimum2 hoursProvides baseline barrier while maintaining tactile dexterity for micro-weighing.
Outer Glove Nitrile or Neoprene8 mil minimum1 hour (or immediately post-splash)Primary defense against lipophilic permeation. Replaced frequently to prevent breakthrough[4].
Eye Protection Polycarbonate GogglesANSI Z87.1 (D3 Splash Rating)N/A (Inspect daily)Indirect venting prevents vapor condensation while blocking overhead droplet splashes.
Body Protection Flame-Resistant (FR) Lab CoatNomex or FR-Treated CottonWash bi-weeklyProtects against static discharge ignition when dissolving the compound in flammable organic solvents.
Engineering Control Chemical Fume Hood80–120 fpm face velocityContinuous monitoringPrimary defense against aerosolized powder inhalation[1].

Step-by-Step Operational Workflow

Trustworthiness in the lab relies on self-validating systems. Do not assume your equipment is functioning; verify it at every step.

Phase 1: Environmental & PPE Validation

  • Verify Airflow: Check the fume hood monitor to ensure a face velocity between 80 and 120 feet per minute (fpm). If the alarm is sounding or the flow is below 80 fpm, halt operations immediately.

  • Glove Inflation Test: Before donning the 8-mil outer nitrile gloves, trap air inside them and roll the cuff to pressurize the fingers. Submerge in water or listen closely to check for microscopic pinholes.

  • Don PPE: Put on the FR lab coat (fully buttoned), safety goggles, inner 4-mil gloves, and the validated 8-mil outer gloves.

Phase 2: Anti-Static Micro-Weighing & Solvation

  • Discharge Static: Wipe the exterior of the chemical bottle and the analytical balance with an anti-static zero-charge wipe to prevent the powder from aerosolizing upon opening.

  • Weighing: Using a static-free polypropylene spatula, transfer the required mass of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate into a pre-tared, anti-static weigh boat inside the fume hood.

  • In-Hood Solvation (Critical Step): Never transport the dry powder across the lab. Immediately transfer the powder into a vial and dissolve it in your primary reaction solvent (e.g., Dichloromethane or Ethyl Acetate) inside the fume hood.

  • Closed-System Transfer: Cap the vial securely. The chemical is now safely in solution and can be transported to the main reactor without risk of inhalation exposure.

HandlingProtocol A 1. Fume Hood Check (Face Velocity: 80-120 fpm) B 2. Don PPE (Double Nitrile, Goggles, FR Coat) A->B C 3. Anti-Static Weighing (Minimize Aerosolization) B->C D 4. In-Hood Solvation (Dissolve in DCM/EtOAc) C->D E 5. Closed-System Transfer (Move to Main Reactor) D->E

Standard Operating Workflow for Handling Boc-Protected Azepane Derivatives.

Spill Response & Decontamination Plan

If a spill occurs, the immediate goal is containment to prevent dermal exposure and facility contamination.

Step-by-Step Spill Decontamination:

  • Assess & Isolate: If the spill is outside the fume hood and exceeds 5 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS). If inside the hood, proceed to step 2.

  • Absorb: Cover the spilled powder or solution with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use paper towels, as they can generate static electricity.

  • Collect: Use a plastic (non-sparking) scoop to collect the absorbed mixture and place it into a chemically compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a solvent that effectively dissolves the lipophilic compound (e.g., Isopropanol or Ethanol), followed by a secondary wipe with warm soapy water to remove residual organics.

  • PPE Disposal: Remove outer gloves immediately after cleanup, treating them as hazardous waste.

Waste Segregation & Disposal Logistics

The structural chemistry of tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate dictates strict waste management rules.

The Boc-Deprotection Hazard: As mentioned, the Boc group is highly labile in the presence of acid. If this compound is disposed of in a standard "Mixed Organic Waste" carboy that happens to contain acidic byproducts (like Trifluoroacetic acid from a previous peptide synthesis), it will trigger a runaway deprotection reaction. The sudden release of isobutylene and CO2​ gas will pressurize the container, leading to a highly dangerous chemical burst.

Disposal Protocol:

  • Segregation: Strictly segregate this compound into Non-Halogenated, Non-Acidic Organic Waste .

  • Labeling: Clearly label the waste container: "Contains Boc-protected amines. DO NOT MIX WITH ACIDS. Risk of gas evolution."

  • Storage: Store the waste container in a vented flammable safety cabinet until EHS pickup.

WasteDisposal Start Waste Generation: Boc-Azepane Intermediate Decision Is the waste stream acidic? (e.g., contains TFA/HCl) Start->Decision Acidic DO NOT MIX Risk of Isobutylene/CO2 Gas Evolution Decision->Acidic Yes Neutral Segregate into Non-Halogenated Organic Waste Decision->Neutral No Label Label & Store in Vented Safety Cabinet Neutral->Label

Waste Segregation Logic to Prevent Boc-Deprotection Gas Evolution.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection[3] Source: National Institutes of Health (NIH) / PMC URL:

  • Title: Personal Protective Equipment for Laboratories[4] Source: Dartmouth Environmental Health and Safety URL:

  • Title: Working with Chemicals - Prudent Practices in the Laboratory[1] Source: National Center for Biotechnology Information (NCBI) Bookshelf / NIH URL:

  • Title: Chapter 7 - Safe Chemical Use[2] Source: Cornell University Environment, Health and Safety (EHS) URL:

Sources

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